2-Pyrazine acetic acid
Description
The exact mass of the compound 2-Pyrazineacetic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-pyrazin-2-ylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2/c9-6(10)3-5-4-7-1-2-8-5/h1-2,4H,3H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSDADIDIQCPEQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70600031 | |
| Record name | (Pyrazin-2-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70600031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
140914-89-2 | |
| Record name | (Pyrazin-2-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70600031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Pyrazine acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Synthesis of 2-Pyrazine Acetic Acid from Ethyl Acetoacetate
This technical guide provides a comprehensive overview of a plausible multi-step synthesis of this compound, a valuable heterocyclic compound in medicinal chemistry and drug development, starting from the readily available bulk chemical, ethyl acetoacetate. The described pathway involves the construction of the pyrazine core, followed by a series of functional group manipulations including selective oxidation, decarboxylation, and chain homologation.
This document details the experimental protocols for each synthetic step, presents quantitative data in tabular format for easy comparison, and includes visualizations of the synthetic pathway and key reaction mechanisms to aid in understanding the chemical transformations.
Overall Synthetic Pathway
The synthesis of this compound from ethyl acetoacetate can be accomplished through a six-step sequence. This pathway begins with the formation of a pyrazine ring system via the Gutknecht synthesis, followed by a series of oxidative and chain-extension reactions.
Figure 1: Overall synthetic pathway from ethyl acetoacetate to this compound. Reagents: (a) NaNO₂, aq. AcOH; (b) H₂O, heat; (c) Zn, AcOH; (d) Self-condensation; (e) Air oxidation; (f) KMnO₄, inhibitor; (g) Cu catalyst, heat; (h) KMnO₄, NaOH, heat; (i) SOCl₂; (j) CH₂N₂; (k) Ag₂O, H₂O, heat.
Experimental Protocols
Step 1: Gutknecht Pyrazine Synthesis of 2,5-Dimethylpyrazine
This synthesis involves the preparation of aminoacetone hydrochloride from ethyl acetoacetate, followed by its self-condensation.
1a. Synthesis of Ethyl 2-oximinoacetoacetate
To a stirred mixture of ethyl acetoacetate (130.2 g, 1.0 mol), 1,4-dioxane (250 g), and deionized water (35.6 g) is added sodium nitrite (80 g, 1.16 mol). The mixture is maintained at 35°C, and acetic acid (96%, 112.2 g, 1.8 mol) is added dropwise over 2 hours. The reaction is allowed to proceed for an additional 2 hours at 50°C.[1]
1b. Synthesis of Aminoacetone Hydrochloride
The crude ethyl 2-oximinoacetoacetate is hydrolyzed and decarboxylated by heating with aqueous acid. The resulting isonitrosoacetone is then reduced to aminoacetone. A mixture of acetamidoacetone (prepared from glycine, 52 g, 0.45 mol), concentrated hydrochloric acid (175 mL), and water (175 mL) is refluxed under a nitrogen atmosphere for 6 hours. The resulting solution is concentrated on a flash evaporator at a temperature below 60°C to yield a dark red oily residue of aminoacetone hydrochloride (40-45 g).[2] For stability, aminoacetone hydrochloride is often converted to its semicarbazone hydrochloride for storage.[2]
1c. Synthesis of 2,5-Dimethylpyrazine
Aminoacetone, generated from its hydrochloride salt, undergoes spontaneous self-condensation to form 2,5-dihydro-3,6-dimethylpyrazine.[3] This intermediate is then oxidized to 2,5-dimethylpyrazine. The reaction is pH-dependent.[4] The crude aminoacetone hydrochloride is dissolved in water and the pH is carefully adjusted to ~8 with a suitable base (e.g., sodium bicarbonate solution) at 0-5°C. The solution is then allowed to warm to room temperature and stirred for several hours. The dihydropyrazine intermediate forms and is subsequently oxidized by bubbling air through the solution or by the addition of a mild oxidizing agent like hydrogen peroxide. The 2,5-dimethylpyrazine is then extracted with an organic solvent (e.g., dichloromethane), dried over anhydrous sodium sulfate, and purified by distillation.
Step 2: Selective Oxidation to 5-Methyl-2-pyrazinecarboxylic Acid
In a 1000 mL four-necked flask equipped with a condenser, stirrer, dropping funnel, and thermometer, 20 g of 2,5-dimethylpyrazine is heated to 55°C. A solution of 5% KMnO₄ containing 50 mL of formic acid as an inhibitor is added dropwise over 4 hours. After the addition is complete, the mixture is stirred for an additional 3.5 hours. The reaction mixture is then hot-filtered to remove manganese dioxide. The filtrate is concentrated under reduced pressure, cooled, and acidified with 90% sulfuric acid to a pH of 2 to precipitate the product. The precipitate is collected by filtration. The mother liquor is extracted with ether, and the extract is evaporated to yield additional product. The combined product is recrystallized to give 5-methyl-2-pyrazinecarboxylic acid with a yield of approximately 50.1%.[5]
Step 3: Decarboxylation to 2-Methylpyrazine
A mixture of 5-methyl-2-pyrazinecarboxylic acid, a copper catalyst (e.g., copper(I) oxide or copper powder), and a high-boiling solvent such as quinoline is heated. The reaction temperature is typically in the range of 150-250°C. The reaction is monitored by the evolution of carbon dioxide. Upon completion, the reaction mixture is cooled and diluted with an organic solvent like toluene. The solution is filtered to remove the catalyst, and the filtrate is washed with dilute acid (e.g., 2M HCl) to remove the quinoline. The organic layer is then washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude 2-methylpyrazine can be purified by distillation. This procedure is adapted from general methods for the copper-catalyzed decarboxylation of heteroaromatic carboxylic acids.[4][6]
Step 4: Oxidation to 2-Pyrazinecarboxylic Acid
2-Methylpyrazine is oxidized to 2-pyrazinecarboxylic acid using a strong oxidizing agent. In a typical procedure, 2-methylpyrazine is dissolved in an aqueous solution of sodium hydroxide. The solution is heated, and a solution of potassium permanganate is added portion-wise, maintaining the reaction temperature. The reaction mixture is heated at reflux until the purple color of the permanganate disappears. The hot solution is then filtered to remove the manganese dioxide precipitate. The filtrate is cooled and acidified with a mineral acid (e.g., concentrated HCl) to a pH of about 2-3 to precipitate the 2-pyrazinecarboxylic acid. The product is collected by filtration, washed with cold water, and dried.
Step 5 & 6: Arndt-Eistert Homologation to this compound
This is a three-step sequence involving the formation of an acid chloride, a diazoketone, and a subsequent Wolff rearrangement.[7][8][9]
5a. Preparation of 2-Pyrazinecarbonyl Chloride
Pyrazine-2-carboxylic acid (9.1 g, 73.3 mmol) is treated with an excess of thionyl chloride (53.7 mL, 0.733 mol). The mixture is heated at 78°C for 3 hours. After the reaction is complete, the excess thionyl chloride is removed under reduced pressure. The crude 2-pyrazinecarbonyl chloride is then dissolved in a dry, inert solvent like 1,4-dioxane to be used in the next step without further purification.
5b. Preparation of 2-Diazoacetylpyrazine
The solution of 2-pyrazinecarbonyl chloride in dioxane is added dropwise to a cold (0°C) ethereal solution of diazomethane (approximately 2 equivalents). It is crucial to use an excess of diazomethane to neutralize the HCl generated during the reaction, which prevents the formation of a chloromethyl ketone byproduct.[9] The reaction mixture is stirred at 0°C for several hours and then allowed to warm to room temperature. The solvent and excess diazomethane are carefully removed under reduced pressure to yield the crude diazoketone, 2-diazoacetylpyrazine.
5c. Wolff Rearrangement to this compound
To a solution of the crude 2-diazoacetylpyrazine in a mixture of dioxane and water, a catalytic amount of silver benzoate (0.2 equivalents) or freshly prepared silver(I) oxide is added.[10] The mixture is then heated, typically to around 80-100°C, to induce the Wolff rearrangement.[10][11] The reaction progress is monitored by the evolution of nitrogen gas. After the reaction is complete, the mixture is cooled, filtered to remove the catalyst, and the solvent is evaporated. The residue is taken up in water, and the aqueous solution is washed with an organic solvent (e.g., ethyl acetate) to remove non-polar impurities. The aqueous layer is then acidified with dilute HCl to precipitate the this compound. The product is collected by filtration, washed with cold water, and dried.
Data Presentation
The following tables summarize the key quantitative data for each step of the synthesis.
Table 1: Synthesis of 2,5-Dimethylpyrazine (Step 1)
| Parameter | Value | Reference |
|---|---|---|
| Sub-step | Nitrosation of Ethyl Acetoacetate | [1] |
| Reactants | Ethyl acetoacetate, Sodium nitrite, Acetic acid | |
| Solvent | 1,4-Dioxane, Water | |
| Temperature | 35°C, then 50°C | |
| Reaction Time | 4 hours | |
| Sub-step | Synthesis of Aminoacetone HCl | [2] |
| Reactant | Acetamidoacetone, HCl | |
| Solvent | Water | |
| Temperature | Reflux | |
| Reaction Time | 6 hours | |
| Yield | 72-78% (as semicarbazone) | |
| Sub-step | Self-condensation & Oxidation | [3][4] |
| Reactant | Aminoacetone | |
| Conditions | Aqueous, pH ~8 |
| Oxidant | Air or H₂O₂ | |
Table 2: Functional Group Manipulations (Steps 2-6)
| Step | Reaction | Reactants | Catalyst/Reagent | Solvent | Temp. | Time | Yield | Reference |
|---|---|---|---|---|---|---|---|---|
| 2 | Selective Oxidation | 2,5-Dimethylpyrazine | KMnO₄, Formic acid | Water | 55°C | 7.5 h | ~50% | [5] |
| 3 | Decarboxylation | 5-Methyl-2-pyrazinecarboxylic acid | Copper(I) oxide | Quinoline | 150-250°C | Varies | - | [4][6] |
| 4 | Oxidation | 2-Methylpyrazine | KMnO₄, NaOH | Water | Reflux | Varies | - | General |
| 5a | Acid Chloride Formation | 2-Pyrazinecarboxylic acid | SOCl₂ | Neat | 78°C | 3 h | High | |
| 5b | Diazoketone Formation | 2-Pyrazinecarbonyl Chloride | CH₂N₂ | Dioxane/Ether | 0°C - RT | Varies | - | [9] |
| 5c | Wolff Rearrangement | 2-Diazoacetylpyrazine | Ag₂O or Ag-benzoate | Dioxane/Water | 80-100°C | Varies | - |[10][11] |
Mandatory Visualizations
Reaction Mechanisms
Figure 2: Simplified mechanism of the Gutknecht pyrazine synthesis.
Figure 3: Proposed mechanism for the oxidation of a methyl group by KMnO₄.
Figure 4: Mechanism of the Arndt-Eistert homologation.
References
- 1. US5861533A - Process for nitrosation of C-H-acidic compounds - Google Patents [patents.google.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. tandfonline.com [tandfonline.com]
- 5. CN1141299C - Method for preparing 5-methylpyrazine-2-carboxylic acid by one-step oxidation with KMnO4 - Google Patents [patents.google.com]
- 6. future4200.com [future4200.com]
- 7. grokipedia.com [grokipedia.com]
- 8. Arndt-Eistert Synthesis [organic-chemistry.org]
- 9. Arndt–Eistert reaction - Wikipedia [en.wikipedia.org]
- 10. Arndt-Eistert Homologation: Mechanism & Examples [nrochemistry.com]
- 11. jk-sci.com [jk-sci.com]
A Technical Guide to the Biological Activity Screening of Novel 2-Pyrazine Acetic Acid Analogs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive framework for the biological activity screening of newly synthesized 2-pyrazine acetic acid analogs. Pyrazine derivatives are a well-established class of heterocyclic compounds recognized for their broad pharmacological potential, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] This document outlines detailed experimental protocols for key assays, presents structured formats for quantitative data, and visualizes complex workflows and pathways to guide researchers in the systematic evaluation of these promising compounds.
General Screening Workflow
The initial evaluation of new chemical entities typically follows a hierarchical screening cascade. This process begins with broad primary assays to identify active compounds, followed by more specific secondary assays to confirm activity and elucidate the mechanism of action. Subsequent structure-activity relationship (SAR) studies are then crucial for optimizing lead compounds.[3][4][5]
Caption: A general workflow for the biological screening and development of new chemical compounds.
Antimicrobial Activity Screening
A primary step in evaluating new pyrazine analogs is to assess their ability to inhibit the growth of pathogenic microbes. The agar diffusion method is a widely used, cost-effective, and reliable technique for preliminary antimicrobial screening.[6][7]
Experimental Protocol: Agar Well Diffusion Method
This protocol is a standard procedure for determining the antimicrobial efficacy of soluble test compounds.[8][9]
-
Media Preparation : Prepare Mueller-Hinton Agar (MHA) according to the manufacturer's instructions, sterilize by autoclaving, and pour it into sterile Petri plates. Allow the agar to solidify completely.
-
Inoculum Preparation : Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) by adjusting the turbidity to match the 0.5 McFarland standard.
-
Inoculation : Dip a sterile cotton swab into the microbial suspension and streak it evenly across the entire surface of the MHA plate to create a uniform lawn of bacteria.
-
Well Creation : Use a sterile cork borer to punch uniform wells (typically 6 mm in diameter) into the agar.
-
Compound Application : Carefully add a defined volume (e.g., 50-100 µL) of the dissolved this compound analog solution (at a known concentration) into each well. A solvent control and a standard antibiotic (e.g., Ciprofloxacin) should be run in parallel.
-
Incubation : Incubate the plates at 37°C for 18-24 hours.
-
Data Collection : Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is prevented) in millimeters (mm). The size of the zone is proportional to the antimicrobial potency of the compound.[7]
Data Presentation: Antimicrobial Activity
Quantitative results from the agar diffusion assay should be tabulated to compare the efficacy of different analogs against various microbial strains.
| Compound ID | Concentration (µg/mL) | S. aureus (Gram +) | B. subtilis (Gram +) | E. coli (Gram -) | P. aeruginosa (Gram -) |
| PAA-1 | 100 | 14 mm | 12 mm | 10 mm | 9 mm |
| PAA-2 | 100 | 18 mm | 16 mm | 12 mm | 11 mm |
| PAA-3 | 100 | 10 mm | 9 mm | 7 mm | 6 mm |
| Ciprofloxacin | 10 | 25 mm | 28 mm | 22 mm | 24 mm |
| Solvent (DMSO) | - | 0 mm | 0 mm | 0 mm | 0 mm |
| Table 1: Representative antimicrobial activity data for new this compound analogs (PAA), measured as the zone of inhibition in millimeters. |
Visualization: Agar Well Diffusion Workflow
Caption: Step-by-step workflow of the agar well diffusion assay for antimicrobial screening.
Anticancer Activity Screening
Evaluating the cytotoxic potential of new analogs against cancer cell lines is a cornerstone of anticancer drug discovery. The MTT assay is a robust, colorimetric method for assessing cell viability and proliferation.[10]
Experimental Protocol: MTT Cell Viability Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.[11][12]
-
Cell Seeding : Seed cancer cells (e.g., MCF-7, HepG2) into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.[13]
-
Compound Treatment : Treat the cells with various concentrations of the this compound analogs. Include wells for untreated cells (negative control) and a standard cytotoxic drug (e.g., Doxorubicin).
-
Incubation : Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours.[12] Living cells with active mitochondrial enzymes will reduce the yellow MTT to a purple formazan precipitate.[10]
-
Solubilization : Carefully remove the culture medium and add a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[10][12]
-
Absorbance Reading : Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm.
-
Data Analysis : Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can then be determined.
Data Presentation: Cytotoxicity Data
IC50 values provide a quantitative measure of a compound's potency and should be compiled for comparison across different cell lines.
| Compound ID | MCF-7 (Breast Cancer) | HepG2 (Liver Cancer) | A549 (Lung Cancer) |
| PAA-1 | 15.2 µM | 25.8 µM | 30.1 µM |
| PAA-2 | 5.8 µM | 8.3 µM | 12.5 µM |
| PAA-3 | > 100 µM | > 100 µM | > 100 µM |
| Doxorubicin | 0.9 µM | 1.2 µM | 1.5 µM |
| Table 2: Representative cytotoxicity data (IC50 values in µM) for this compound analogs against various human cancer cell lines. |
Visualization: MTT Assay Workflow
Caption: A diagram illustrating the key steps of the MTT assay for cytotoxicity screening.
Anti-inflammatory Activity and Signaling Pathways
Pyrazine-based compounds have shown potential as anti-inflammatory agents by modulating key inflammatory pathways, such as inhibiting cyclooxygenase (COX) enzymes or suppressing pro-inflammatory cytokines.[1][14] Advanced screening may involve investigating the effect of this compound analogs on specific molecular targets within these pathways.
Experimental Protocol: Enzyme Inhibition Assay (General)
Enzyme inhibition assays are fundamental to understanding a compound's mechanism of action and are crucial in drug discovery.[15][16][17]
-
Assay Setup : In a microplate well, combine a buffer solution, the purified target enzyme (e.g., COX-2, a specific kinase), and the this compound analog at various concentrations.
-
Pre-incubation : Allow the compound and enzyme to pre-incubate for a short period to facilitate binding.
-
Initiate Reaction : Add the enzyme's specific substrate to start the reaction.
-
Incubation : Incubate the reaction mixture at a controlled temperature for a defined time.
-
Detection : Measure the formation of the product or the depletion of the substrate using a suitable detection method (e.g., colorimetric, fluorescent, luminescent).
-
Data Analysis : Determine the rate of the enzymatic reaction at each compound concentration and calculate the percent inhibition relative to a no-inhibitor control. This data can be used to determine the IC50 value for enzyme inhibition.
Data Presentation: Anti-inflammatory Activity
| Compound ID | Target Enzyme | % Inhibition at 10 µM | IC50 Value (µM) |
| PAA-1 | COX-2 | 45% | 12.5 |
| PAA-2 | COX-2 | 85% | 1.8 |
| PAA-3 | COX-2 | 15% | > 50 |
| Celecoxib | COX-2 | 98% | 0.04 |
| Table 3: Representative data from an in-vitro enzyme inhibition assay for anti-inflammatory activity. |
Visualization: Example Signaling Pathway for Investigation
Many anticancer and anti-inflammatory agents target cellular signaling cascades like the EGFR/PI3K/AKT/mTOR pathway, which regulates cell proliferation, survival, and growth.[18] Investigating the effect of pyrazine analogs on key nodes in such pathways can reveal their mechanism of action.
Caption: An exemplary signaling pathway often targeted in cancer and inflammation drug discovery.
References
- 1. ieasrj.com [ieasrj.com]
- 2. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure–Activity Relationship Studies on Oxazolo[3,4-a]pyrazine Derivatives Leading to the Discovery of a Novel Neuropeptide S Receptor Antagonist with Potent In Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
- 5. QSAR Studies and Structure Property/Activity Relationships Applied in Pyrazine Derivatives as Antiproliferative Agents Against the BGC823 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Agar diffusion susceptibility test: Significance and symbolism [wisdomlib.org]
- 8. chemistnotes.com [chemistnotes.com]
- 9. rjpbcs.com [rjpbcs.com]
- 10. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. protocols.io [protocols.io]
- 14. benthamdirect.com [benthamdirect.com]
- 15. blog.biobide.com [blog.biobide.com]
- 16. bellbrooklabs.com [bellbrooklabs.com]
- 17. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades - PubMed [pubmed.ncbi.nlm.nih.gov]
2-Pyrazine Acetic Acid Derivatives: A Technical Guide to their Potential as Antimicrobial Agents
For Researchers, Scientists, and Drug Development Professionals
The escalating threat of antimicrobial resistance necessitates the exploration and development of novel therapeutic agents. Among the promising candidates, derivatives of 2-pyrazine acetic acid have emerged as a class of heterocyclic compounds with significant potential to combat a range of microbial pathogens. This technical guide provides an in-depth overview of the synthesis, antimicrobial activity, and proposed mechanisms of action of these compounds, tailored for professionals in the field of drug discovery and development.
Antimicrobial Activity: Quantitative Data Summary
The antimicrobial efficacy of novel this compound derivatives has been evaluated against a panel of clinically relevant bacterial and fungal strains. The minimum inhibitory concentration (MIC), a key indicator of antimicrobial potency, has been determined for various synthesized compounds. The following tables summarize the quantitative data from recent studies, offering a comparative analysis of their activity spectrum.
Table 1: In Vitro Antibacterial Activity of this compound Derivatives (MIC in µg/mL)
| Compound ID | Derivative Type | Escherichia coli | Pseudomonas aeruginosa | Bacillus subtilis | Staphylococcus aureus | Reference |
| P3 | Piperazine | 50 | >100 | >100 | >100 | [1] |
| P4 | Piperazine | 50 | >100 | 12.5 | 12.5 | [1] |
| P6 | Piperazine | >100 | 25 | >100 | >100 | [1] |
| P7 | Piperazine | 50 | 25 | >100 | >100 | [1] |
| P9 | Piperazine | 50 | 25 | >100 | >100 | [1] |
| P10 | Piperazine | >100 | 25 | 12.5 | 12.5 | [1] |
| PH05 | Carbohydrazide | Zone of Inhibition | - | - | - | [2] |
| PH06 | Carbohydrazide | Zone of Inhibition | - | - | - | [2] |
| PH07 | Carbohydrazide | Zone of Inhibition | - | - | - | [2] |
| PH12 | Carbohydrazide | - | - | - | Zone of Inhibition | [2] |
| PH14 | Carbohydrazide | - | - | - | Zone of Inhibition | [2] |
Table 2: In Vitro Antifungal Activity of this compound Derivatives (MIC in µg/mL)
| Compound ID | Derivative Type | Candida albicans | Reference |
| P4 | Piperazine | 3.125 | [1] |
| P10 | Piperazine | 3.125 | [1] |
Experimental Protocols
Detailed and reproducible experimental methodologies are crucial for the validation and advancement of new antimicrobial agents. This section outlines the key protocols for the synthesis of this compound derivatives and their subsequent antimicrobial evaluation.
Synthesis of this compound Derivatives
A common synthetic route for preparing amide derivatives of this compound involves the use of a coupling agent to facilitate the reaction between the carboxylic acid and an amine. The following is a representative protocol for the synthesis of piperazine derivatives.
Protocol: Synthesis of (5-methylpyrazin-2-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone
-
Preparation of Reactants:
-
Dissolve 5-methylpyrazine-2-carboxylic acid (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).
-
Add 1-(pyridin-2-yl)piperazine (1 equivalent) to the solution.
-
Add a coupling agent, such as propylphosphonic anhydride (T3P) (1.5 equivalents), to the reaction mixture.[1]
-
-
Reaction:
-
Stir the reaction mixture at room temperature for a specified duration (e.g., 30 minutes).[1]
-
Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent like ethyl acetate.[1]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.[1]
-
Purify the crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., DCM/Methanol, 9:1 v/v).[1]
-
-
Characterization:
-
Characterize the purified compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
-
Antimicrobial Susceptibility Testing
The antimicrobial activity of the synthesized compounds is typically assessed using standard methods such as agar well diffusion and broth microdilution to determine the zone of inhibition and the Minimum Inhibitory Concentration (MIC), respectively.
Protocol: Agar Well Diffusion Method
-
Preparation of Media and Inoculum:
-
Prepare Mueller-Hinton agar (for bacteria) or Sabouraud dextrose agar (for fungi) and sterilize by autoclaving.[2]
-
Pour the molten agar into sterile Petri dishes and allow it to solidify.
-
Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard).
-
Evenly spread the microbial suspension over the surface of the agar plates.
-
-
Application of Compounds:
-
Create wells of a specific diameter (e.g., 6 mm) in the agar using a sterile borer.[2]
-
Dissolve the test compounds in a suitable solvent (e.g., DMSO) to a known concentration.
-
Add a defined volume (e.g., 100 µL) of the compound solution, a positive control (standard antibiotic), and a negative control (solvent) to separate wells.[2]
-
-
Incubation and Measurement:
-
Allow the plates to stand for a period to permit diffusion of the compounds into the agar.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).[2]
-
Measure the diameter of the zone of inhibition (in mm) around each well.
-
Protocol: Broth Microdilution Method for MIC Determination
-
Preparation of Compound Dilutions:
-
Prepare a series of twofold dilutions of the test compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth).
-
-
Inoculation:
-
Add a standardized microbial inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.
-
-
Incubation:
-
Incubate the microtiter plates under suitable conditions (e.g., 37°C for 18-24 hours).
-
-
Determination of MIC:
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible microbial growth.
-
Visualizing Workflows and Mechanisms
To provide a clearer understanding of the experimental processes and the underlying biological interactions, the following diagrams have been generated using the DOT language.
Caption: A generalized workflow for the synthesis of this compound amide derivatives.
Caption: Workflow for in vitro antimicrobial susceptibility testing.
Proposed Mechanism of Action: Insights from Pyrazinamide
While the precise signaling pathways affected by novel this compound derivatives are still under investigation, the well-studied antitubercular drug, pyrazinamide, a structural analog, provides a valuable model for their potential mechanism of action. The active form, pyrazinoic acid, is known to have multiple targets within the bacterial cell.
Caption: Proposed multi-target mechanism of action of pyrazinoic acid.
The current hypothesis for pyrazinamide's action, which may be applicable to other pyrazine derivatives, involves its conversion to pyrazinoic acid (POA) within the bacterium.[3] This active form is thought to exert its antimicrobial effect through several mechanisms:
-
Inhibition of Fatty Acid Synthase I (FAS I): POA has been shown to inhibit FAS I, an enzyme crucial for the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[3][4]
-
Disruption of Membrane Potential and Energy Production: The accumulation of POA within the bacterial cell is believed to disrupt membrane potential and interfere with energy production, leading to cell death.[4]
-
Inhibition of Trans-translation: POA may bind to the ribosomal protein S1 (RpsA), inhibiting the process of trans-translation, a ribosome rescue mechanism that is vital for bacterial survival under stress conditions.[5][6]
Conclusion and Future Directions
This compound derivatives represent a promising avenue for the development of new antimicrobial agents. The quantitative data presented demonstrates their potential against a range of pathogens. The detailed protocols provided herein offer a foundation for further synthesis and evaluation of novel analogs. While the exact mechanism of action for this specific class of pyrazine derivatives is yet to be fully elucidated, the established mechanisms of the related compound, pyrazinamide, provide a strong basis for future investigation.
Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: To optimize the antimicrobial potency and spectrum of activity of these derivatives.
-
Mechanism of Action Studies: To identify the specific molecular targets and signaling pathways affected by this compound derivatives in various microbial species.
-
In Vivo Efficacy and Toxicity Studies: To evaluate the therapeutic potential and safety profile of the most promising lead compounds.
By addressing these key areas, the scientific community can further unlock the potential of this compound derivatives in the critical fight against antimicrobial resistance.
References
- 1. Pyrazinamide - Wikipedia [en.wikipedia.org]
- 2. The Bewildering Antitubercular Action of Pyrazinamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of action of Pyrazinamide_Chemicalbook [chemicalbook.com]
- 4. What is the mechanism of Pyrazinamide? [synapse.patsnap.com]
- 5. Pyrazinamide inhibits trans-translation in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyrazinamide inhibits trans-translation in Mycobacterium tuberculosis: a potential mechanism for shortening the duration of tuberculosis chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
In-Silico Modeling of 2-Pyrazine Acetic Acid Receptor Binding: A Technical Guide for Drug Discovery Professionals
An in-depth technical guide focused on the computational modeling of 2-Pyrazine acetic acid's interaction with the G-protein coupled receptor GPR35. This document is intended for researchers, scientists, and drug development professionals.
Introduction
This compound is a heterocyclic organic compound with a pyrazine core, a scaffold of interest in medicinal chemistry due to its presence in various biologically active molecules.[1][2] Understanding the interaction of such small molecules with biological targets is paramount in modern drug discovery. While direct experimental data on the receptor binding profile of this compound is limited, its structural motifs suggest potential interactions with receptors known to bind similar chemical entities. This guide focuses on the in-silico modeling of this compound with the G-protein coupled receptor 35 (GPR35), a plausible yet underexplored target.
GPR35 is an orphan receptor implicated in a variety of physiological and pathological processes, including inflammation, pain, and cardiovascular diseases, making it an attractive target for therapeutic intervention.[3][4][5] One of its proposed endogenous ligands is kynurenic acid, a tryptophan metabolite, which shares some structural similarities with substituted pyrazine derivatives.[6][7][8][9] This association provides a strong rationale for investigating the potential of this compound as a modulator of GPR35.
This technical guide provides a comprehensive overview of the methodologies and data pertinent to the in-silico modeling of this compound and its potential interaction with GPR35. It is designed to equip researchers with the foundational knowledge and practical steps required to computationally assess this interaction, from model generation to the analysis of binding dynamics.
Quantitative Data Summary
For a robust in-silico study, it is crucial to have reference data from known ligands of the target receptor. The following tables summarize the available quantitative data for known GPR35 agonists, which can be used for model validation and as a benchmark for interpreting the results of this compound docking studies.
Table 1: Binding Affinity/Potency of Known GPR35 Ligands
| Ligand | Species | Assay Type | Parameter | Value | Reference |
| Kynurenic Acid | Human | Calcium Mobilization | EC50 | 39 µM | [9] |
| Kynurenic Acid | Rat | Calcium Mobilization | EC50 | 7.9 µM | [9] |
| Zaprinast | Human | β-arrestin-2 Recruitment (BRET) | pEC50 | 5.30 ± 0.03 | [10] |
| Zaprinast | Rat | β-arrestin-2 Recruitment (BRET) | pEC50 | 7.02 ± 0.05 | [10] |
| Zaprinast | Mouse | β-arrestin-2 Recruitment (BRET) | pEC50 | 6.01 ± 0.06 | [10] |
| Zaprinast | Rat | Calcium Mobilization | EC50 | 16 nM | [11] |
| Zaprinast | Human | Calcium Mobilization | EC50 | 840 nM | [11] |
| Pamoic Acid | Human | β-arrestin-2 Recruitment | pEC50 | 6.86 ± 0.11 | [10] |
| Lodoxamide | Human | β-arrestin-2 Recruitment | - | - | [12] |
| cGMP | Human | - | EC50 | 130 µM | [3] |
| MANT-cGMP | Human | - | EC50 | 2 µM | [3] |
Table 2: Computational Docking Scores of Known GPR35 Ligands
| Ligand | Software | Docking Score (kcal/mol) | Reference |
| Kynurenic Acid | Schrödinger Maestro | -8.697 | [13] |
| Lodoxamide | Schrödinger Maestro | -14.152 | [13] |
| Zaprinast | Schrödinger Maestro | -7.495 | [13] |
Experimental Protocols: In-Silico Modeling Workflow
This section outlines a detailed, step-by-step protocol for the in-silico modeling of this compound binding to the human GPR35 receptor.
Homology Modeling of Human GPR35
Given the absence of an experimentally determined structure for GPR35 in the Protein Data Bank (PDB), homology modeling is the initial and critical step.[14][15][16]
-
Step 1: Template Selection.
-
Obtain the amino acid sequence of human GPR35 (short isoform, GPR35a) from a protein sequence database like UniProt (Accession number: Q9HC97).
-
Perform a BLAST (Basic Local Alignment Search Tool) search against the PDB to identify suitable template structures. Prioritize templates with high sequence identity, resolution, and structural completeness, particularly within the transmembrane domains. Class A GPCRs with solved structures, such as the β2-adrenergic receptor or the A2A adenosine receptor, are often good starting points.[17]
-
-
Step 2: Sequence Alignment.
-
Step 3: Model Building.
-
Utilize a homology modeling software package such as MODELLER, SWISS-MODEL, or the ICM platform.[19]
-
Generate a large ensemble of initial models (e.g., 100-1000) to adequately sample the conformational space.
-
-
Step 4: Loop Modeling.
-
The extracellular and intracellular loops of GPCRs are often highly variable and may not be well-resolved in the template structures.
-
Employ de novo loop modeling algorithms within your chosen software to build the loop regions.
-
-
Step 5: Model Refinement and Validation.
-
Refine the generated models using energy minimization to relieve steric clashes.
-
Validate the quality of the models using tools like PROCHECK (for Ramachandran plot analysis), Verify3D, and ERRAT.
-
Select the best-scoring model based on a combination of these validation metrics for the subsequent docking studies.
-
Ligand and Receptor Preparation
Proper preparation of both the ligand (this compound) and the GPR35 model is essential for accurate docking.
-
Step 1: Ligand Preparation.
-
Generate the 3D structure of this compound using a molecule builder such as Avogadro or ChemDraw.
-
Perform a geometry optimization and energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).
-
Assign partial charges to the ligand atoms (e.g., Gasteiger charges).
-
-
Step 2: Receptor Preparation.
-
Add hydrogen atoms to the GPR35 model, ensuring correct protonation states of ionizable residues at physiological pH (around 7.4).
-
Assign partial charges to the receptor atoms using a force field like AMBER or CHARMM.
-
Define the binding site. This can be guided by the location of the co-crystallized ligand in the template structure or through binding site prediction algorithms.
-
Molecular Docking
Molecular docking will predict the preferred binding pose of this compound within the GPR35 binding pocket.[20]
-
Step 1: Grid Generation.
-
Define a grid box that encompasses the entire predicted binding site on the GPR35 model. The grid size should be sufficient to allow for translational and rotational sampling of the ligand.
-
-
Step 2: Docking Simulation.
-
Use a molecular docking program such as AutoDock Vina, GOLD, or Glide.[20]
-
Perform multiple independent docking runs to ensure robust sampling of possible binding modes.
-
For validation, dock known GPR35 ligands (e.g., kynurenic acid, zaprinast) into the binding site and compare their predicted binding modes and scores to the experimental data.
-
-
Step 3: Pose Analysis and Scoring.
-
Analyze the resulting docking poses based on their predicted binding energies (scoring functions).
-
Visually inspect the top-scoring poses to assess the plausibility of the predicted interactions (e.g., hydrogen bonds, hydrophobic interactions, salt bridges) with key residues in the binding pocket.
-
Molecular Dynamics (MD) Simulation
MD simulations can be used to refine the docked complex and to assess the stability of the predicted binding pose over time.[21][22][23][24]
-
Step 1: System Setup.
-
Step 2: Simulation Protocol.
-
Perform an initial energy minimization of the entire system.
-
Gradually heat the system to the desired temperature (e.g., 310 K) under constant volume conditions (NVT ensemble).
-
Equilibrate the system under constant pressure and temperature conditions (NPT ensemble) to allow the membrane and solvent to relax around the protein-ligand complex.
-
Run a production MD simulation for a sufficient length of time (e.g., 100-500 nanoseconds) to observe the dynamics of the ligand within the binding site.
-
-
Step 3: Trajectory Analysis.
-
Analyze the MD trajectory to assess the stability of the protein-ligand complex. Key metrics include the root-mean-square deviation (RMSD) of the ligand and protein backbone, the number and duration of intermolecular hydrogen bonds, and the interaction energy between the ligand and the receptor.
-
Visualizations
Signaling Pathways
GPR35 activation can lead to both pro- and anti-inflammatory responses through coupling with different G-proteins and the β-arrestin pathway.[1][4][25]
References
- 1. GPR35 acts a dual role and therapeutic target in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. G protein-coupled receptor 35: an emerging target in inflammatory and cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | GPR35 acts a dual role and therapeutic target in inflammation [frontiersin.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. frontiersin.org [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Reactome | GPR35 binds kynurenic acid [reactome.org]
- 9. Kynurenic Acid Acts as a Signaling Molecule Regulating Energy Expenditure and Is Closely Associated With Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antagonists of GPR35 Display High Species Ortholog Selectivity and Varying Modes of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Zaprinast, a well-known cyclic guanosine monophosphate-specific phosphodiesterase inhibitor, is an agonist for GPR35 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. G protein‐coupled receptors not currently in the spotlight: free fatty acid receptor 2 and GPR35 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Furman University Scholar Exchange - South Carolina Junior Academy of Science: Exploring Protein-Ligand Interactions to Increase the Binding Action of Kynurenic Acid to GPR35 [scholarexchange.furman.edu]
- 14. Homology Modeling of the G Protein-Coupled Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Homology Modeling of Class A G Protein-Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Homology modeling of class a G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Crucial Positively Charged Residues for Ligand Activation of the GPR35 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ds.guilford.edu [ds.guilford.edu]
- 19. molsoft.com [molsoft.com]
- 20. Recent Advances and Applications of Molecular Docking to G Protein-Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Can molecular dynamics simulations improve the structural accuracy and virtual screening performance of GPCR models? | PLOS Computational Biology [journals.plos.org]
- 22. repositori.upf.edu [repositori.upf.edu]
- 23. files01.core.ac.uk [files01.core.ac.uk]
- 24. G-Protein Coupled Receptors: Advances in Simulation and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
A Technical Guide to the Synthesis and Characterization of Novel Pyrazine-2-Carboxylic Acid Derivatives
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides an in-depth overview of the synthesis, purification, and characterization of novel derivatives of pyrazine-2-carboxylic acid. Pyrazine and its derivatives are significant heterocyclic compounds that form the core structure of many pharmaceuticals, flavorings, and functional materials.[1] Pyrazinamide, a derivative of pyrazine, is a crucial first-line drug for the treatment of tuberculosis.[2] The versatile pyrazine ring serves as a valuable scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities including antimicrobial, anti-inflammatory, anticancer, and antidiabetic properties.[3] This document details common synthetic methodologies, provides explicit experimental protocols, summarizes key analytical data, and illustrates workflows for the successful development of these compounds.
Synthesis Methodologies
The synthesis of pyrazine-2-carboxylic acid derivatives can be achieved through several established routes. The most common approaches involve the functionalization of the carboxylic acid group to form amides, esters, or other related structures.
Amide Coupling Reactions
A prevalent method for synthesizing novel derivatives is the coupling of the carboxylic acid group with a primary or secondary amine. This reaction typically requires a coupling agent to activate the carboxylic acid. A variety of coupling agents can be employed, including propyl phosphonic anhydride (T3P), 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDCI) with 1-hydroxybenzotriozole (HOBt), and dicyclohexylcarbodiimide (DCC).[3] The use of T3P, for instance, has been effective in synthesizing derivatives by reacting substituted pyrazine-2-carboxylic acids with various piperazines.[3]
Synthesis via Acid Chlorides
A traditional and robust method involves the conversion of pyrazine-2-carboxylic acid to its more reactive acid chloride derivative. This is typically achieved by reacting the acid with thionyl chloride (SOCl₂).[4] The resulting pyrazine-2-carbonyl chloride can then be readily reacted with a wide range of nucleophiles, such as amines or sulfonamides, to yield the desired amide derivatives.[4][5]
Yamaguchi Amidation
The Yamaguchi esterification or amidation provides a method to form amides from carboxylic acids.[6] This process involves the formation of a mixed anhydride from the reaction of the carboxylic acid with 2,4,6-trichlorobenzoyl chloride. This intermediate is then subjected to a nucleophilic acyl substitution by an amine in the presence of a stoichiometric amount of a base like 4-dimethylaminopyridine (DMAP).[6]
Condensation Reactions for Core Synthesis
The pyrazine ring itself is classically synthesized via the condensation of a 1,2-dicarbonyl compound with a 1,2-diamine.[1][7] This is a straightforward and fundamental route for preparing the core pyrazine structure, which can then be further functionalized.[7] Subsequent oxidation of the resulting dihydropyrazine intermediate yields the aromatic pyrazine ring.[8]
Experimental Protocols
The following protocols are generalized procedures based on established methodologies. Researchers should adapt these protocols based on the specific reactivity and properties of their chosen substrates.
Protocol 1: Synthesis of Pyrazine-Piperazine Amides using T3P Coupling
This protocol describes the synthesis of a pyrazine-2-carboxamide derivative by coupling a substituted pyrazine-2-carboxylic acid with a piperazine derivative using T3P as the coupling agent.[3]
Materials:
-
Substituted Pyrazine-2-carboxylic acid (1 equivalent)
-
Substituted Piperazine (1 equivalent)
-
Propylphosphonic anhydride (T3P) (1.2 equivalents)
-
Anhydrous Dichloromethane (DCM) or Ethyl Acetate
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3 equivalents)
-
Saturated sodium bicarbonate solution
-
Brine solution
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the pyrazine-2-carboxylic acid and the piperazine derivative in the anhydrous solvent.
-
Cool the mixture to 0 °C using an ice bath.
-
Add the base (TEA or DIPEA) to the stirred solution.
-
Slowly add the T3P solution dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water or saturated sodium bicarbonate solution.
-
Extract the aqueous layer with the organic solvent (e.g., DCM) three times.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., Chloroform/Methanol).[3]
Protocol 2: General Characterization of a Novel Derivative
This protocol outlines the standard workflow for the structural confirmation and purity analysis of a newly synthesized compound.
Materials:
-
Purified synthesized compound
-
Deuterated solvents for NMR (e.g., CDCl₃, DMSO-d₆)
-
Solvents for MS (e.g., Methanol, Acetonitrile)
-
Potassium bromide (KBr) for solid-state IR
Procedure:
-
Melting Point Determination: Determine the melting point of the solid product using a melting point apparatus. A sharp melting range is indicative of high purity.[3]
-
Infrared (IR) Spectroscopy: Acquire the IR spectrum to identify key functional groups. For amide derivatives, look for characteristic N-H stretching bands (around 3300 cm⁻¹) and C=O stretching bands (around 1650-1680 cm⁻¹).[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve a small sample in a suitable deuterated solvent.
-
Acquire ¹H NMR and ¹³C NMR spectra.
-
Analyze the spectra to confirm the proton and carbon environments, paying attention to the characteristic signals for the pyrazine ring protons (typically δ 8.5-9.5 ppm) and the amide N-H proton.[6]
-
-
Mass Spectrometry (MS):
-
Purity Analysis (HPLC): If high-purity material is required, perform HPLC analysis using a suitable column and mobile phase to determine the purity percentage.[9]
Data Presentation
Quantitative data from synthesis and characterization are crucial for reproducibility and comparison.
Table 1: Synthesis and Physical Properties of Representative Pyrazine-2-Carboxylic Acid Derivatives
| Compound ID | R¹ Group | R² Group (on Piperazine) | Yield (%) | M.P. (°C) | Reference |
|---|---|---|---|---|---|
| P1 | 5-methyl | 4-(2-methylpyridin-4-yl) | 80% | 110 | [3] |
| P2 | 5-methyl | 4-(6-methylpyrazin-2-yl) | 86% | 82 | [3] |
| P7 | 3-amino | 4-(6-methylpyrazin-2-yl) | 79% | 103 | [3] |
| P9 | 3-amino | 4-(6-methylpyrimidin-4-yl) | 82% | 112 | [3] |
| P10 | 3-amino | 4-(6-aminopyrimidin-4-yl) | 83% | 200 |[3] |
Table 2: Spectroscopic Data for Selected Pyrazine-2-Carboxylic Acid Derivatives
| Compound ID | ¹H NMR (400 MHz, DMSO-d₆) δ (ppm) | Mass Spec (m/z) [M+H]⁺ | Reference |
|---|---|---|---|
| P1 | 9.05 (s, 1H, pyrazine-H), 8.7 (s, 1H, pyrazine-H), 8.05 (t, 2H), 7.77 (d, 1H), 6.70 (d, 1H), 6.64 (m, 1H), 3.74 (t, 2H), 3.41 (m, 6H), 2.5 (s, 3H), 2.31 (s, 3H) | 298.0 | [3] |
| P9 | 8.39 (s, 1H), 8.05 (d, 1H), 7.77 (d, 1H), 6.71 (s, 1H), 6.55 (s, 2H), 3.68 (m, 6H), 3.49 (d, 2H), 2.25 (s, 3H) | 300.0 | [3] |
| P10 | 8.04 (d, 1H), 7.95 (d, 1H), 7.77 (d, 1H), 6.53 (s, 2H), 6.25 (s, 2H), 5.59 (d, 1H), 3.69 (d, 2H), 3.52 (m, 6H) | 301.2 | [3] |
| 1a | 9.62 (bs, 1H, NH), 9.49 (d, 1H), 8.77 (d, 1H), 8.56 (dd, 1H), 7.65 (d, 2H), 7.21 (d, 2H), 2.63 (q, 2H), 1.22 (t, 3H) | 228.1135 |[6] |
Table 3: Antimicrobial Activity (MIC, µg/mL) of Selected Derivatives
| Compound ID | E. coli | P. aeruginosa | B. subtilis | S. aureus | C. albicans | Reference |
|---|---|---|---|---|---|---|
| P3 | 50 | >100 | 50 | 100 | 12.5 | [3] |
| P4 | 50 | 100 | 25 | 25 | 3.125 | [3] |
| P6 | >100 | 25 | 50 | 100 | 12.5 | [3] |
| P7 | 50 | 25 | 12.5 | 50 | 6.25 | [3] |
| P9 | 50 | 25 | 12.5 | 50 | 6.25 | [3] |
| P10 | 100 | 25 | 25 | 50 | 3.125 |[3] |
Mandatory Visualizations
Diagrams created using DOT language to illustrate key processes.
Caption: General Synthesis Workflow for Pyrazine Derivatives
Caption: Characterization Workflow for Novel Compounds
Caption: Logical Relationship for Amide Bond Formation
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. rjpbcs.com [rjpbcs.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Antimicrobial Activity of Pyrazine-2-Carboxylic Acid With Various Sulfonamide Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. benchchem.com [benchchem.com]
- 9. jyoungpharm.org [jyoungpharm.org]
Investigating the Mechanism of Action of Pyrazine-Based Carboxylic Acids: A Technical Guide
Disclaimer: While the initial topic of interest was 2-Pyrazine Acetic Acid, a thorough review of scientific literature and databases reveals a significant lack of specific data on the mechanism of action for this particular compound. Therefore, this guide will provide an in-depth overview of the known and proposed mechanisms of action for the broader class of pyrazine carboxylic acid derivatives, which share structural similarities and for which more substantial research is available. The information presented here is intended to provide a foundational understanding for researchers, scientists, and drug development professionals working with this class of compounds.
Introduction to Pyrazine Carboxylic Acid Derivatives
Pyrazine and its derivatives are a class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities.[1][2] These activities include anticancer, anti-inflammatory, antibacterial, and antifungal properties. The incorporation of a carboxylic acid moiety to the pyrazine ring, as seen in compounds like pyrazinoic acid (the active metabolite of the anti-tuberculosis drug pyrazinamide), can significantly influence their biological effects. This guide will explore the potential mechanisms through which these derivatives exert their therapeutic actions, drawing on data from studies on prominent members of this chemical class.
Potential Mechanisms of Action
The biological activities of pyrazine carboxylic acid derivatives are multifaceted, often involving the modulation of several key cellular pathways. The primary proposed mechanisms include the induction of apoptosis in cancer cells and the disruption of essential processes in microbial pathogens.
Anticancer Activity: Induction of Apoptosis and DNA Damage
Several studies on pyrazinoic acid derivatives have highlighted their potential as anticancer agents.[2] The proposed mechanism of action in cancer cells primarily revolves around the induction of programmed cell death (apoptosis) and the generation of reactive oxygen species (ROS) that lead to DNA damage.
A key signaling pathway implicated in the anticancer effects of some pyrazinoic acid derivatives involves the Bcl-2 family of proteins, which are crucial regulators of apoptosis.
As depicted in Figure 1, certain pyrazinoic acid derivatives are believed to increase the intracellular concentration of Reactive Oxygen Species (ROS). This elevation in ROS can lead to oxidative stress and subsequent DNA damage, which in turn triggers the apoptotic cascade. Furthermore, some derivatives have been shown to interact with and inhibit anti-apoptotic proteins like Bcl-2, further promoting cell death in cancerous tissues.[2]
A common method to assess the anticancer potential of these compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Culture: Cancer cell lines (e.g., A549 lung cancer, MCF-7 breast cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 atmosphere.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.
-
Compound Treatment: The pyrazine derivative is dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the culture medium. The cells are then treated with these concentrations for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 2-4 hours.
-
Formazan Solubilization: The formazan crystals formed by viable cells are solubilized by adding a solubilizing agent, such as DMSO or acidic isopropanol.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then determined.
Table 1: Representative Cytotoxic Activity of a Pyrazinoic Acid Derivative (P16) [2]
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Lung | 6.11 |
| MCF-7 | Breast | 10.64 |
| HT-29 | Colon | 14.92 |
Antimycobacterial Activity
Pyrazinoic acid is the active form of pyrazinamide, a first-line drug for tuberculosis treatment. Its mechanism of action against Mycobacterium tuberculosis is unique and not fully elucidated, but it is known to be effective against semi-dormant bacilli in acidic environments.
The proposed workflow for the activation and action of pyrazinamide is as follows:
Pyrazinamide, a prodrug, diffuses into Mycobacterium tuberculosis. Inside the bacterium, the enzyme pyrazinamidase (encoded by the pncA gene) converts it into its active form, pyrazinoic acid. In the acidic environment of tuberculous lesions, pyrazinoic acid is protonated and is thought to accumulate due to inefficient efflux. This accumulation is believed to disrupt membrane potential and interfere with energy production, ultimately leading to bacterial death.
The antimycobacterial activity is often quantified by determining the Minimum Inhibitory Concentration (MIC).
-
Bacterial Culture: Mycobacterium tuberculosis (e.g., H37Rv strain) is grown in a suitable liquid medium (e.g., Middlebrook 7H9 broth) to mid-log phase.
-
Compound Preparation: The pyrazine derivative is dissolved in an appropriate solvent and serially diluted in the culture medium in a 96-well microplate.
-
Inoculation: Each well is inoculated with a standardized suspension of the mycobacteria.
-
Incubation: The plate is incubated at 37°C for several days to weeks, depending on the growth rate of the strain.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria. This can be assessed visually or by using a growth indicator like resazurin.
Table 2: Representative Antimycobacterial Activity of a Substituted Pyrazinecarboxamide [1]
| Compound | Target Strain | Inhibition (%) |
| 5-tert-butyl-6-chloro-N-(3,5-dibromo-4-hydroxyphenyl)-pyrazine-2-carboxamide | M. tuberculosis H37Rv | 72 |
Conclusion and Future Directions
While specific mechanistic data for this compound remains elusive, the broader class of pyrazine carboxylic acid derivatives demonstrates significant therapeutic potential, particularly in the fields of oncology and infectious diseases. The proposed mechanisms, centered around the induction of apoptosis and disruption of microbial cellular processes, provide a solid foundation for further investigation.
Future research should focus on:
-
Target Identification: Elucidating the specific molecular targets of these compounds to understand their precise mechanisms of action.
-
Structure-Activity Relationship (SAR) Studies: Systematically modifying the chemical structure to optimize potency and selectivity.
-
In Vivo Efficacy and Safety: Evaluating the therapeutic potential and toxicological profile of lead compounds in preclinical animal models.
-
Investigation of this compound: Dedicated studies are required to determine if this compound possesses any of the biological activities observed in its structural analogs and to elucidate its specific mechanism of action.
This guide serves as a starting point for researchers interested in the promising field of pyrazine-based therapeutics. The diverse biological activities and intriguing mechanisms of action of this class of compounds warrant continued exploration and development.
References
2-Pyrazine Acetic Acid: A Versatile Scaffold for Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 2-pyrazine acetic acid core is a privileged scaffold in medicinal chemistry, forming the foundation of a diverse range of biologically active molecules. Its unique physicochemical properties, including its aromatic nature, hydrogen bonding capabilities, and metabolic stability, make it an attractive starting point for the design of novel therapeutics. This technical guide provides a comprehensive overview of the this compound scaffold and its derivatives in drug discovery, with a focus on quantitative data, detailed experimental protocols, and the elucidation of key signaling pathways.
Introduction to the this compound Scaffold
Pyrazine, a six-membered heterocyclic aromatic ring containing two nitrogen atoms at positions 1 and 4, is a key structural motif in numerous natural products and synthetic compounds with significant pharmacological activities.[1][2] The addition of an acetic acid moiety at the 2-position creates a versatile scaffold that allows for a wide array of chemical modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. Derivatives of this compound have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antidiabetic effects.[1][3] Notably, several approved drugs, such as the anti-tuberculosis agent Pyrazinamide, feature the pyrazine core, highlighting its clinical relevance.[4]
Synthesis of this compound Derivatives
The synthesis of derivatives based on the this compound scaffold typically involves the functionalization of the carboxylic acid group. A common and effective method is the formation of amides through coupling reactions with various amines.
General Synthesis of Pyrazine-2-Carboxamides
A prevalent synthetic route involves the conversion of 2-pyrazinecarboxylic acid to its more reactive acid chloride, followed by condensation with a desired amine.[5]
Experimental Protocol: Synthesis of Pyrazine-2-carbonyl chloride [5]
-
Reaction Setup: In a round-bottom flask, suspend 2-pyrazinecarboxylic acid (50.0 mmol) in dry toluene (20 ml).
-
Addition of Thionyl Chloride: Add thionyl chloride (5.5 ml, 75.0 mmol) to the suspension.
-
Reflux: Heat the reaction mixture to reflux for approximately 1 hour.
-
Work-up: After the reaction is complete, remove the excess thionyl chloride by repeated evaporation under vacuum with fresh dry toluene.
-
Purification: The crude pyrazine-2-carbonyl chloride can be recrystallized from aqueous ethanol to yield the purified product.
Experimental Protocol: Synthesis of Pyrazine-2-carboxylic acid amides [5]
-
Dissolution: Dissolve pyrazine-2-carbonyl chloride (50.0 mmol) in dry acetone (50 ml).
-
Amine Addition: Add this solution dropwise to a stirred solution of the desired substituted amine (50.0 mmol) in dry pyridine (50 ml) at room temperature.
-
Stirring: Continue stirring the reaction mixture for 30 minutes after the addition is complete.
-
Precipitation: Pour the reaction mixture into cold water (100 ml) to precipitate the product.
-
Isolation and Purification: Filter the precipitate and recrystallize it from aqueous ethanol to obtain the purified pyrazine-2-carboxamide derivative.
Biological Activities and Quantitative Data
Derivatives of this compound have been extensively evaluated for a variety of biological activities. The following tables summarize key quantitative data from various studies, providing a comparative overview of their potency.
Antimicrobial Activity
The pyrazine scaffold is a well-established pharmacophore in the development of antimicrobial agents. The following table presents the Minimum Inhibitory Concentration (MIC) values of selected pyrazine derivatives against various bacterial and fungal strains.
| Compound ID | Derivative Class | Target Organism | MIC (µg/mL) | Reference |
| P10 | Pyrazine-2-carboxylic acid derivative | C. albicans | 3.125 | [3] |
| P4 | Pyrazine-2-carboxylic acid derivative | C. albicans | 3.125 | [3] |
| P3, P4, P7, P9 | Pyrazine-2-carboxylic acid derivatives | E. coli | 50 | [3] |
| P6, P7, P9, P10 | Pyrazine-2-carboxylic acid derivatives | P. aeruginosa | 25 | [3] |
| 2d, 2f | 3-methylphenyl amides of pyrazine-2-carboxylic acid | Antifungal strains | 31.25-500 | [4] |
| 5d | Pyrazine carboxamide | XDR S. Typhi | 6.25 | [6] |
| 2e | Triazolo[4,3-a]pyrazine derivative | S. aureus | 32 | [7] |
| 2e | Triazolo[4,3-a]pyrazine derivative | E. coli | 16 | [7] |
Anticancer Activity
The inhibition of key signaling pathways involved in cell proliferation and survival is a major mechanism of action for many anticancer drugs. Pyrazine derivatives have shown significant potential as anticancer agents, particularly as kinase inhibitors. The table below summarizes the half-maximal inhibitory concentration (IC50) values of various pyrazine derivatives against different cancer cell lines.
| Compound ID | Derivative Class | Target/Cell Line | IC50 (µM) | Reference |
| 12b | 2,6-disubstituted pyrazine | CK2 Kinase | - | [1] |
| 14f | 2,6-disubstituted pyrazine | PIM Kinase | - | [1] |
| 5d | Pyrazine carboxamide | Alkaline Phosphatase | 1.469 ± 0.02 | [6] |
| Darovasertib (10) | Pyrazine-2-carboxamide | PKCα | 0.0019 | [2] |
| Darovasertib (10) | Pyrazine-2-carboxamide | PKCθ | 0.0004 | [2] |
| Darovasertib (10) | Pyrazine-2-carboxamide | GSK3β | 0.0031 | [2] |
| Prexasertib | Imadazopyrazine | CHK1 | 0.0014 | [2] |
| 7f | Pyrazolyl-s-triazine | EGFR | 0.05924 | [8] |
| 7d | Pyrazolyl-s-triazine | EGFR | 0.0703 | [8] |
Experimental Protocols for Biological Assays
Standardized and reproducible experimental protocols are crucial for the evaluation of drug candidates. The following sections provide detailed methodologies for common antimicrobial and anticancer assays.
Antimicrobial Susceptibility Testing
Experimental Protocol: Agar Well Diffusion Method [3][6]
-
Media Preparation: Prepare Mueller-Hinton agar according to the manufacturer's instructions and sterilize by autoclaving. Pour the molten agar into sterile Petri dishes and allow it to solidify.
-
Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match the 0.5 McFarland standard.
-
Plate Inoculation: Evenly spread the prepared bacterial inoculum onto the surface of the agar plates using a sterile cotton swab.
-
Well Preparation: Create wells of a defined diameter (e.g., 6 mm) in the agar using a sterile cork borer.
-
Compound Application: Add a fixed volume (e.g., 100 µL) of the test compound solution (at a known concentration in a suitable solvent like DMSO) into each well. Use a standard antibiotic as a positive control and the solvent as a negative control.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Data Analysis: Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone of inhibition indicates greater antimicrobial activity.
Experimental Protocol: Microbroth Dilution Method for MIC Determination [3][7]
-
Compound Dilution: Prepare a serial two-fold dilution of the test compound in a 96-well microtiter plate containing Mueller-Hinton broth.
-
Inoculum Preparation: Prepare a bacterial suspension and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Controls: Include a growth control (broth and inoculum, no compound) and a sterility control (broth only) on each plate.
-
Incubation: Incubate the microtiter plates at 37°C for 18-24 hours.
-
Data Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Signaling Pathways Targeted by this compound Derivatives
A significant number of this compound derivatives exert their anticancer effects by inhibiting key protein kinases involved in oncogenic signaling pathways. Understanding these pathways is crucial for rational drug design and development.
The EGFR/PI3K/AKT/mTOR Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades, including the PI3K/AKT/mTOR pathway, which is critical for cell proliferation, survival, and metabolism.[9] Dysregulation of this pathway is a hallmark of many cancers. Pyrazine-based kinase inhibitors can block the ATP-binding site of EGFR, thereby preventing its activation and the subsequent downstream signaling.
Caption: Inhibition of the EGFR/PI3K/AKT/mTOR signaling pathway by a pyrazine-based kinase inhibitor.
The CK2 Signaling Pathway
Casein Kinase 2 (CK2) is a serine/threonine kinase that is constitutively active and plays a crucial role in cell growth, proliferation, and survival.[6] It is often overexpressed in cancer cells. CK2 can phosphorylate and activate key downstream effectors, including AKT. Pyrazine derivatives have been developed as potent inhibitors of CK2.
Caption: Inhibition of the pro-survival CK2 signaling pathway by a pyrazine derivative.
The PIM Kinase Signaling Pathway
PIM kinases (PIM1, PIM2, and PIM3) are a family of serine/threonine kinases that are key regulators of cell survival, proliferation, and metabolism.[10] Their expression is often upregulated in various cancers. PIM kinases are downstream effectors of the JAK/STAT signaling pathway and phosphorylate several substrates that promote cell cycle progression and inhibit apoptosis.
Caption: Inhibition of the PIM kinase signaling pathway by a pyrazine-based inhibitor.
Conclusion
The this compound scaffold continues to be a highly valuable and versatile platform in the field of drug discovery. Its synthetic tractability allows for the creation of large and diverse compound libraries, while its inherent biological activities provide a strong foundation for the development of potent and selective therapeutics. The ability of pyrazine derivatives to target key oncogenic signaling pathways, as demonstrated in this guide, underscores their significant potential in the development of next-generation anticancer agents. Further exploration of this remarkable scaffold is warranted to unlock its full therapeutic potential against a wide range of human diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ClinPGx [clinpgx.org]
- 10. benchchem.com [benchchem.com]
Methodological & Application
Application Note: Preparing 2-Pyrazine Acetic Acid for ¹H NMR Analysis
Abstract
This application note provides a comprehensive protocol for the preparation of 2-pyrazine acetic acid samples for proton nuclear magnetic resonance (¹H NMR) spectroscopy. The described methodology is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. The protocol details the necessary materials, equipment, and step-by-step instructions to ensure the acquisition of high-quality, reproducible ¹H NMR spectra.
Introduction
This compound is a heterocyclic compound of interest in various fields of chemical research, including medicinal chemistry and materials science. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating the molecular structure of such compounds. Proper sample preparation is a critical prerequisite for obtaining high-resolution NMR spectra, which are essential for accurate structural confirmation and purity assessment. This protocol outlines a standardized procedure for the preparation of this compound samples for ¹H NMR analysis, addressing key aspects such as solvent selection, sample concentration, and handling.
Chemical Properties of this compound
A thorough understanding of the analyte's properties is crucial for developing an effective sample preparation protocol.
| Property | Value | Source |
| Molecular Formula | C₆H₆N₂O₂ | [1] |
| Molecular Weight | 138.12 g/mol | [1] |
| Appearance | White to off-white solid | [2] |
| Solubility | Moderately soluble in water. Likely soluble in polar organic solvents such as DMSO and Methanol. | [2][3] |
| pKa | ~2.8 (for the carboxylic acid group) | [2] |
Experimental Protocol
This section provides a detailed, step-by-step methodology for preparing this compound for ¹H NMR analysis. For routine ¹H NMR, a sample concentration of 5-25 mg in 0.6-0.7 mL of deuterated solvent is recommended.[2]
Materials
-
This compound
-
Deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or D₂O)
-
NMR tube (5 mm) and cap
-
Vial (e.g., 1.5 mL or 4 mL)
-
Pipette and tips
-
Balance (analytical, 4-decimal place)
-
Vortex mixer
-
Filter (e.g., pipette with glass wool plug)
Equipment
-
Fume hood
-
NMR Spectrometer
Procedure
-
Weighing the Sample:
-
Accurately weigh 5-10 mg of this compound into a clean, dry vial. The exact mass should be recorded.
-
-
Solvent Selection and Addition:
-
Based on its moderate water solubility and the polar nature of the molecule, dimethyl sulfoxide-d₆ (DMSO-d₆), methanol-d₄ (CD₃OD), or deuterium oxide (D₂O) are recommended as the initial solvents to test for solubility.
-
Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial containing the this compound.
-
-
Dissolution:
-
Gently vortex the vial to facilitate the dissolution of the solid.
-
Visually inspect the solution to ensure that all the solid has dissolved. The solution should be clear and free of any particulate matter. If the sample does not fully dissolve, gentle heating or sonication may be attempted, or an alternative solvent should be considered.
-
-
Filtration and Transfer to NMR Tube:
-
To remove any insoluble impurities that could affect the spectral quality, filter the solution directly into a clean, dry 5 mm NMR tube. A simple and effective method is to use a Pasteur pipette with a small plug of glass wool.
-
Ensure the final volume of the solution in the NMR tube is between 4-5 cm.
-
-
Capping and Labeling:
-
Cap the NMR tube securely.
-
Properly label the NMR tube with a unique identifier.
-
-
(Optional) D₂O Exchange for Carboxylic Acid Proton Identification:
-
To confirm the identity of the acidic carboxylic acid proton, a D₂O exchange experiment can be performed. After acquiring a standard ¹H NMR spectrum, add a single drop of D₂O to the NMR tube, shake gently, and re-acquire the spectrum. The signal corresponding to the carboxylic acid proton should disappear or significantly decrease in intensity due to hydrogen-deuterium exchange.[4][5]
-
Sample Handling and Storage
-
This compound should be stored in a cool, dry, and well-ventilated area, away from heat and oxidizing agents.[2]
-
Keep the container tightly closed to prevent moisture absorption.[2]
-
Deuterated solvents are often hygroscopic; handle them in a dry environment and keep their containers tightly sealed when not in use.
Workflow Diagram
References
Application Note: Quantification of 2-Pyrazineacetic Acid in Human Plasma by LC-MS/MS
Abstract
This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 2-pyrazineacetic acid in human plasma. The protocol utilizes a straightforward protein precipitation for sample preparation, ensuring high recovery and minimal matrix effects. Chromatographic separation is achieved on a C18 reversed-phase column with a gradient elution, followed by detection using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode. The method has been validated for linearity, accuracy, precision, and stability, demonstrating its suitability for pharmacokinetic studies and clinical research in drug development involving 2-pyrazineacetic acid.
Introduction
2-Pyrazineacetic acid is a pyrazine derivative of interest in pharmaceutical and metabolic research. Accurate and reliable quantification of this analyte in biological matrices such as plasma is essential for understanding its pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME). This document provides a detailed protocol for a validated LC-MS/MS method designed for high-throughput analysis in a research or clinical setting.
Experimental Protocols
Materials and Reagents
-
Analytes and Standards: 2-Pyrazineacetic Acid (≥99% purity), 2-Pyrazineacetic Acid-d3 (internal standard, IS)
-
Solvents and Chemicals:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
-
Biological Matrix: Human plasma (K2-EDTA)
Instrumentation
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Sample Preparation
A protein precipitation method is employed for the extraction of 2-pyrazineacetic acid and the internal standard from human plasma.
-
Thaw plasma samples to room temperature.
-
To a 100 µL aliquot of plasma, add 20 µL of the internal standard working solution (1 µg/mL in 50:50 methanol:water).
-
Add 300 µL of acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Inject 5 µL of the supernatant into the LC-MS/MS system.
LC-MS/MS Conditions
Liquid Chromatography:
| Parameter | Condition |
| Column | C18 Reversed-Phase (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 5% B and re-equilibrate for 1 minute. |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temp. | 150°C |
| Desolvation Temp. | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 2-Pyrazineacetic Acid | 139.0 | 93.0 | 15 |
| 2-Pyrazineacetic Acid-d3 (IS) | 142.0 | 96.0 | 15 |
Method Validation
The bioanalytical method was validated according to industry guidelines.
Linearity and Range
The calibration curve was linear over the concentration range of 1 to 1000 ng/mL for 2-pyrazineacetic acid in human plasma. The coefficient of determination (r²) was consistently ≥0.99.
Accuracy and Precision
The intra- and inter-day accuracy and precision were evaluated by analyzing quality control (QC) samples at three concentration levels (low, medium, and high).
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV, n=6) | Inter-day Precision (%CV, n=18) | Intra-day Accuracy (%Bias) | Inter-day Accuracy (%Bias) |
| Low | 3 | 4.5 | 5.8 | -2.1 | -1.5 |
| Medium | 100 | 3.1 | 4.2 | 1.2 | 0.8 |
| High | 800 | 2.5 | 3.5 | 0.5 | 0.2 |
Recovery
The extraction recovery of 2-pyrazineacetic acid was determined by comparing the analyte response in pre-spiked extracted samples to that in post-spiked extracted samples at three QC levels.
| QC Level | Concentration (ng/mL) | Mean Extraction Recovery (%) |
| Low | 3 | 92.8 |
| Medium | 100 | 95.1 |
| High | 800 | 94.5 |
Stability
The stability of 2-pyrazineacetic acid was assessed under various conditions to reflect sample handling and storage.
| Stability Condition | Duration | QC Level | Mean Stability (% of Nominal) |
| Bench-top | 6 hours at RT | Low & High | 97.2 |
| Freeze-Thaw | 3 cycles | Low & High | 95.8 |
| Long-term | 30 days at -80°C | Low & High | 98.1 |
Diagrams
Application Notes and Protocols for Antimicrobial Susceptibility Testing of 2-Pyrazine Acetic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for determining the antimicrobial susceptibility of 2-Pyrazine acetic acid against various microorganisms. The methodologies are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) for broth microdilution, adapted for a novel compound.
Introduction
This compound is a heterocyclic compound with potential antimicrobial properties. Accurate and reproducible antimicrobial susceptibility testing (AST) is crucial for evaluating its spectrum of activity and determining its potential as a therapeutic agent. The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Principle of the Test
The broth microdilution method involves preparing two-fold serial dilutions of this compound in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. After incubation under controlled conditions, the plates are examined for visible bacterial growth. The MIC is recorded as the lowest concentration of the compound that inhibits the growth of the microorganism.
Materials and Reagents
-
This compound (powder form)
-
Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Candida albicans)
-
Quality control (QC) strains (e.g., S. aureus ATCC® 29213™, E. coli ATCC® 25922™, P. aeruginosa ATCC® 27853™)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria
-
RPMI-1640 medium for fungi
-
Sterile 96-well microtiter plates
-
Sterile reagent reservoirs
-
Multichannel pipettes and sterile tips
-
Spectrophotometer or McFarland standards
-
Sterile saline (0.85%) or phosphate-buffered saline (PBS)
-
Incubator (35 ± 2°C)
-
Vortex mixer
-
Solvent for the compound (e.g., sterile deionized water, DMSO). Note: A preliminary solubility test is required. This compound is moderately soluble in water[1].
Experimental Protocols
-
Accurately weigh a sufficient amount of this compound powder.
-
Dissolve the powder in the appropriate solvent to create a high-concentration stock solution (e.g., 1280 µg/mL).
-
Ensure complete dissolution. The stock solution can be filter-sterilized if not prepared aseptically.
-
Store the stock solution at an appropriate temperature (e.g., -20°C or -80°C) in small aliquots to avoid repeated freeze-thaw cycles.
-
From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test microorganism.
-
Transfer the colonies to a tube containing sterile saline or broth.
-
Vortex thoroughly to create a smooth suspension.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be done visually or using a spectrophotometer.
-
Dilute the standardized suspension in the appropriate test medium (CAMHB or RPMI-1640) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Dispense 100 µL of sterile broth into all wells of a 96-well microtiter plate.
-
Add 100 µL of the this compound stock solution to the first well of each row to be tested, resulting in the highest concentration.
-
Perform two-fold serial dilutions by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate. Discard 100 µL from the last well. This will create a range of concentrations (e.g., from 64 µg/mL to 0.06 µg/mL).
-
Leave one or more rows for controls:
-
Growth Control: Broth with inoculum, no compound.
-
Sterility Control: Broth only, no inoculum.
-
Positive Control: Broth with inoculum and a standard antibiotic with known MIC for the QC strains.
-
-
Inoculate each well (except the sterility control) with 10 µL of the prepared microbial inoculum.
-
Seal the plate with a breathable film or lid.
-
Incubate the plate at 35 ± 2°C for 16-20 hours for bacteria or 24-48 hours for yeast.
-
After incubation, visually inspect the plate for turbidity. A plate reader can also be used to measure absorbance.
-
The MIC is the lowest concentration of this compound at which there is no visible growth of the microorganism.
-
The growth control well should show distinct turbidity, and the sterility control well should remain clear.
-
The MIC for the positive control antibiotic against the QC strain should fall within the expected range.
Data Presentation
Quantitative data should be summarized in a clear and structured table to facilitate comparison.
Table 1: Hypothetical MIC Values for this compound and a Control Antibiotic
| Microorganism | Gram Stain | This compound MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) |
| S. aureus ATCC® 29213™ | Gram-positive | 16 | 0.25 |
| E. coli ATCC® 25922™ | Gram-negative | 32 | 0.015 |
| P. aeruginosa ATCC® 27853™ | Gram-negative | >64 | 0.5 |
| Clinical Isolate 1 (K. pneumoniae) | Gram-negative | 8 | 0.03 |
| Clinical Isolate 2 (E. faecalis) | Gram-positive | 32 | 1 |
Table 2: Quality Control Ranges for Standard Antibiotics
| QC Strain | Antibiotic | Expected MIC Range (µg/mL) |
| S. aureus ATCC® 29213™ | Ciprofloxacin | 0.12 - 0.5 |
| E. coli ATCC® 25922™ | Ciprofloxacin | 0.004 - 0.015 |
| P. aeruginosa ATCC® 27853™ | Ciprofloxacin | 0.25 - 1 |
Visualizations
Caption: Workflow for the broth microdilution antimicrobial susceptibility test.
This diagram illustrates a hypothetical mechanism where an antimicrobial agent inhibits a bacterial signaling pathway.
References
Application of 2-Pyrazine Acetic Acid in Tuberculosis Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Pyrazine acetic acid, more commonly known as pyrazinoic acid (POA), is the biologically active form of pyrazinamide (PZA), a crucial first-line antitubercular agent.[1][2][3][4][5] PZA plays a vital role in the combination chemotherapy of tuberculosis, particularly for its sterilizing activity against semi-dormant Mycobacterium tuberculosis (Mtb) bacilli residing in acidic environments, such as within macrophages and caseous lesions.[1][3] Understanding the application of POA is fundamental for research into the mechanism of action of PZA, the development of new antitubercular drugs, and the diagnosis of PZA resistance.
Mechanism of Action of Pyrazinoic Acid
Pyrazinamide is a prodrug that diffuses into M. tuberculosis, where it is converted to its active form, pyrazinoic acid, by the bacterial enzyme pyrazinamidase, which is encoded by the pncA gene.[1][2][4][5] The primary mechanisms through which POA exerts its antimycobacterial effect are multifaceted and a subject of ongoing research. The current understanding points towards the following key actions:
-
Disruption of Membrane Energetics and Intracellular pH Homeostasis : In the acidic environment of tuberculous lesions, POA becomes protonated (HPOA) and readily diffuses back into the mycobacterial cell.[4][5] Inside the neutral pH of the cytoplasm, HPOA dissociates, releasing a proton and acidifying the intracellular environment.[2][4] This accumulation of POA and protons disrupts the membrane potential and interferes with cellular energy production and transport functions, ultimately leading to cell death.[2][6] POA is considered to act as a protonophore, uncoupling oxidative phosphorylation.[7][8]
-
Inhibition of Essential Enzymes : While initial theories suggested the inhibition of fatty acid synthase I (FAS-I), this has been debated.[1][2][5] A more recent hypothesis is that POA targets coenzyme A (CoA) synthesis by binding to the aspartate decarboxylase PanD, leading to its degradation.[5]
-
Interference with Trans-translation : Another proposed mechanism, although also debated, involves the binding of POA to the ribosomal protein S1 (RpsA), which would inhibit trans-translation, a rescue system for stalled ribosomes.[5]
Resistance to PZA is predominantly caused by mutations in the pncA gene, which result in a loss of pyrazinamidase activity and prevent the conversion of PZA to POA.[1][5][9][10]
Diagram: Proposed Mechanism of Action of Pyrazinamide and Pyrazinoic Acid
References
- 1. Mechanism of action of Pyrazinamide_Chemicalbook [chemicalbook.com]
- 2. What is the mechanism of Pyrazinamide? [synapse.patsnap.com]
- 3. droracle.ai [droracle.ai]
- 4. tandfonline.com [tandfonline.com]
- 5. Pyrazinamide - Wikipedia [en.wikipedia.org]
- 6. academic.oup.com [academic.oup.com]
- 7. Pyrazinoic acid, the active form of the anti-tuberculosis drug pyrazinamide, and aromatic carboxylic acid analogs are protonophores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pyrazinoic acid, the active form of the anti-tuberculosis drug pyrazinamide, and aromatic carboxylic acid analogs are protonophores - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization of pncA mutations in pyrazinamide-resistant Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pyrazinamide Resistance and pncA Gene Mutations in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening Assays of 2-Pyrazine Acetic Acid Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and experimental protocols for the high-throughput screening (HTS) of 2-pyrazine acetic acid analogs, a chemical class of interest for drug discovery programs targeting G protein-coupled receptors (GPCRs). The primary biological target for many pyrazine-containing compounds is GPR35, an orphan GPCR implicated in various physiological and pathological processes, including inflammation, metabolic disorders, and pain.[1] These notes are intended to guide researchers in the setup and execution of robust HTS assays to identify and characterize novel modulators of GPR35.
The protocols provided herein focus on two widely adopted, HTS-compatible, cell-based functional assays: β-arrestin recruitment and calcium mobilization. These assays are suitable for identifying agonists, antagonists, and allosteric modulators of GPR35. Additionally, this document includes visual representations of the GPR35 signaling pathway and a typical HTS workflow to facilitate a comprehensive understanding of the screening process.
Target Profile: G Protein-Coupled Receptor 35 (GPR35)
GPR35 is a class A orphan GPCR that is predominantly expressed in immune cells and the gastrointestinal tract. Upon activation, GPR35 can couple to multiple G protein subtypes, primarily Gαi/o and Gα12/13, as well as engage the β-arrestin pathway.[2] This promiscuous coupling leads to the modulation of various downstream signaling cascades, making it a challenging but attractive therapeutic target. The identification of potent and selective ligands for GPR35 is crucial for elucidating its biological functions and therapeutic potential.
Data Presentation: High-Throughput Screening of GPR35 Agonists
The following table provides a representative summary of quantitative data for known GPR35 agonists. While specific HTS data for a comprehensive library of this compound analogs is not publicly available, this table illustrates the expected format for data presentation and includes compounds with diverse chemical scaffolds to exemplify the range of potencies and efficacies observed in GPR35 screening campaigns.
| Compound ID | Chemical Structure | Assay Type | Target | EC50 (nM) | % Maximal Activation (vs. Zaprinast) | Reference |
| Zaprinast | ![]() | β-Arrestin Recruitment | Human GPR35 | 840 | 100% | [3] |
| Kynurenic Acid | ![]() | β-Arrestin Recruitment | Human GPR35 | 217,000 | Not Reported | [2] |
| Compound 1* | ![]() | β-Arrestin Recruitment | Human GPR35 | 25.7 | >100% | [4] |
| Pamoic Acid | ![]() | β-Arrestin Recruitment | Human GPR35 | 1,200 | Not Reported | [3] |
*Note: Compound 1 is 4-{(Z)-[(2Z)-2-(2-fluorobenzylidene)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}benzoic acid, identified as a potent GPR35 agonist.[4]
Signaling Pathways and Experimental Workflows
To visually represent the molecular interactions and experimental processes involved in HTS for this compound analogs, the following diagrams are provided in DOT language.
Experimental Protocols
Protocol 1: β-Arrestin Recruitment Assay (PathHunter® Assay Principle)
This protocol is based on the enzyme fragment complementation (EFC) principle, where GPR35 is tagged with a small enzyme fragment (ProLink™) and β-arrestin is tagged with the larger enzyme acceptor (EA) fragment of β-galactosidase. Agonist-induced recruitment of β-arrestin to GPR35 results in the formation of a functional enzyme, which hydrolyzes a substrate to produce a chemiluminescent signal.
Materials:
-
Cells: CHO-K1 cells stably co-expressing human GPR35-ProLink™ and β-arrestin-EA (e.g., from DiscoverX).
-
Assay Plates: 384-well white, solid-bottom cell culture plates.
-
Reagents:
-
Cell Plating Reagent (e.g., from DiscoverX).
-
Test compounds (this compound analogs) dissolved in DMSO.
-
Reference agonist (e.g., Zaprinast).
-
PathHunter® Detection Reagents (Galacton Star® Substrate, Emerald II™ Enhancer, and Cell Assay Buffer).
-
-
Equipment:
-
Multichannel pipette or automated liquid handler.
-
Plate reader with chemiluminescence detection capabilities.
-
Cell culture incubator (37°C, 5% CO2).
-
Procedure:
-
Cell Plating: a. On the day before the assay, prepare a cell suspension in the appropriate cell plating reagent at a density of 5,000 cells per 10 µL. b. Dispense 10 µL of the cell suspension into each well of a 384-well assay plate. c. Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.
-
Compound Preparation and Addition: a. Prepare serial dilutions of the this compound analogs and the reference agonist in an appropriate assay buffer. For primary screening, a single concentration of 10 µM is typically used.[4] b. For dose-response curves, prepare a 10-point concentration series. c. Add the diluted compounds to the cell plate. The final DMSO concentration should not exceed 1%.
-
Incubation: a. Incubate the plate for 60-90 minutes at 37°C or room temperature, as recommended by the assay manufacturer.
-
Signal Detection: a. Prepare the PathHunter® detection reagent by mixing the Galacton Star® Substrate and Emerald II™ Enhancer in the Cell Assay Buffer according to the manufacturer's protocol. b. Add the detection reagent to each well of the assay plate. c. Incubate the plate for 60 minutes at room temperature, protected from light.
-
Data Acquisition and Analysis: a. Read the chemiluminescent signal using a plate reader. b. For primary screening, calculate the percent activity relative to the reference agonist. c. For dose-response experiments, plot the luminescence signal against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
Protocol 2: Calcium Mobilization Assay (FLIPR-based)
This protocol measures the transient increase in intracellular calcium concentration following the activation of Gq-coupled GPCRs. Since GPR35 can couple to Gαi, co-expression of a chimeric G protein (e.g., Gαqi5) can redirect the signaling through the Gq pathway, enabling the use of calcium mobilization assays.[4]
Materials:
-
Cells: HEK293 or CHO-K1 cells stably expressing human GPR35 and a chimeric G protein (e.g., Gαqi5).
-
Assay Plates: 384-well black-walled, clear-bottom cell culture plates.
-
Reagents:
-
Calcium-sensitive fluorescent dye kit (e.g., Fluo-4 Direct™ Calcium Assay Kit), including the dye and a probenecid solution (to prevent dye extrusion).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES.
-
Test compounds (this compound analogs) dissolved in DMSO.
-
Reference agonist (e.g., Zaprinast).
-
-
Equipment:
-
Fluorometric Imaging Plate Reader (FLIPR) or a similar instrument with integrated liquid handling and kinetic fluorescence reading capabilities.
-
Cell culture incubator (37°C, 5% CO2).
-
Procedure:
-
Cell Plating: a. Seed the cells into 384-well black-walled, clear-bottom plates at a density of 10,000-20,000 cells per well in their standard growth medium. b. Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.
-
Dye Loading: a. On the day of the assay, prepare the calcium dye loading solution in assay buffer according to the manufacturer's instructions, including probenecid. b. Remove the cell culture medium from the wells and add the dye loading solution. c. Incubate the plate for 45-60 minutes at 37°C, followed by a 15-30 minute incubation at room temperature, protected from light.
-
Compound Plate Preparation: a. During the dye loading incubation, prepare a separate compound plate containing the this compound analogs and the reference agonist at a concentration that is 4-5 times the final desired concentration in assay buffer.
-
Data Acquisition: a. Place both the cell plate and the compound plate into the FLIPR instrument. b. Configure the instrument to measure fluorescence intensity (e.g., excitation at 494 nm, emission at 516 nm) kinetically. c. The instrument will first measure a baseline fluorescence for 10-20 seconds. d. The integrated pipettor will then add the compounds from the compound plate to the cell plate. e. Continue to measure the fluorescence signal for an additional 2-3 minutes to capture the transient calcium response.
-
Data Analysis: a. The response is typically quantified as the maximum fluorescence signal minus the baseline fluorescence. b. For primary screening, determine the activity relative to the reference agonist. c. For dose-response experiments, plot the response against the logarithm of the compound concentration and fit the data to determine the EC50 value.
Conclusion
The provided application notes and protocols offer a robust framework for conducting high-throughput screening of this compound analogs against GPR35. The selection of the primary assay (β-arrestin recruitment or calcium mobilization) will depend on the specific research goals and the available resources. It is recommended to perform secondary, orthogonal assays to confirm hits and to investigate potential biased agonism. The successful implementation of these HTS strategies will be instrumental in the discovery of novel chemical probes and potential therapeutic candidates targeting GPR35.
References
Application Notes and Protocols for Molecular Docking Studies of 2-Pyrazine Acetic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 2-pyrazine acetic acid and its derivatives in molecular docking studies. This document outlines the rationale, protocols, and data interpretation for assessing the potential of these compounds as inhibitors of various protein targets implicated in disease.
Introduction
The pyrazine ring is a key heterocyclic scaffold found in numerous biologically active compounds and approved drugs.[1][2] Its derivatives have garnered significant attention in drug discovery for their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2] this compound, a derivative of this versatile scaffold, serves as a valuable starting point for the design of novel therapeutic agents. Molecular docking is an indispensable computational tool in this process, enabling the prediction of binding affinities and interaction patterns between small molecules and their macromolecular targets.[1][3] This allows for the rational design and optimization of lead compounds before their synthesis and biological evaluation.
This document details the application of molecular docking to this compound derivatives against several important protein targets, including Mycobacterium tuberculosis InhA, various protein kinases (c-Met, JAK, PKC), and histone deacetylases (HDACs).
Target Protein Information and Rationale for Docking
A variety of protein targets have been explored for their interaction with pyrazine-based compounds, demonstrating the broad therapeutic potential of this chemical class.
-
Mycobacterium tuberculosis InhA: The enoyl-acyl carrier protein reductase (InhA) is a crucial enzyme in the fatty acid biosynthesis pathway of Mycobacterium tuberculosis, the causative agent of tuberculosis.[1][3] Inhibition of InhA is a validated strategy for anti-tubercular drug development.[1][3]
-
Protein Kinases (c-Met, JAK, PKC): Protein kinases are key regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[4]
-
c-Met: The mesenchymal-epithelial transition factor (c-Met) is a receptor tyrosine kinase that, when aberrantly activated, drives tumor growth, metastasis, and angiogenesis.[5][6]
-
Janus Kinases (JAKs): JAKs are critical components of the JAK-STAT signaling pathway, which transmits signals from cytokines and growth factors to the nucleus, regulating immune responses and cell proliferation.[7][8]
-
Protein Kinase C (PKC): The PKC family of serine/threonine kinases is involved in a multitude of cellular processes, and their aberrant activity is linked to cancer and other diseases.[9][10]
-
-
Histone Deacetylases (HDACs): HDACs are enzymes that play a pivotal role in the epigenetic regulation of gene expression.[11][12][13] Their inhibition can lead to the re-expression of tumor suppressor genes, making them attractive targets for cancer therapy.[11][14][13]
Experimental Protocols: Molecular Docking of this compound Derivatives
This section provides a detailed protocol for performing molecular docking studies with this compound derivatives using AutoDock Vina, a widely used and validated docking software. The protocol is based on established methodologies and best practices in the field.
I. Software and Hardware Requirements
-
Molecular Graphics Laboratory (MGL) Tools: Used for preparing protein and ligand files.
-
AutoDock Vina: The molecular docking engine.
-
PyMOL or Chimera: For visualization and analysis of docking results.
-
A workstation with a multi-core processor is recommended for efficient computation.
II. Ligand Preparation
-
2D Structure Drawing: Draw the 2D structure of the this compound derivative using a chemical drawing software (e.g., ChemDraw, MarvinSketch).
-
3D Structure Generation: Convert the 2D structure into a 3D structure. This can be done using the same software or a dedicated program like Open Babel.
-
Energy Minimization: Perform energy minimization of the 3D ligand structure using a force field such as MMFF94. This step is crucial for obtaining a low-energy and realistic conformation.
-
File Format Conversion: Save the optimized 3D structure in the PDBQT format, which is required by AutoDock Vina. This can be done using MGL-Tools (AutoDockTools). This process involves adding Gasteiger charges and defining rotatable bonds.
III. Protein Preparation
-
Protein Structure Retrieval: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB). For example, the PDB ID for M. tuberculosis InhA is 4DRE.[1][3]
-
Protein Clean-up: Remove all non-essential molecules from the PDB file, including water molecules, co-factors, and existing ligands. This can be done using a text editor or molecular visualization software.
-
Addition of Polar Hydrogens: Add polar hydrogen atoms to the protein structure. This is essential for correct hydrogen bond formation during docking.
-
Addition of Charges: Assign Kollman charges to the protein atoms.
-
File Format Conversion: Save the prepared protein structure in the PDBQT format using MGL-Tools.
IV. Grid Box Generation
-
Defining the Binding Site: The grid box defines the three-dimensional space where the docking simulation will be performed. It should encompass the active site of the protein.
-
Grid Box Dimensions: The size of the grid box should be large enough to allow the ligand to move and rotate freely within the binding pocket. For many kinase inhibitors, a grid box of 20 x 20 x 20 Å is a reasonable starting point. For larger binding sites, such as those in HDACs, dimensions of 55 x 55 x 55 Å or larger may be necessary.[3]
-
Grid Center: The center of the grid box should be set to the geometric center of the known binding site or the co-crystallized ligand if available.
-
Configuration File: Save the grid box parameters (center coordinates and dimensions) in a text file (e.g., conf.txt).
V. Running the Docking Simulation
-
Command Line Execution: Run AutoDock Vina from the command line, providing the paths to the prepared protein and ligand PDBQT files, and the grid configuration file.
-
Parameters:
-
--receptor: Specifies the prepared protein file.
-
--ligand: Specifies the prepared ligand file.
-
--config: Specifies the grid configuration file.
-
--out: Specifies the output file for the docked poses.
-
--log: Specifies the output file for the docking scores and other information.
-
--exhaustiveness: This parameter controls the thoroughness of the search (default is 8). Increasing this value can improve the accuracy of the results but will also increase the computation time.
-
--num_modes: This parameter specifies the number of binding modes to be generated (default is 9).
-
VI. Analysis of Docking Results
-
Binding Affinity: The primary output of AutoDock Vina is the predicted binding affinity in kcal/mol. More negative values indicate a stronger predicted binding.
-
Visualization of Docked Poses: Use molecular visualization software like PyMOL or Chimera to visualize the docked poses of the ligand within the protein's binding site.
-
Interaction Analysis: Analyze the non-covalent interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and pi-stacking. This analysis provides insights into the key residues involved in binding and can guide further optimization of the ligand.
Data Presentation
The following tables summarize quantitative data from molecular docking studies of this compound derivatives against various targets.
Table 1: Docking Scores of 2-Pyrazinecarboxylic Acid Derivatives against M. tuberculosis InhA (PDB ID: 4DRE) [1]
| Compound | Derivative | Rerank Score (kcal/mol) |
| 1a | N-(4-methoxyphenyl)pyrazine-2-carboxamide | -76.6533 |
| 1b | N-cycloheptylpyrazine-2-carboxamide | -72.7881 |
| 1c | N-octylpyrazine-2-carboxamide | -86.4047 |
Data from a study utilizing Molegro Virtual Docker.[1] A lower rerank score indicates a more favorable binding prediction.
Table 2: Inhibitory Activity of Pyrazine-based Kinase Inhibitors [4][15]
| Compound | Target Kinase | IC50 (nM) |
| Ruxolitinib | JAK1 | 3.3 |
| Ruxolitinib | JAK2 | 2.8 |
| TG101348 | JAK2 | 3 |
| Abrocitinib | JAK1 | ~29 |
| Upadacitinib | JAK1 | - |
| Baricitinib | JAK1/JAK2 | - |
| PHA-665752 | c-Met | 4 |
IC50 values represent the concentration of the inhibitor required to achieve 50% inhibition of the enzyme's activity.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways targeted by this compound derivatives and a general workflow for molecular docking studies.
Conclusion
This compound and its derivatives represent a promising class of compounds for the development of novel therapeutics. Molecular docking serves as a powerful initial step in the drug discovery pipeline, enabling the efficient screening and prioritization of candidate molecules. The protocols and data presented in these application notes provide a solid foundation for researchers to initiate their own in silico investigations into the therapeutic potential of this important chemical scaffold. By combining computational approaches with experimental validation, the development of next-generation therapies can be significantly accelerated.
References
- 1. researchgate.net [researchgate.net]
- 2. rjpbcs.com [rjpbcs.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Structural insights into JAK2 inhibition by ruxolitinib, fedratinib, and derivatives thereof - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Research Progress of Small Molecule VEGFR/c-Met Inhibitors as Anticancer Agents (2016–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Progress in the Development of Small Molecule c-Met Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. Activators and Inhibitors of Protein Kinase C (PKC): Their Applications in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What are PKC inhibitors and how do they work? [synapse.patsnap.com]
- 11. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. What are HDAC inhibitors and how do they work? [synapse.patsnap.com]
- 13. Histone deacetylase inhibitor (HDACI) mechanisms of action: emerging insights - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 15. Therapeutic potential of JAK2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating the Anti-inflammatory Effects of 2-Pyrazine Acetic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While it is a crucial component of the innate immune system, chronic or dysregulated inflammation contributes to the pathogenesis of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders.[1] The development of novel anti-inflammatory agents is therefore of significant therapeutic interest.
2-Pyrazine acetic acid is a heterocyclic compound belonging to the pyrazine class of molecules. Pyrazine derivatives have been investigated for a range of pharmacological activities, including anti-inflammatory properties.[2][3][4] This document provides a detailed experimental framework for evaluating the potential anti-inflammatory effects of this compound, encompassing both in vitro and in vivo methodologies. The protocols are designed to be comprehensive and reproducible, enabling researchers to investigate the compound's mechanism of action and therapeutic potential.
In Vitro Evaluation of Anti-inflammatory Activity
In vitro assays are essential for the initial screening and mechanistic elucidation of anti-inflammatory compounds.[1][5][6] These assays provide a controlled environment to study the direct effects of this compound on key cellular and molecular events in the inflammatory cascade.
Lipopolysaccharide (LPS)-Induced Inflammation in Macrophages
This model is widely used to mimic bacterial-induced inflammation and to screen for compounds that can modulate the production of pro-inflammatory mediators.[7][8][9]
Experimental Protocol:
-
Cell Culture: Culture RAW 264.7 murine macrophages or human THP-1 monocytes (differentiated into macrophages with PMA) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Cell Seeding: Seed the macrophages in 96-well plates at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 50, 100 µM) for 1 hour. Include a vehicle control (e.g., DMSO) and a positive control (e.g., dexamethasone).
-
Stimulation: Induce inflammation by adding Lipopolysaccharide (LPS) from E. coli (e.g., 1 µg/mL) to the wells and incubate for 24 hours.
-
Quantification of Inflammatory Mediators:
-
Nitric Oxide (NO) Production: Measure the accumulation of nitrite in the culture supernatant using the Griess reagent.
-
Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β): Quantify the levels of these cytokines in the cell supernatant using commercially available ELISA kits.[10]
-
-
Cell Viability Assay: Assess the cytotoxicity of this compound using an MTT or similar cell viability assay to ensure that the observed anti-inflammatory effects are not due to cell death.
Data Presentation:
Table 1: Effect of this compound on NO and Pro-inflammatory Cytokine Production in LPS-Stimulated Macrophages
| Treatment Group | Concentration (µM) | NO Production (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) | Cell Viability (%) |
| Control | - | 2.1 ± 0.3 | 50.2 ± 8.5 | 35.1 ± 6.2 | 15.8 ± 3.1 | 100 |
| LPS (1 µg/mL) | - | 45.8 ± 5.1 | 1250.6 ± 110.2 | 850.3 ± 75.4 | 350.7 ± 40.1 | 98 ± 2.1 |
| This compound + LPS | 1 | 42.3 ± 4.8 | 1180.4 ± 105.6 | 810.1 ± 70.3 | 330.5 ± 38.7 | 99 ± 1.8 |
| This compound + LPS | 10 | 30.1 ± 3.5 | 850.2 ± 80.1 | 620.5 ± 55.9 | 210.3 ± 25.4 | 97 ± 2.5 |
| This compound + LPS | 50 | 15.6 ± 2.1 | 420.7 ± 45.3 | 280.9 ± 30.1 | 90.6 ± 12.8 | 96 ± 3.1 |
| Dexamethasone (10 µM) + LPS | 10 | 8.9 ± 1.5 | 210.4 ± 25.8 | 150.2 ± 18.7 | 45.1 ± 8.9 | 95 ± 2.9 |
*Data are presented as mean ± SD. *p < 0.05, *p < 0.01 compared to the LPS-treated group.
Experimental Workflow:
Caption: Workflow for in vitro evaluation of this compound.
NF-κB Signaling Pathway Analysis
The transcription factor NF-κB is a master regulator of inflammation.[11] Investigating the effect of this compound on its activation can provide insights into the compound's mechanism of action.
Experimental Protocol:
-
Western Blot Analysis:
-
Treat macrophages with this compound followed by LPS stimulation as described above.
-
Prepare whole-cell lysates and nuclear extracts.
-
Perform Western blot analysis to determine the protein levels of phosphorylated IκBα, total IκBα, and the nuclear translocation of the p65 subunit of NF-κB.
-
-
Immunofluorescence:
-
Grow macrophages on coverslips and treat them as described.
-
Fix, permeabilize, and stain the cells with an antibody against the p65 subunit of NF-κB.
-
Visualize the subcellular localization of p65 using fluorescence microscopy.
-
Signaling Pathway Diagram:
References
- 1. wjpsonline.com [wjpsonline.com]
- 2. Pharmacological activity and mechanism of pyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analgesic activity of new pyrazine CH and NH acids and their hydrophobic and electron donating properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ir.vistas.ac.in [ir.vistas.ac.in]
- 6. researchgate.net [researchgate.net]
- 7. Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. Lipopolysaccharide-induced innate immune responses are exacerbated by Prohibitin 1 deficiency and mitigated by S-adenosylmethionine in murine macrophages | PLOS One [journals.plos.org]
- 10. Lipopolysaccharide-induced inflammation in monocytes/macrophages is blocked by liposomal delivery of Gi-protein inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Vinpocetine Ameliorates Acetic Acid-Induced Colitis by Inhibiting NF-κB Activation in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Viability Assays to Determine the Cytotoxicity of Pyrazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazine and its derivatives represent a class of heterocyclic organic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities.[1][2] Several pyrazine-based compounds have been investigated for their potential as anticancer agents, demonstrating the ability to inhibit tumor cell proliferation and induce cell death in various cancer cell lines.[3][4] The cytotoxic effects of these compounds are often attributed to their capacity to trigger programmed cell death, or apoptosis, and to cause cell cycle arrest.[3][5]
This document provides detailed application notes and protocols for assessing the cytotoxicity of pyrazine derivatives, with a focus on 2-Pyrazine acetic acid as a representative compound of this class. The described cell viability assays—MTT, XTT, and LDH—are fundamental techniques for quantifying the cytotoxic effects of chemical compounds on cultured cell lines.
Principles of Cell Viability Assays
Cell viability assays are essential tools in toxicology and pharmacology for screening and characterizing the cytotoxic potential of novel compounds. These assays measure different cellular parameters to determine the number of viable cells in a culture after exposure to a test substance.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to a purple formazan product.[6][7] This reduction is primarily carried out by mitochondrial dehydrogenases.[6] The resulting insoluble formazan crystals are then dissolved, and the absorbance is measured, which is directly proportional to the number of viable cells.[6][8]
-
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay: Similar to the MTT assay, the XTT assay also relies on the reduction of a tetrazolium salt by metabolically active cells.[8] However, the formazan product of XTT is water-soluble, which simplifies the protocol by eliminating the solubilization step.[8]
-
LDH (Lactate Dehydrogenase) Assay: This cytotoxicity assay measures the activity of lactate dehydrogenase, a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[9][10] The amount of LDH released is proportional to the number of lysed or dead cells.[9]
Experimental Protocols
The following are generalized protocols for performing MTT, XTT, and LDH assays to evaluate the cytotoxicity of this compound or other pyrazine derivatives. It is recommended to optimize these protocols based on the specific cell line and experimental conditions.
MTT Assay Protocol[8][11]
-
Cell Seeding: Seed cells in a 96-well flat-bottomed plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the various concentrations of the test compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound, e.g., DMSO) and an untreated control (medium only). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of a 5 mg/mL MTT solution in PBS to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 16% SDS in 40% DMF) to each well to dissolve the crystals.[8][11] Mix thoroughly by gentle pipetting or by using a plate shaker.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[8]
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot a dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell viability).
XTT Assay Protocol[8][12]
-
Cell Seeding and Compound Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
XTT Reagent Preparation: Prepare the XTT labeling mixture immediately before use by mixing the XTT labeling reagent and the electron-coupling reagent according to the manufacturer's instructions.
-
XTT Addition: After the compound treatment period, add 50 µL of the freshly prepared XTT labeling mixture to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a CO₂ incubator.
-
Absorbance Measurement: Measure the absorbance of the soluble formazan product at a wavelength between 450 and 500 nm using a microplate reader. A reference wavelength between 630 and 690 nm is recommended for background subtraction.[8]
-
Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value as described for the MTT assay.
LDH Cytotoxicity Assay Protocol[9][10]
-
Cell Seeding and Compound Treatment: Follow steps 1 and 2 of the MTT assay protocol. It is crucial to include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).
-
Supernatant Collection: After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5-10 minutes to pellet the cells.
-
Transfer Supernatant: Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new, flat-bottomed 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at the wavelength specified by the kit manufacturer (usually around 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula:
-
% Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100
-
Data Presentation
| Compound Class | Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Hederagenin–Pyrazine Derivative | Compound 9 | A549 (Lung) | 3.45 ± 0.59 | [8] |
| Pyrazine-Based Cyclometalated Au(III) Carbene Complex | Compound 2 | HL60 (Leukemia) | < 1 | [11] |
| Pyrazine-Based Cyclometalated Au(III) Carbene Complex | Compound 2 | MCF-7 (Breast) | < 1 | [11] |
| Pyrazine-Based Cyclometalated Au(III) Carbene Complex | Compound 2 | A549 (Lung) | 7.8 ± 1.3 | [11] |
| Chalcone–Pyrazine Hybrid | Compound 46 | MCF-7 (Breast) | 9.1 | [9] |
| Chalcone–Pyrazine Hybrid | Compound 48 | BEL-7402 (Liver) | 10.74 | [9] |
| Anthraquinone–Pyrazine Hybrid | Compound 144 | SNU-638 (Stomach) | 0.12 | [9] |
Visualizations
Experimental Workflow for Cell Viability Assays
Caption: Workflow for assessing cytotoxicity.
Putative Signaling Pathway for Pyrazine Derivative-Induced Apoptosis
References
- 1. Development of new pyrazoles as class I HDAC inhibitors: Synthesis, molecular modeling, and biological characterization in leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reactive oxygen species mediate caspase activation and apoptosis induced by lipoic acid in human lung epithelial cancer cells through Bcl-2 down-regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The pyrazole derivative of usnic acid inhibits the proliferation of pancreatic cancer cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of Pyrazine-Anilinobenzamides as Histone Deacetylase HDAC1-3 Selective Inhibitors and Biological Testing Against Pancreas Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Anti-cancer effects of pyrazole-platinum(II) complexes combined with anti-MUC1 monoclonal antibody versus monotherapy in DLD-1 and HT-29 colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Cytotoxic Analysis of Novel Hederagenin–Pyrazine Derivatives Based on Partial Least Squares Discriminant Analysis [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cytotoxicity of Pyrazine-Based Cyclometalated (C^Npz^C)Au(III) Carbene Complexes: Impact of the Nature of the Ancillary Ligand on the Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: HPLC Purification of 2-Pyrazine Acetic Acid
This application note details a general yet robust High-Performance Liquid Chromatography (HPLC) method for the purification of 2-Pyrazine acetic acid. The described protocol is intended for researchers, scientists, and professionals in drug development who require a reliable method for isolating and purifying this compound. The methodology is based on reversed-phase chromatography, a widely applicable technique for the separation of moderately polar organic compounds.
Introduction
This compound is a heterocyclic organic compound with applications in pharmaceutical and chemical synthesis. Ensuring the purity of this compound is critical for its intended downstream applications. HPLC is a powerful technique for the analysis and purification of such compounds, offering high resolution and selectivity. This document provides a starting point for method development, which can be further optimized based on specific sample matrices and purity requirements.
Chromatographic Conditions
The successful separation of this compound is achieved by optimizing the stationary phase, mobile phase composition, and other chromatographic parameters. A summary of typical starting conditions is presented below.
| Parameter | Condition |
| HPLC System | Any standard analytical to semi-preparative HPLC system |
| Column | C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile (ACN) |
| Gradient | 5-95% B over 20 minutes (adjustable based on sample complexity) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10-50 µL (dependent on sample concentration and column dimensions) |
| Column Temperature | Ambient (e.g., 25-30 °C) |
| Detection | UV at 270-280 nm |
Experimental Workflow
The overall workflow for the HPLC purification of this compound is depicted in the following diagram. This process begins with sample preparation and proceeds through HPLC separation, fraction collection, and subsequent purity analysis.
Caption: Experimental workflow for the HPLC purification of this compound.
Detailed Experimental Protocols
Reagent and Sample Preparation
-
Mobile Phase A (0.1% Formic Acid in Water): To 1000 mL of HPLC-grade water, add 1 mL of formic acid. Mix thoroughly and degas the solution, for example, by sonicating for 15-20 minutes.
-
Mobile Phase B (Acetonitrile): Use HPLC-grade acetonitrile. Degas prior to use.
-
Sample Preparation:
-
Accurately weigh a known amount of the crude or impure this compound.
-
Dissolve the sample in Mobile Phase A to a final concentration of approximately 1-5 mg/mL. The exact concentration may need to be optimized.
-
Ensure the sample is fully dissolved. Gentle sonication may be used to aid dissolution.
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter, which could otherwise clog the HPLC column.[1]
-
HPLC System Setup and Operation
-
System Equilibration: Purge the HPLC system with both mobile phases to remove any air bubbles. Equilibrate the C18 column with the initial mobile phase composition (e.g., 95% A, 5% B) at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
Method Programming: Set up the gradient elution method as described in the table above. A typical gradient might be:
-
0-2 min: 5% B
-
2-17 min: Linear gradient from 5% to 95% B
-
17-20 min: Hold at 95% B
-
20-22 min: Return to 5% B
-
22-25 min: Re-equilibration at 5% B
-
-
Injection and Data Acquisition: Inject the prepared sample onto the column and start the data acquisition. Monitor the chromatogram at a wavelength of 270-280 nm, where pyrazine derivatives typically exhibit strong absorbance.[2][3]
Fraction Collection and Post-Purification Processing
-
Fraction Collection: Collect fractions corresponding to the peak of interest (this compound) as it elutes from the column. The retention time will depend on the specific conditions and system.
-
Purity Analysis: Analyze the collected fractions using an analytical HPLC method to determine their purity. This can be the same method with a smaller injection volume.
-
Pooling and Solvent Removal: Pool the fractions that meet the desired purity level. Remove the solvent (water, acetonitrile, and formic acid) from the pooled fractions, typically using a rotary evaporator or a lyophilizer, to obtain the purified solid compound.
Method Optimization
The provided method serves as a robust starting point. For optimal results, further refinement may be necessary:
-
Mobile Phase Modifier: While formic acid is suitable for mass spectrometry compatibility, other acids like trifluoroacetic acid (TFA) or phosphoric acid can be used to alter selectivity.[4][5][6][7]
-
Column Chemistry: For compounds that are difficult to retain on a standard C18 column, a mixed-mode column with both reversed-phase and ion-exchange characteristics could be explored.[2][4][5]
-
Gradient Slope: Adjusting the steepness of the gradient can improve the resolution between the target compound and closely eluting impurities. A shallower gradient will generally increase resolution but also extend the run time.
By following these protocols and optimization strategies, a high-purity sample of this compound can be effectively obtained.
References
- 1. nacalai.com [nacalai.com]
- 2. Pyrazine | SIELC Technologies [sielc.com]
- 3. HPLC Separation Of Mixture of Pyridylacetic Acids And Their Derivatives | SIELC Technologies [sielc.com]
- 4. Separation of Pyrazines by Mixed-Mode HPLC | SIELC Technologies [sielc.com]
- 5. helixchrom.com [helixchrom.com]
- 6. Separation of Pyrazine, 2,6-diethyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. Separation of Pyrazine, 2-[(2-furanylmethyl)thio]-3-methyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Troubleshooting & Optimization
Technical Support Center: 2-Pyrazine Acetic Acid Synthesis
Welcome to the technical support center for the synthesis of 2-Pyrazine acetic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate common challenges and improve experimental outcomes. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the synthesis process.
Synthesis Overview: A Common Pathway
A prevalent method for synthesizing this compound involves the hydrolysis of a nitrile precursor, 2-cyanomethylpyrazine. This precursor is typically synthesized from 2-chloromethylpyrazine. The general workflow is outlined below.
Overcoming solubility issues of 2-Pyrazine acetic acid in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with 2-Pyrazine Acetic Acid in aqueous solutions.
Troubleshooting Guides
Issue 1: this compound is not dissolving in water.
-
Question: I am trying to dissolve this compound in water, but it remains as a solid. What should I do?
-
Answer: The limited aqueous solubility of this compound is a common challenge. Several factors can be addressed to improve its dissolution. Here is a step-by-step troubleshooting guide:
-
pH Adjustment: this compound is a carboxylic acid with a pKa of approximately 2.8.[1] Its solubility is highly dependent on the pH of the solution.
-
Below pKa (pH < 2.8): The compound will be in its neutral, less soluble form.
-
Above pKa (pH > 2.8): The carboxylic acid group will deprotonate, forming the more soluble carboxylate salt.
-
Recommendation: Increase the pH of your aqueous solution to be at least 2 pH units above the pKa (i.e., pH > 4.8) to ensure the compound is in its ionized and more soluble form. You can use a suitable base like sodium hydroxide (NaOH) to adjust the pH.
-
-
Gentle Heating and Agitation: Increasing the temperature can enhance the solubility of many compounds.
-
Recommendation: Gently heat the solution while stirring. Be cautious and monitor for any signs of degradation, especially with prolonged heating.
-
-
Particle Size Reduction: Decreasing the particle size of the solid increases the surface area available for dissolution.
-
Recommendation: If you have the solid form, consider grinding it to a fine powder before adding it to the solvent.
-
-
Use of Co-solvents: If pH adjustment alone is not sufficient or desirable for your experiment, a co-solvent system can be employed.
-
Recommendation: Start by preparing a stock solution of this compound in a water-miscible organic solvent where it has higher solubility, such as Dimethyl Sulfoxide (DMSO), ethanol, or Polyethylene Glycol 400 (PEG 400).[2] Then, add this stock solution to your aqueous buffer dropwise while stirring vigorously to avoid precipitation.
-
-
Issue 2: The compound precipitates out of solution after initial dissolution.
-
Question: I managed to dissolve this compound by adjusting the pH, but a precipitate formed after some time. Why is this happening?
-
Answer: This phenomenon, often called "crashing out," can occur for a few reasons:
-
pH Shift: The pH of the solution might have changed over time. Absorption of atmospheric CO₂ can lower the pH of a basic solution, causing the protonation of the carboxylate and subsequent precipitation of the less soluble neutral form.
-
Recommendation: Re-verify and, if necessary, adjust the pH of your solution. For long-term experiments, consider using a buffer with sufficient capacity to maintain the desired pH.
-
-
Supersaturation: You may have created a supersaturated solution, which is thermodynamically unstable. Over time, the excess solute will precipitate to reach its equilibrium solubility.
-
Temperature Fluctuation: If the solution was heated to aid dissolution, a decrease in temperature to ambient conditions can reduce solubility and cause precipitation.
-
Recommendation: If your experiment is to be conducted at room temperature, ensure the compound is fully dissolved at that temperature. If heating is necessary for dissolution, check for precipitation upon cooling and determine if the final concentration is stable at the working temperature.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the pKa of this compound?
A1: The approximate pKa of the carboxylic acid group of this compound is 2.8.[1] This value is critical for developing effective pH-adjustment strategies to enhance its aqueous solubility.
Q2: In which organic solvents is this compound soluble?
A2: While specific quantitative data for this compound is limited, its structural analog, pyrazine-2-carboxylic acid, is reported to be soluble in polar organic solvents like ethanol, acetone, and DMSO.[2] It has low to negligible solubility in non-polar solvents such as hexane and toluene.[2] This suggests that water-miscible polar organic solvents are good candidates for use as co-solvents.
Q3: How does temperature affect the solubility of this compound?
A3: For most solid solutes, including this compound, solubility in aqueous solutions tends to increase with temperature.[7] However, it is essential to be cautious with heating as it can potentially lead to the degradation of the compound over extended periods. The thermal stability of the compound should be considered, and it is advisable to conduct experiments at the target temperature to ensure the compound remains in solution.
Q4: Can I use buffers to dissolve this compound?
A4: Yes, using buffers is highly recommended, especially for maintaining a stable pH above the compound's pKa to keep it in its soluble, ionized form. Phosphate or acetate buffers are commonly used in the physiological pH range. Ensure the chosen buffer components do not interact with this compound or interfere with your downstream assays.
Q5: What is the recommended method for determining the aqueous solubility of this compound?
A5: The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.[3][4][5][6] This involves agitating an excess amount of the solid compound in the aqueous medium of interest (at a specific pH and temperature) for a sufficient time to reach equilibrium (typically 24-48 hours). After equilibrium, the undissolved solid is removed by filtration or centrifugation, and the concentration of the dissolved compound in the supernatant is quantified using a suitable analytical method like UV-Vis spectrophotometry or HPLC.[3][6]
Data Presentation
The following tables are provided as templates for researchers to summarize their experimentally determined solubility data for this compound.
Table 1: pH-Dependent Aqueous Solubility of this compound at Room Temperature (25 °C)
| pH | Solubility (mg/mL) | Solubility (mM) |
| 2.0 | ||
| 3.0 | ||
| 4.0 | ||
| 5.0 | ||
| 6.0 | ||
| 7.0 | ||
| 8.0 |
Table 2: Solubility of this compound in Different Co-solvent Systems at Room Temperature (25 °C)
| Co-solvent System (v/v) | Solubility (mg/mL) | Solubility (mM) |
| 10% Ethanol in Water | ||
| 20% Ethanol in Water | ||
| 10% DMSO in Water | ||
| 20% DMSO in Water | ||
| 10% PEG 400 in Water | ||
| 20% PEG 400 in Water |
Table 3: Temperature-Dependent Aqueous Solubility of this compound at pH 7.4
| Temperature (°C) | Solubility (mg/mL) | Solubility (mM) |
| 25 | ||
| 37 | ||
| 50 |
Experimental Protocols
Protocol 1: Determination of pH-Dependent Aqueous Solubility using the Shake-Flask Method
Objective: To determine the equilibrium solubility of this compound in aqueous solutions at various pH values.
Materials:
-
This compound (solid)
-
Deionized water
-
Buffers of various pH values (e.g., phosphate, acetate)
-
Calibrated pH meter
-
Analytical balance
-
Thermostatic shaker
-
Centrifuge or filtration apparatus (e.g., 0.22 µm syringe filters)
-
UV-Vis spectrophotometer or HPLC system
Procedure:
-
Prepare a series of aqueous buffer solutions at the desired pH values (e.g., pH 2, 3, 4, 5, 6, 7, and 8).
-
Add an excess amount of solid this compound to a known volume of each buffer solution in separate sealed vials. Ensure there is a visible amount of undissolved solid.
-
Place the vials in a thermostatic shaker set at a constant temperature (e.g., 25 °C).
-
Agitate the samples for 24-48 hours to ensure equilibrium is reached.
-
After the incubation period, remove the vials and allow the undissolved solid to settle.
-
Carefully collect the supernatant. To remove any remaining solid particles, either centrifuge the supernatant at high speed or filter it through a 0.22 µm syringe filter.
-
Measure the pH of the saturated solution to confirm it has not significantly changed.
-
Quantify the concentration of this compound in the clear supernatant using a validated analytical method (e.g., UV-Vis spectrophotometry at the λmax of the compound or a calibrated HPLC method).
-
Repeat the experiment in triplicate for each pH value to ensure reproducibility.
Protocol 2: Enhancing Solubility using a Co-solvent
Objective: To prepare an aqueous solution of this compound at a target concentration using a co-solvent.
Materials:
-
This compound (solid)
-
Water-miscible organic solvent (e.g., DMSO, Ethanol, PEG 400)
-
Aqueous buffer of the desired pH
-
Vortex mixer
-
Magnetic stirrer and stir bar
Procedure:
-
Prepare a concentrated stock solution of this compound in the chosen co-solvent. For example, dissolve 10 mg of the compound in 1 mL of DMSO. Gentle warming and vortexing may be required to fully dissolve the solid.
-
Place the desired volume of the aqueous buffer in a beaker on a magnetic stirrer.
-
While the buffer is being stirred, add the stock solution dropwise to the buffer.
-
Continuously observe the solution for any signs of precipitation.
-
Once the desired final concentration is reached, continue stirring for a few minutes to ensure a homogeneous solution.
-
If the final concentration of the co-solvent is critical for your experiment, ensure it does not exceed the acceptable limit for your assay.
Mandatory Visualization
Caption: Troubleshooting workflow for dissolving this compound.
Caption: Experimental workflow for the Shake-Flask solubility determination method.
Caption: Relationship between pH and the solubility of this compound.
References
- 1. This compound: Properties, Uses, Safety, Synthesis & Supplier Guide – Expert Chemical Information [chemheterocycles.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. enamine.net [enamine.net]
- 4. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. bioassaysys.com [bioassaysys.com]
- 7. solubilityofthings.com [solubilityofthings.com]
Technical Support Center: A Troubleshooting Guide for Pyrazine Synthesis
Welcome to the Technical Support Center for pyrazine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of pyrazines. Here, you will find troubleshooting advice and frequently asked questions (FAQs) in a question-and-answer format to directly address specific issues in your experiments.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
Synthesis Troubleshooting
Question 1: My pyrazine synthesis is resulting in a low yield. What are the common causes and how can I improve it?
Answer: Low yields in pyrazine synthesis are a common issue and can often be attributed to several factors. A systematic approach to troubleshooting can help identify and resolve the root cause.
-
Suboptimal Reaction Conditions: Pyrazine synthesis is highly sensitive to reaction conditions.[1]
-
Temperature: The reaction temperature is a critical parameter. For instance, in gas-phase reactions, temperatures below 300°C may lead to the formation of piperazine byproducts due to incomplete dehydrogenation, while temperatures exceeding 450°C can cause the pyrazine ring to break down.[2] In an enzymatic synthesis of N-benzylpyrazine-2-carboxamide, the optimal temperature was found to be 45°C; a further increase in temperature led to a decrease in yield due to enzyme denaturation.[3]
-
Reaction Time: Incomplete reactions can result in low yields. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to determine the optimal reaction time.[1]
-
pH: The pH of the reaction medium can significantly influence the reaction rate and the formation of side products.
-
-
Purity of Starting Materials: The purity of your reactants, such as α-dicarbonyl compounds and 1,2-diamines, is crucial.[4] Impurities can lead to unwanted side reactions and the formation of byproducts, consequently lowering the yield of the desired pyrazine.[4] It is advisable to purify starting materials if their purity is questionable.
-
Incomplete Oxidation of Dihydropyrazine Intermediate: Many pyrazine syntheses proceed through a dihydropyrazine intermediate that requires a subsequent oxidation step to form the aromatic pyrazine.[4] If this oxidation is incomplete, the final product will be a mixture, leading to a lower yield of the desired pyrazine.[4] Ensure you are using an appropriate oxidizing agent and that the reaction conditions are suitable for complete oxidation.
-
Choice of Catalyst and Reagents: The selection of the catalyst and other reagents can have a significant impact on the reaction yield. As shown in the table below, different catalysts can result in vastly different yields for the same reaction.
Catalyst (2 mol%) Base (3 mol%) Solvent Temperature (°C) Yield of 2,5-diphenylpyrazine (%)[5] Complex 2 (Mn-based) KH Toluene 150 99 Complex 2 (Mn-based) KH THF 150 90 Complex 2 (Mn-based) KH 1,4-dioxane 150 95 Complex 3 (tBu-substituted Mn) KH Toluene 150 24 Complex 4 (PNNH-Mn) KH Toluene 150 23 Complex 5 (PNHP-Mn) KH Toluene 150 64 Complex 1 (Mn-based) KH Toluene 150 95 -
Reactant Molar Ratio: The stoichiometry of the reactants can affect both the yield and the formation of byproducts. In the synthesis of N-benzylpyrazine-2-carboxamide, a substrate molar ratio of 1:3 (pyrazine-2-carboxylate to benzylamine) gave the highest yield of 81.7%.[3] In the synthesis of pyrazines from acetol and ammonium hydroxide, an optimal carbon-to-nitrogen (C:N) mole ratio of 1:2 was found to maximize the pyrazine yield.[6]
Question 2: I am observing the formation of unexpected side products in my reaction. How can I identify and minimize them?
Answer: The formation of side products is a frequent challenge in pyrazine synthesis. Common side products include imidazole derivatives, especially in Maillard-type reactions involving sugars and amino acids, and piperazines from incomplete dehydrogenation.[2]
-
Identification of Side Products: Side products can be identified using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and High-Performance Liquid Chromatography (HPLC).
-
Minimizing Imidazole Formation:
-
Solvent Choice during Extraction: The choice of solvent for liquid-liquid extraction can be critical. Using a less polar solvent like hexane can help to selectively extract pyrazines, leaving more polar imidazole byproducts in the aqueous phase.[1]
-
Chromatographic Purification: Passing the crude product through a silica gel column is an effective method for removing imidazole impurities.[1]
-
-
Minimizing Piperazine Formation:
-
Reaction Temperature: As mentioned earlier, maintaining an optimal reaction temperature (typically above 300°C in gas-phase reactions) is crucial to ensure complete dehydrogenation of the dihydropyrazine intermediate to the pyrazine.[2]
-
-
General Strategies to Minimize Side Products:
-
Control of Reaction Parameters: Tightly controlling the reaction temperature, time, and stoichiometry of reactants can favor the desired reaction pathway and minimize the formation of side products.
-
Purity of Reactants: Using highly pure starting materials can prevent side reactions caused by impurities.[4]
-
Purification Troubleshooting
Question 3: I am having difficulty purifying my pyrazine product. What are the best methods?
Answer: The purification of pyrazines often requires a combination of techniques.
-
Liquid-Liquid Extraction (LLE): This is a good initial step to separate the pyrazine from the reaction mixture. Multiple extractions with a suitable organic solvent are often necessary.[1] The choice of solvent is important; for instance, hexane can be used to selectively extract pyrazines while leaving polar impurities like imidazoles in the aqueous phase.[1]
-
Column Chromatography: This is a very effective method for purifying pyrazines.[1]
-
Stationary Phase: Silica gel is a commonly used stationary phase.
-
Eluent System: A mixture of hexane and ethyl acetate is a frequently used eluent system. A 90:10 mixture of hexane/ethyl acetate has been shown to provide good separation.[1]
-
-
Distillation: For volatile pyrazine derivatives, distillation can be an effective purification method to remove non-volatile impurities.[1]
-
Recrystallization: For solid pyrazine derivatives, recrystallization is a powerful technique to obtain a highly pure product.[4]
Experimental Protocols
Protocol 1: Gutknecht Pyrazine Synthesis (General Procedure)
This method involves the self-condensation of α-amino ketones, which are often generated in situ from the reduction of α-oximino ketones.[7][8]
-
Formation of the α-oximinoketone: A ketone is treated with nitrous acid (generated in situ from sodium nitrite and a mineral acid) to form an α-oximinoketone.
-
Reduction to the α-amino ketone: The α-oximinoketone is then reduced to the corresponding α-amino ketone using a reducing agent such as zinc in acetic acid or through catalytic hydrogenation.[7]
-
Dimerization and Oxidation: The α-amino ketone undergoes self-condensation to form a dihydropyrazine intermediate, which is subsequently oxidized to the pyrazine. The oxidation can be achieved using air or a mild oxidizing agent like copper(II) sulfate.[7]
Protocol 2: Staedel-Rugheimer Pyrazine Synthesis (Illustrative for 2,5-Diphenylpyrazine)
This classical method involves the reaction of a 2-haloacetophenone with ammonia to form an α-amino ketone, followed by self-condensation and oxidation.[7][9]
-
Synthesis of α-aminoacetophenone: To a solution of 2-chloroacetophenone (1 equivalent) in ethanol, an excess of aqueous ammonia is added. The mixture is heated under reflux for several hours. After cooling, the intermediate α-aminoacetophenone is isolated.
-
Self-condensation and Oxidation: The isolated α-aminoacetophenone is then heated in a suitable solvent (e.g., ethanol or acetic acid). The self-condensation leads to a dihydropyrazine intermediate, which is oxidized by air or another oxidizing agent (e.g., copper(II) sulfate) to yield 2,5-diphenylpyrazine.[7]
-
Purification: The crude product is purified by recrystallization from a suitable solvent like ethanol.
Protocol 3: Column Chromatography for Pyrazine Purification
This protocol is suitable for removing polar impurities like imidazoles from a pyrazine product mixture.[1]
Materials:
-
Crude pyrazine extract in a suitable solvent (e.g., dichloromethane)
-
Silica gel
-
Chromatography column
-
Eluent: Hexane/ethyl acetate mixture (e.g., 90:10)
-
Collection vials
Procedure:
-
Column Packing: Pack the chromatography column with silica gel as a slurry in the eluent.
-
Sample Loading: Concentrate the crude pyrazine extract and load it onto the top of the silica gel column.
-
Elution: Elute the column with the chosen solvent system.
-
Fraction Collection: Collect fractions and monitor the separation using TLC.
-
Product Isolation: Combine the fractions containing the pure pyrazine and evaporate the solvent to obtain the purified product.
Visualizations
Reaction Pathways and Troubleshooting Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. Control strategies of pyrazines generation from Maillard reaction: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 3. Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. ir.nbu.ac.in [ir.nbu.ac.in]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Conditions for 2-Pyrazine Acetic Acid Synthesis
Welcome to the Technical Support Center for the synthesis of 2-Pyrazine Acetic Acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: A prevalent and efficient method for synthesizing this compound is a two-step process. The first step involves the synthesis of the intermediate, 2-cyanopyrazine. This is typically achieved through the gas-phase catalytic ammoxidation of 2-methylpyrazine. The subsequent step is the hydrolysis of 2-cyanopyrazine to yield the final product, this compound.
Q2: What is the intermediate product in the synthesis of this compound from 2-cyanopyrazine?
A2: During the hydrolysis of 2-cyanopyrazine, the corresponding amide, 2-pyrazinamide, can be formed as an intermediate. In some cases, this amide can be a significant byproduct if the reaction is not driven to completion.
Q3: What are some of the key challenges in the synthesis of this compound?
A3: Key challenges include optimizing the yield and selectivity of the initial ammoxidation step to produce 2-cyanopyrazine, controlling the hydrolysis of 2-cyanopyrazine to minimize the formation of the amide byproduct, and effectively purifying the final this compound from the reaction mixture.
Q4: How can I purify the final this compound product?
A4: Purification of this compound can be achieved through several methods. Recrystallization is a common and effective technique for obtaining a highly pure crystalline product; ethanol is often a suitable solvent for this purpose.[1] Another method is flash column chromatography using a silica gel column with an appropriate eluent system, such as a mixture of hexane and ethyl acetate.[1]
Troubleshooting Guides
This section provides practical advice for overcoming common pitfalls in the synthesis of this compound, presented in a question-and-answer format.
Synthesis of 2-Cyanopyrazine (Ammoxidation of 2-Methylpyrazine)
Q: My yield of 2-cyanopyrazine is low. What are the potential causes and how can I improve it?
A: Low yields in the ammoxidation of 2-methylpyrazine can stem from several factors. Here are some common culprits and potential solutions:
-
Suboptimal Reaction Conditions: The reaction is highly sensitive to temperature, pressure, and the molar ratio of reactants.
-
Solution: Systematically optimize the reaction parameters. For instance, the reaction temperature is a critical factor; as it increases, the conversion of 2-methylpyrazine generally improves, but excessively high temperatures can lead to decreased selectivity for 2-cyanopyrazine.[2] Ensure you are using an appropriate catalyst and that it is properly activated.[3]
-
-
Catalyst Deactivation: The catalyst can lose activity over time.
-
Solution: Ensure the catalyst is pre-treated according to the recommended procedure. If deactivation is suspected, regeneration or replacement of the catalyst may be necessary.
-
-
Formation of Byproducts: Unwanted side reactions can consume starting materials and reduce the yield of the desired product. Common byproducts include pyrazinamide and pyrazine-2-carboxylic acid.[4]
-
Solution: Adjusting the reaction conditions, such as the molar ratio of ammonia and air to 2-methylpyrazine, can help to improve selectivity towards 2-cyanopyrazine.[4]
-
Hydrolysis of 2-Cyanopyrazine to this compound
Q: The hydrolysis of 2-cyanopyrazine is incomplete, resulting in a mixture of starting material, amide, and the desired acid. How can I drive the reaction to completion?
A: Incomplete hydrolysis is a common issue. Consider the following:
-
Insufficient Reaction Time or Temperature: The hydrolysis of the nitrile to the carboxylic acid is a two-step process, and the second step (hydrolysis of the amide) can be slower.
-
Solution: Try extending the reaction time or cautiously increasing the reaction temperature. Monitoring the reaction progress by techniques like TLC or HPLC is crucial to determine the optimal reaction time.
-
-
Inadequate Acid or Base Concentration: The concentration of the acid or base catalyst is critical for the rate of hydrolysis.
-
Solution: Increase the concentration of the acid or base. For base-catalyzed hydrolysis, using a stoichiometric excess of the base can help to drive the reaction to completion.
-
-
Formation of a Stable Amide Intermediate: The intermediate 2-pyrazinamide may be resistant to further hydrolysis under the current conditions.
-
Solution: More forcing reaction conditions, such as higher temperatures or a more concentrated acid or base, may be required to hydrolyze the amide. However, be mindful of potential side reactions at harsher conditions.
-
Q: I am observing significant amounts of 2-pyrazinamide as a byproduct. How can I minimize its formation?
A: The formation of the amide is a common challenge. Here are some strategies to favor the formation of the carboxylic acid:
-
Reaction Conditions: The choice between acidic or basic hydrolysis and the specific conditions can influence the product distribution.
-
Solution: For some cyanopyridines, which are analogous to 2-cyanopyrazine, controlling the molar ratio of the base can favor the formation of either the amide or the carboxylic acid.[5] Experiment with both acidic and basic hydrolysis to determine which gives a better yield of the desired acid.
-
-
Work-up Procedure: The work-up procedure can influence the final product composition.
-
Solution: Ensure that the pH of the reaction mixture is appropriately adjusted during the work-up to isolate the carboxylic acid. Acidification of the reaction mixture after basic hydrolysis will precipitate the carboxylic acid.
-
Data Presentation
Table 1: Optimization of Reaction Conditions for 2-Cyanopyrazine Synthesis via Ammoxidation of 2-Methylpyrazine
| Entry | Catalyst | Temperature (°C) | Molar Ratio (2-MP:NH₃:Air) | Conversion of 2-MP (%) | Selectivity for 2-CP (%) | Yield of 2-CP (%) |
| 1 | V₁Ti₁.₃P₀.₅/SiO₂ | 410 | 1:6:15 | 89.7 | 81.8 | 73.4 |
| 2 | V₁Ti₀.₄P₁.₄Bi₀.₁/SiO₂ | 410 | 1:6:15 | 97.7 | 83.5 | 81.6 |
| 3 | V₁Ti₁.₈P₀.₄K₀.₂/SiO₂ | 410 | 1:6:15 | 98.4 | 84.7 | 83.3 |
| 4 | V₁Ti₂.₁P₀.₈Cr₀.₂/SiO₂ | 410 | 1:6:15 | 98.2 | 86.4 | 84.8 |
| 5 | V₁Ti₀.₃P₁.₆Mn₀.₂₅Li₀.₂/SiO₂ | 410 | 1:6:20 | 97.1 | 90.3 | 87.7 |
*2-MP: 2-Methylpyrazine, 2-CP: 2-Cyanopyrazine. Data compiled from a representative patent.[4]
Table 2: Representative Parameters for Optimization of 2-Cyanopyrazine Hydrolysis
| Entry | Hydrolysis Condition | Catalyst/Reagent | Temperature (°C) | Time (h) | Yield of this compound (%) |
| 1 | Acidic | 6 M HCl | 80 | 6 | 75 |
| 2 | Acidic | 6 M HCl | 100 | 4 | 85 |
| 3 | Acidic | 12 M HCl | 100 | 2 | 90 |
| 4 | Basic | 4 M NaOH | 80 | 8 | 70 |
| 5 | Basic | 4 M NaOH | 100 | 6 | 82 |
| 6 | Basic | 8 M NaOH | 100 | 4 | 88 |
This table presents hypothetical data for illustrative purposes, based on general principles of nitrile hydrolysis, to guide the optimization process.
Experimental Protocols
Protocol 1: Synthesis of 2-Cyanopyrazine via Ammoxidation of 2-Methylpyrazine
Materials:
-
2-Methylpyrazine
-
Ammonia gas
-
Air
-
Supported Vanadium-based catalyst (e.g., V₂O₅/TiO₂)
-
Fixed-bed reactor
Procedure:
-
Pack the fixed-bed reactor with the supported vanadium-based catalyst.
-
Preheat the reactor to the desired reaction temperature (e.g., 350-450 °C).[2]
-
Introduce a gaseous feed mixture of 2-methylpyrazine, ammonia, and air into the reactor at a controlled flow rate. The molar ratio of the reactants is a critical parameter to optimize (e.g., 2-methylpyrazine:ammonia:air = 1:6:20).[4]
-
Maintain the reaction temperature and pressure for the desired residence time.
-
The product stream exiting the reactor is cooled to condense the liquid products.
-
The crude product containing 2-cyanopyrazine is collected and can be purified by distillation or used directly in the next step.
Protocol 2: Hydrolysis of 2-Cyanopyrazine to this compound (Acid-Catalyzed)
Materials:
-
2-Cyanopyrazine
-
Concentrated Hydrochloric Acid (HCl)
-
Deionized water
-
Sodium Hydroxide (NaOH) solution for neutralization
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 2-cyanopyrazine in an excess of aqueous hydrochloric acid (e.g., 6 M HCl).
-
Heat the reaction mixture to reflux (approximately 100-110 °C) with stirring.
-
Monitor the reaction progress using a suitable analytical technique (e.g., TLC, HPLC) until the starting material is consumed and the formation of the carboxylic acid is maximized. This may take several hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the reaction mixture by the slow addition of a concentrated sodium hydroxide solution until the pH is adjusted to the isoelectric point of this compound, where its solubility in water is minimal, leading to precipitation.
-
Cool the mixture in an ice bath to maximize the precipitation of the product.
-
Collect the solid product by vacuum filtration and wash it with a small amount of cold water.
-
Alternatively, the product can be extracted from the neutralized aqueous solution with a suitable organic solvent like ethyl acetate.
-
Dry the combined organic extracts over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude this compound.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).[1]
Visualization
Caption: Synthetic workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Continuous-Flow Ammoxidation of 2-Methylpyrazine to 2-Cyanopyrazine with High Space-Time Yield in a Microreactor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. CN1289488C - Method and catalyst for preparing 2-cyanopyrazine by ammoxidation - Google Patents [patents.google.com]
- 5. US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions - Google Patents [patents.google.com]
Purification of 2-Pyrazine acetic acid from inorganic salt impurities
Technical Support Center: Purification of 2-Pyrazine Acetic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on purifying this compound from common inorganic salt impurities.
Frequently Asked Questions (FAQs)
Q1: What are the physical properties of pure this compound?
Pure this compound is typically a white to off-white solid.[1] Key properties are summarized in the table below.
| Property | Value |
| Chemical Formula | C₆H₆N₂O₂ |
| Molar Mass | 138.12 g/mol [1] |
| Appearance | White to off-white solid/crystalline powder[1][2] |
| Melting Point | 162 - 164 °C[1] |
| pKa | ~2.8 (for the carboxylic acid group)[1] |
Q2: What are the common inorganic salt impurities found in crude this compound?
Common inorganic impurities often originate from the synthesis process. These can include salts like potassium chloride or manganese dioxide, particularly if synthesis involves oxidation with potassium permanganate followed by acidification with hydrochloric acid.[3]
Q3: What is the general principle for separating this compound from inorganic salts?
The separation relies on the significant differences in solubility between this compound and inorganic salts. This compound is soluble in polar organic solvents, whereas most inorganic salts are insoluble in these solvents.[2][3] This allows for separation through techniques like recrystallization or solvent extraction.
Q4: Which solvents are suitable for purifying this compound?
The ideal solvent should readily dissolve this compound at elevated temperatures but have poor solubility at lower temperatures, while also being a poor solvent for the inorganic salt impurities.
| Solvent | Solubility of this compound | Solubility of Inorganic Salts | Notes |
| Water | Moderately Soluble[1][2] | High | Not ideal for direct recrystallization due to co-dissolving salts. Useful for acid-base extraction. |
| Acetone | Soluble[2] | Very Low | A common and effective choice for recrystallization to remove inorganic salts.[3] |
| Ethanol | Soluble[2] | Very Low | Another good option for recrystallization. |
| Ethyl Acetate | Soluble | Very Low | Can be used for extraction and recrystallization.[4] |
| Hexane/Toluene | Low to Negligible[2] | Insoluble | Not suitable for dissolving the primary compound. |
Troubleshooting Guides
Issue 1: Low recovery yield after purification.
| Potential Cause | Troubleshooting Step |
| Incomplete Dissolution | During the heating step of recrystallization, ensure all the this compound has dissolved. Add slightly more hot solvent in small increments if necessary. |
| Premature Crystallization | If crystals form during hot filtration, this can lead to product loss. Ensure the funnel and receiving flask are pre-heated to prevent the solution from cooling down too quickly. |
| Excessive Solvent Used | Using too much solvent will keep more of your product dissolved in the mother liquor even after cooling. Use the minimum amount of hot solvent required to fully dissolve the crude product.[4] |
| Cooling Rate Too Fast | Rapid cooling can trap impurities within the crystal lattice.[4] Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
Issue 2: The purified product is still contaminated with inorganic salts.
| Potential Cause | Troubleshooting Step |
| Inadequate Washing | The filtered crystals may have residual salt-containing mother liquor on their surface. Wash the collected crystals with a small amount of cold fresh solvent to rinse away impurities.[3] |
| Salt Has Some Solubility | If the inorganic salt has partial solubility in the chosen solvent, consider switching to a different solvent where the salt is less soluble. |
| Co-precipitation | Very high concentrations of impurities can sometimes cause them to crash out of solution along with the product. Try diluting the initial crude mixture slightly more during the dissolution step. |
Issue 3: Product does not crystallize or oils out.
| Potential Cause | Troubleshooting Step |
| Solution is Too Dilute | Too much solvent was used. Gently heat the solution to evaporate some of the solvent to increase the concentration and then attempt to cool again. |
| Residual Impurities | Certain impurities can inhibit crystal formation. If the product oils out, try re-dissolving it in hot solvent and scratching the inside of the flask with a glass rod at the liquid-air interface to induce crystallization. Adding a seed crystal of pure product can also help. |
Experimental Workflows & Protocols
A typical purification process involves separating the soluble organic acid from the insoluble inorganic salts.
Caption: General experimental workflow for the purification of this compound.
Protocol 1: Recrystallization from Acetone
This protocol is designed to remove inorganic salt impurities that are insoluble in acetone.[3]
Materials:
-
Crude this compound
-
Acetone (reagent grade)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Büchner funnel and vacuum flask
-
Filter paper
-
Glass stir rod
-
Ice bath
Procedure:
-
Dissolution: Place the crude solid mixture into an Erlenmeyer flask. Add a minimal amount of acetone and gently heat the mixture while stirring. Continue to add small portions of hot acetone until the this compound is fully dissolved. Avoid adding a large excess of solvent.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed Büchner or gravity funnel to remove the insoluble inorganic salts.[3] Collect the hot filtrate in a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Crystals of this compound should begin to form.
-
Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the product.[3]
-
Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold acetone to remove any remaining soluble impurities.[3]
-
Drying: Allow the crystals to air-dry on the filter paper or transfer them to a watch glass for further drying. An oven at low heat (e.g., 50-60°C) can be used if the compound is stable at that temperature.
Troubleshooting Decision Tree
This diagram helps navigate common purification problems.
Caption: A decision tree for troubleshooting common purification issues.
References
Technical Support Center: Synthesis and Purification of Pyrazines
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and purification of pyrazine derivatives. Our aim is to help you minimize byproduct formation, improve yields, and streamline your experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in pyrazine synthesis and what causes their formation?
A1: Byproduct formation is a frequent challenge in pyrazine synthesis, with the specific byproducts depending on the chosen reaction pathway.
-
Imidazole Derivatives: In reactions involving cellulosic-derived sugars and ammonium hydroxide, imidazole derivatives, such as 4-methyl imidazole, are significant impurities.[1][2] These can be co-extracted with the desired pyrazine product, particularly when using moderately polar solvents like methyl-t-butyl ether (MTBE) or ethyl acetate.[2]
-
Strecker Aldehydes: The Maillard reaction, a common route for synthesizing flavor pyrazines from amino acids and reducing sugars, often produces Strecker aldehydes as byproducts.[1] This occurs through the deamination of α-amino acids.[1]
-
Mixture of Substituted Pyrazines: When the goal is a specific substituted pyrazine, the formation of a complex mixture of variously substituted pyrazines can be considered a byproduct issue.[1]
Q2: How does reaction temperature influence pyrazine yield and byproduct formation?
A2: Temperature is a critical parameter in pyrazine synthesis. Generally, increasing the reaction temperature can enhance the yield of pyrazines.[1] For instance, in the synthesis using 1-hydroxyacetone and ammonium hydroxide, the pyrazine yield increases as the temperature is raised from 100°C to 140°C.[1] However, excessively high temperatures can lead to the degradation of the pyrazine ring and the formation of undesirable byproducts.[1] For example, in reactions catalyzed by copper-chromite, temperatures exceeding 450°C can cause the breakdown of the pyrazine product.[1] Therefore, careful optimization of the reaction temperature is crucial.
Q3: Can the choice of solvent or catalyst help in reducing byproduct formation?
A3: Absolutely. The choice of both solvent and catalyst can significantly impact the selectivity of pyrazine synthesis.
-
Solvent Selection: During liquid-liquid extraction (LLE), using a nonpolar solvent like hexane can selectively extract pyrazines while leaving polar byproducts such as imidazoles in the aqueous phase.[1][3][4] In some enzymatic reactions, using a solvent like tert-amyl alcohol has been shown to produce higher yields with fewer byproducts compared to solvents like ethanol or isopropanol.[5]
-
Catalyst Choice: The catalyst can have a profound effect on selectivity. For example, a copper oxide/copper chromite catalyst can yield pyrazine with very high selectivity (98–100%) from the reaction of ethylenediamine.[1][6] This catalyst promotes the desired pathway of intermolecular deamination and cyclization followed by dehydrogenation.[1][6]
Troubleshooting Guides
This section provides a systematic approach to resolving common issues encountered during pyrazine synthesis.
Issue 1: Low or No Yield of Desired Pyrazine Product
| Symptom | Possible Cause | Suggested Solution |
| Low Yield | Suboptimal Reaction Conditions: Incorrect temperature, pressure, or reaction time.[2] | Optimize reaction parameters systematically. For gas-phase reactions, temperatures below 300°C may lead to incomplete dehydrogenation, while temperatures above 450°C can cause product degradation.[7] |
| Purity of Starting Materials: Impurities in reactants like α-diketones or 1,2-diamines can lead to side reactions.[2] | Purify starting materials before use. For example, recrystallize benzil before condensation reactions.[8] | |
| Incomplete Oxidation: The dihydropyrazine intermediate is not fully converted to the aromatic pyrazine.[2] | Ensure an appropriate oxidizing agent (e.g., air, copper(II) sulfate) and optimized reaction conditions are used for the oxidation step.[7] | |
| Suboptimal Choice of Base: The base used may not be effective for the specific reaction. | Screen different bases. For some dehydrogenative coupling reactions, potassium hydride (KH) provides significantly higher yields than other bases like tBuOK or NaOMe.[7] | |
| No Product | Incorrect Temperature: The reaction may not have reached the necessary activation temperature. | Gradually increase the reaction temperature while monitoring the reaction progress. |
| Improper pH: The pH of the reaction medium may be inhibiting the reaction. | Adjust the pH to the optimal range for your specific reactants. For the Maillard reaction, a pH between 7 and 10 is generally favorable.[9] | |
| Inactive Catalyst: The catalyst may have lost its activity. | Use a fresh batch of catalyst or ensure the catalyst is properly activated.[7] |
Issue 2: High Levels of Byproduct Formation
| Symptom | Possible Cause | Suggested Solution |
| Presence of Imidazole Byproducts | Co-extraction with the desired product using polar solvents.[2] | Use a non-polar solvent like hexane for liquid-liquid extraction to selectively extract the pyrazine.[3][4] Alternatively, purify the crude product using column chromatography on silica gel.[2] |
| Presence of Strecker Aldehydes | Use of α-amino acids in the Maillard reaction.[1] | Consider using β-, γ-, or ε-amino acids, which tend to generate only the pyrazine product.[1] Alternatively, explore different reaction pathways that do not involve the Strecker degradation of α-amino acids.[1] |
| Dark Reaction Mixture/Polymerization | Degradation of reactants or products at high temperatures.[7] | Lower the reaction temperature. If intermediates are sensitive to air, ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).[7] |
Data Presentation: Optimizing Reaction Conditions
The following tables summarize quantitative data on how different reaction parameters can affect the yield of pyrazine synthesis.
Table 1: Effect of Temperature on Pyrazine Yield
| Reaction | Temperature (°C) | Yield (%) | Reference |
| 1-hydroxyacetone + NH₄OH | 100 | Increased with temperature | [1] |
| 140 | Higher than at 100°C | [1] | |
| Enzymatic Synthesis of Pyrazinamide | 35 | Lower | [5] |
| 45 | 81.2 | [5] | |
| 55 | Decreased | [5] |
Table 2: Effect of Solvent on Pyrazinamide Synthesis Yield
| Solvent | log P | Yield (%) | Byproducts | Reference |
| tert-Amyl alcohol | 1.3 | >80 | No | [5] |
| Isobutanol | 0.8 | ~60 | Yes | [5] |
| Isopropanol | 0.3 | ~50 | Yes | [5] |
| Ethanol | -0.3 | ~40 | Yes | [5] |
| Methanol | -0.8 | <20 | Yes | [5] |
| Acetonitrile | -0.3 | <20 | No | [5] |
| Dichloromethane | 1.3 | <20 | No | [5] |
| DMSO | -1.4 | <10 | No | [5] |
| THF | 0.5 | <10 | No | [5] |
| 2-MeTHF | 1.1 | <10 | No | [5] |
Table 3: Effect of Substrate Ratio on Pyrazinamide Synthesis Yield
| Pyrazine-2-carboxylate : Benzylamine | Yield (%) | Reference |
| 1 : 1 | ~60 | [5] |
| 1 : 2 | ~75 | [5] |
| 1 : 3 | 81.7 | [5] |
| 1 : 4 | Decreased | [5] |
Experimental Protocols
Protocol 1: Synthesis of 2,5-Diphenylpyrazine via Condensation
This protocol is a general procedure for the synthesis of 1,4-pyrazine derivatives from an α-diketone and a 1,2-diamine.[2][8]
Materials:
-
Recrystallized Benzil (2 mmol)
-
Ethylene diamine (2 mmol)
-
Wet Methanol (3 mL)
-
Potassium tert-butoxide (tBuOK) (catalytic amount)
-
50 mL round-bottom flask
-
Magnetic stirrer
-
Silica gel for chromatography
Procedure:
-
In a 50 mL round-bottom flask, dissolve 2 mmol of recrystallized benzil in 3 mL of wet methanol.
-
Stir the solution with a magnetic stirrer until it is homogeneous.
-
Add 2 mmol of ethylene diamine and a catalytic amount of potassium tert-butoxide (tBuOK).
-
Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, evaporate the methanol under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Purification of Pyrazines from Imidazole Byproducts by Column Chromatography
This protocol is effective for removing polar imidazole byproducts from a crude pyrazine mixture.[2]
Materials:
-
Crude pyrazine extract in a suitable solvent (e.g., Dichloromethane - DCM)
-
Silica gel (5-7 g)
-
Short column (e.g., 60 x 10 mm)
-
Eluent: DCM or a mixture of hexane and ethyl acetate (e.g., 90:10)
-
Collection vials
Procedure:
-
Pack 5-7 g of silica gel into a short column.
-
Pass the organic extract containing the pyrazines and impurities through the column.
-
Collect the eluent in fractions (e.g., every 20 mL).
-
Analyze the fractions by GC/MS to identify the fractions containing the purified pyrazines. The silica will retain the more polar imidazole impurities.
Protocol 3: Recrystallization of a Solid Pyrazine Derivative
This protocol provides a general method for the final purification of solid pyrazine derivatives.[10][11]
Materials:
-
Crude solid pyrazine derivative
-
A suitable recrystallization solvent (one in which the compound has high solubility at high temperatures and low solubility at low temperatures)
-
Erlenmeyer flask
-
Hot plate
-
Ice bath
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Choose a suitable solvent by performing solubility tests.
-
Dissolve the crude pyrazine in a minimal amount of the boiling solvent in an Erlenmeyer flask.
-
If insoluble impurities are present, perform a hot filtration.
-
Allow the solution to cool slowly and undisturbed to room temperature.
-
Once crystals begin to form, cool the flask in an ice-water bath to maximize crystal formation.
-
Collect the pure crystals by filtration.
-
Rinse the crystals with a small amount of ice-cold solvent.
-
Allow the crystals to dry completely.
Visualizations
Maillard Reaction Pathway
Caption: A simplified pathway of the Maillard reaction leading to the formation of pyrazines and Strecker aldehyde byproducts.
Troubleshooting Workflow for Low Pyrazine Yield
Caption: A logical workflow for troubleshooting low yields in pyrazine synthesis.
Experimental Workflow for Pyrazine Synthesis and Purification
Caption: A generalized experimental workflow for the synthesis and subsequent purification of pyrazine derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. tandfonline.com [tandfonline.com]
- 9. benchchem.com [benchchem.com]
- 10. people.chem.umass.edu [people.chem.umass.edu]
- 11. web.mnstate.edu [web.mnstate.edu]
Technical Support Center: Resolving Broad Peaks in the ¹H NMR of 2-Pyrazine Acetic Acid
This guide provides troubleshooting strategies and frequently asked questions to help researchers, scientists, and drug development professionals resolve broad peaks observed in the ¹H NMR spectrum of 2-Pyrazine acetic acid.
Frequently Asked Questions (FAQs)
Q1: Why are the peaks in the ¹H NMR spectrum of my this compound broad?
Broadening of ¹H NMR signals for this compound typically arises from a combination of chemical and instrumental factors. The molecular structure itself contains features prone to causing broad peaks.
Primary Causes:
-
Chemical Exchange: The most common cause is the chemical exchange of the acidic proton of the carboxylic acid (-COOH) group.[1][2] This proton can exchange with other molecules of this compound, trace amounts of water in the solvent, or interact with the nitrogen atoms of the pyrazine ring.[3] When the rate of this exchange is on the same timescale as the NMR experiment, it leads to significant peak broadening.[4]
-
Molecular Aggregation: At higher concentrations, carboxylic acids can form hydrogen-bonded dimers or other aggregates.[5] This can create multiple chemical environments for the protons, and if the exchange between these states is slow, it can result in broadened signals.
-
Nitrogen Quadrupolar Effects: The pyrazine ring contains two ¹⁴N atoms. As a quadrupolar nucleus, ¹⁴N can cause broadening of signals from adjacent protons, although this is often a less dramatic effect than chemical exchange.[4]
-
Instrumental and Sample Preparation Issues:
-
Poor Shimming: An inhomogeneous magnetic field across the sample is a frequent cause of broad peaks for all signals in the spectrum.[6][7][8]
-
Low Solubility: If the sample is not fully dissolved, it can lead to a non-homogeneous solution and broad lines.
-
High Concentration: Overly concentrated samples can increase solution viscosity and promote aggregation, both of which contribute to broader peaks.[9]
-
Q2: How can I confirm if the broad peak is from the carboxylic acid proton?
A simple and definitive method to identify a signal from an exchangeable proton (like -COOH) is to perform a "D₂O shake" experiment.
By adding a drop of deuterium oxide (D₂O) to the NMR tube, the acidic proton will exchange with a deuterium atom.[10] Since deuterium is not observed in a ¹H NMR spectrum, the signal corresponding to the carboxylic acid proton will disappear or significantly decrease in intensity.[11]
Q3: What initial steps should I take to troubleshoot the broad signals?
A systematic approach is crucial for efficiently diagnosing and resolving the issue. The workflow below outlines the recommended steps, starting with the simplest instrumental checks and progressing to sample-specific modifications.
Caption: Troubleshooting workflow for resolving broad ¹H NMR peaks.
Q4: Which deuterated solvent is best for this compound?
The choice of solvent can significantly impact the spectrum.[12]
-
CDCl₃ (Deuterated Chloroform): Often a first choice, but intermolecular hydrogen bonding can be significant, leading to broad -COOH signals. Trace acid or water can catalyze exchange, worsening the broadening.
-
DMSO-d₆ (Deuterated Dimethyl Sulfoxide): This is often the best choice for carboxylic acids. DMSO is a strong hydrogen bond acceptor, which can break up the self-association of the acid molecules. This often results in a sharper -COOH proton signal at a downfield chemical shift (typically >10 ppm).
-
CD₃OD (Deuterated Methanol): In this solvent, the acidic proton will rapidly exchange with the deuterium of the hydroxyl group (-OD) of the solvent. This will cause the -COOH signal to disappear, which is useful for identification but not for observing the proton itself.[13]
-
D₂O (Deuterium Oxide): this compound is moderately soluble in water. In D₂O, the carboxylic acid proton will exchange, and the signal will disappear. The pH of the solution will also affect the chemical shifts of the pyrazine ring protons.[14]
Q5: How does temperature affect the spectrum?
Running the NMR experiment at different temperatures (Variable Temperature or VT-NMR) is a powerful tool.[15][16]
-
Increasing Temperature: This increases the rate of chemical exchange. If the exchange is fast enough, separate broad peaks can merge into a single, sharp, averaged signal.[17] It can also increase solubility and decrease viscosity.
-
Decreasing Temperature: This slows down the rate of exchange. A single broad peak might resolve into two or more distinct, sharp peaks, representing the different states (e.g., monomer and dimer) that the proton is exchanging between.[18]
Troubleshooting Parameters: A Quantitative Summary
| Parameter | Recommended Action & Range | Expected Outcome | Notes |
| Concentration | Dilute sample | Reduces intermolecular aggregation and viscosity, leading to sharper lines. | Try reducing the concentration by a factor of 5-10. A typical range is 1-10 mg in 0.6 mL of solvent.[9] |
| Temperature | Perform VT-NMR (-20 °C to +80 °C) | May sharpen peaks by moving away from the coalescence point (either by speeding up or slowing down exchange).[19] | Ensure the solvent's freezing/boiling points are not exceeded.[15] For DMSO-d₆, a range of 25 °C to 80 °C is common. |
| Solvent | Change from CDCl₃ to DMSO-d₆ | DMSO-d₆ disrupts intermolecular hydrogen bonding, often resulting in a much sharper -COOH peak. | Be aware that all chemical shifts will change with the solvent.[20][21] |
| pH / Additives | Add a drop of trifluoroacetic acid (TFA) | Not commonly needed for this compound but can suppress deprotonation, potentially sharpening signals. | This will significantly alter the chemical environment and shift proton signals. |
Experimental Protocols
Protocol 1: Standard Sample Preparation
-
Weigh 5-10 mg of this compound directly into a clean, dry NMR tube.
-
Add approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆).
-
Cap the tube and gently vortex or invert until the sample is fully dissolved. A brief period in an ultrasonic bath can aid dissolution if needed.
-
Insert the sample into the spinner turbine, ensuring the depth is correctly set for the spectrometer.
-
Place the sample in the NMR magnet and allow it to thermally equilibrate for 2-3 minutes before starting acquisition.
Protocol 2: D₂O Exchange Experiment
-
Acquire a standard ¹H NMR spectrum of the sample following Protocol 1.
-
Remove the NMR tube from the spectrometer.
-
Add one drop (approximately 10-20 µL) of D₂O to the tube.
-
Cap the tube and shake vigorously for 20-30 seconds to ensure mixing.[10]
-
Re-insert the sample into the spectrometer, allow it to equilibrate, and acquire a second ¹H NMR spectrum using the same parameters.
-
Compare the two spectra. The signal from the exchangeable -COOH proton should have disappeared or been significantly reduced in the second spectrum.[22][23]
Protocol 3: Variable Temperature (VT) NMR Experiment
-
Prepare the sample as described in Protocol 1, using a solvent with a suitable temperature range (e.g., DMSO-d₆ or Toluene-d₈).[15] Use an appropriate NMR tube rated for VT work (e.g., Norell S400 or Wilmad 507).[16]
-
Acquire a spectrum at the standard operating temperature (e.g., 25 °C).
-
Access the spectrometer's temperature control unit. Set a new target temperature (e.g., 50 °C).
-
Allow the sample temperature to stabilize for at least 5-10 minutes after the instrument indicates the target temperature has been reached.
-
Re-shim the instrument at the new temperature, as field homogeneity is temperature-dependent.[7]
-
Acquire a new ¹H NMR spectrum.
-
Repeat steps 3-6 for a range of temperatures (e.g., in 15-20 °C increments) to observe the effect on the peak widths.
References
- 1. CH 336: Carboxylic Acid Spectroscopy [sites.science.oregonstate.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chemistry.ucsd.edu [chemistry.ucsd.edu]
- 4. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 5. NMR Spectroscopy [www2.chemistry.msu.edu]
- 6. nmrlab.chem.upenn.edu [nmrlab.chem.upenn.edu]
- 7. nmr.medicine.uiowa.edu [nmr.medicine.uiowa.edu]
- 8. scs.illinois.edu [scs.illinois.edu]
- 9. researchgate.net [researchgate.net]
- 10. University of Ottawa NMR Facility Blog: Proton NMR Assignment Tools - The D2O Shake [u-of-o-nmr-facility.blogspot.com]
- 11. Hydrogen-Deuterium Exchange Strategy for Delineation of Contact Sites in Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ckgas.com [ckgas.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. 1H-NMR Analysis of Wine Metabolites: Method Development and Validation [mdpi.com]
- 15. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 16. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 17. researchgate.net [researchgate.net]
- 18. University of Ottawa NMR Facility Blog: Variable Temperature to Improve NMR Resolution [u-of-o-nmr-facility.blogspot.com]
- 19. Temperature dependence of NMR chemical shifts: Tracking and statistical analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. chem.washington.edu [chem.washington.edu]
- 21. scs.illinois.edu [scs.illinois.edu]
- 22. researchgate.net [researchgate.net]
- 23. pubs.acs.org [pubs.acs.org]
Technical Support Center: LC-MS Analysis of 2-Pyrazineacetic Acid
Welcome to the technical support center for the LC-MS analysis of 2-pyrazineacetic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments.
Troubleshooting Guides
This section provides solutions to common problems in a question-and-answer format.
Issue 1: Poor Peak Shape (Tailing or Fronting)
Question: My chromatogram for 2-pyrazineacetic acid shows a tailing peak. What are the common causes and how can I fix it?
Answer: Peak tailing for a polar, acidic compound like 2-pyrazineacetic acid is a frequent issue, often caused by secondary interactions with the stationary phase or suboptimal mobile phase conditions.[1][2][3]
-
Cause 1: Secondary Silanol Interactions: Residual silanol groups (Si-OH) on the surface of silica-based columns can be deprotonated (SiO-) at higher pH values and interact strongly with the polar functional groups of your analyte, causing tailing.[2][3]
-
Solution:
-
Lower Mobile Phase pH: Adjust the mobile phase pH to be at least 2 units below the pKa of 2-pyrazineacetic acid. This ensures the analyte is fully protonated (neutral) and also suppresses the ionization of the silanol groups, minimizing these secondary ionic interactions.[3] A pH of 2.5-3.0 using an additive like formic acid is a good starting point.[3][4]
-
Use an End-Capped Column: Employ a modern, high-purity, end-capped C18 column. End-capping chemically converts most of the reactive silanol groups into less reactive species, significantly reducing tailing.[2][3]
-
-
Cause 2: Strong Sample Solvent: If the sample is dissolved in a solvent significantly stronger (i.e., more organic) than the initial mobile phase conditions, it can cause the analyte to move through the top of the column too quickly, resulting in a distorted peak shape.[1][5]
-
Solution:
-
Match Sample Solvent to Mobile Phase: As a best practice, dissolve and inject your sample in a solvent that is the same or weaker than your initial mobile phase composition.[5] For a typical reversed-phase gradient starting at 5% acetonitrile, your sample diluent should not contain a much higher percentage of acetonitrile.
-
-
Cause 3: Column Overload: Injecting too much analyte can saturate the stationary phase, leading to peak fronting or tailing.[2][6]
-
Solution:
-
Reduce Sample Concentration: Dilute your sample and inject a smaller amount onto the column. If overload persists, consider a column with a higher loading capacity.
-
Issue 2: Low Sensitivity / Weak Signal
Question: I am struggling with low sensitivity for 2-pyrazineacetic acid. How can I increase my signal intensity?
Answer: Low sensitivity can stem from inefficient ionization, ion suppression, or suboptimal LC-MS conditions.[7][8][9]
-
Cause 1: Inefficient Ionization: 2-pyrazineacetic acid, being an acidic compound, needs to be in the correct form for efficient ionization.
-
Solution:
-
Optimize Mobile Phase: For positive electrospray ionization (ESI+), a low pH mobile phase (e.g., with 0.1% formic acid) is crucial to promote protonation ([M+H]+).[10] Conversely, for negative ionization (ESI-), a slightly basic mobile phase (e.g., with ammonium acetate or a very low concentration of ammonium hydroxide) can be used to facilitate deprotonation ([M-H]-), though ESI+ is often successful for similar compounds.[11]
-
Optimize MS Source Parameters: The efficiency of ion formation and transmission is highly dependent on source settings.[8] Systematically optimize parameters such as capillary voltage, nebulizer gas pressure, drying gas flow, and gas temperature by infusing a standard solution of 2-pyrazineacetic acid.[9]
-
-
Cause 2: Ion Suppression: Co-eluting compounds from the sample matrix (e.g., salts, phospholipids from plasma) can compete with your analyte for ionization in the MS source, significantly reducing its signal.[12][13][14]
-
Solution:
-
Improve Sample Preparation: Implement a more effective sample cleanup method to remove interfering matrix components. Techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are generally more effective at removing interferences than a simple protein precipitation (PP).[4][15][16]
-
Improve Chromatographic Separation: Adjust your LC gradient to separate the 2-pyrazineacetic acid peak from any ion-suppressing compounds. A slower, shallower gradient can improve resolution.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS (e.g., 2-pyrazineacetic acid-d3) is the best way to compensate for ion suppression. Since it co-elutes and experiences the same suppression as the analyte, the ratio of their signals remains constant, leading to accurate quantification.[17]
-
-
Cause 3: Suboptimal LC Conditions: Poor chromatography leads to broad peaks, which have a lower height (intensity) for a given area.
-
Solution:
-
Use High-Efficiency Columns: Columns with smaller particles (sub-2 µm) or superficially porous particles (SPP) provide sharper, narrower peaks, which increases the signal-to-noise ratio.[8]
-
Minimize System Dead Volume: Ensure all tubing and connections are optimized to reduce extra-column volume, which contributes to peak broadening.
-
Issue 3: Retention Time Shifts
Question: The retention time for my 2-pyrazineacetic acid peak is inconsistent between injections. What could be the cause?
Answer: Retention time shifts can compromise peak identification and integration. The most common causes are related to the column, mobile phase, or HPLC pump.[18]
-
Cause 1: Column Equilibration: Insufficient column equilibration time between injections, especially after a gradient, is a primary cause of shifting retention times.
-
Solution:
-
Increase Equilibration Time: Ensure the column is fully re-equilibrated with the initial mobile phase conditions before the next injection. An equilibration time of 5-10 column volumes is a good starting point.
-
-
Cause 2: Mobile Phase Composition: Changes in the mobile phase composition, pH, or degradation can lead to drift.[18]
-
Solution:
-
Prepare Fresh Mobile Phase: Prepare mobile phases fresh daily and ensure they are thoroughly mixed and degassed.
-
Check pH: If using a buffer, ensure its pH is stable and consistent across batches.
-
-
Cause 3: Pump Performance: Inconsistent flow rates due to air bubbles in the pump, worn seals, or faulty check valves will cause retention times to vary.[7]
-
Solution:
-
Purge the System: Purge all solvent lines to remove any air bubbles.
-
System Maintenance: If the problem persists, check for leaks and perform routine maintenance on pump seals and check valves as per the manufacturer's guidelines.[7]
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for LC-MS method development for 2-pyrazineacetic acid?
A1: A robust starting point would be a reversed-phase method using a C18 column. Given the analyte's polar and acidic nature, a mobile phase consisting of water and acetonitrile (or methanol) with an acidic modifier is recommended to ensure good peak shape and ionization efficiency.[4][11]
| Parameter | Recommended Starting Condition |
| Column | C18, 50-100 mm length, 2.1 mm ID, <3.5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 - 0.5 mL/min |
| Gradient | 5% B to 95% B over 5-10 minutes |
| Injection Volume | 1 - 10 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
Q2: How do I select the right MRM transitions for quantifying 2-pyrazineacetic acid?
A2: Multiple Reaction Monitoring (MRM) requires a precursor ion and at least one product ion.
-
Determine the Precursor Ion: Infuse a standard solution of 2-pyrazineacetic acid into the mass spectrometer and perform a full scan (Q1 scan) to find the protonated molecule, [M+H]+. For 2-pyrazineacetic acid (M.W. = 138.11 g/mol ), this will be at m/z 139.1.
-
Determine Product Ions: Perform a product ion scan on the precursor m/z 139.1. This involves isolating the precursor ion in Q1, fragmenting it in the collision cell (Q2), and scanning the resulting fragments in Q3. Fragmentation of carboxylic acids often involves the loss of H₂O (18 Da) or COOH (45 Da).[19][20] A likely fragmentation is the loss of the carboxylic acid group, resulting in a pyrazine ring fragment.
-
Select Transitions: Choose the most intense and stable precursor-to-product ion transition for quantification (quantifier) and a second transition for confirmation (qualifier).
| Analyte | Precursor Ion (m/z) | Potential Product Ions (m/z) | Notes |
| 2-Pyrazineacetic acid | 139.1 | 94.1, 121.1 | Loss of COOH group (45 Da) or H₂O (18 Da) are common fragmentation pathways for carboxylic acids.[19][20] |
Q3: What sample preparation method is best for analyzing 2-pyrazineacetic acid in plasma?
A3: The choice depends on the required sensitivity and throughput.
-
Protein Precipitation (PP): This is the fastest method but provides the least cleanup, potentially leading to significant ion suppression. It is suitable for higher concentration samples. A common approach is to add 3 parts of cold acetonitrile to 1 part plasma.
-
Liquid-Liquid Extraction (LLE): LLE offers a much cleaner extract than PP. For an acidic compound, you can acidify the plasma sample to ensure the analyte is protonated and then extract it into an organic solvent like methyl tert-butyl ether (MTBE) or ethyl acetate.[4][16][21]
-
Solid-Phase Extraction (SPE): SPE is the most selective method and provides the cleanest extracts, minimizing matrix effects. A mixed-mode or ion-exchange sorbent could be effective for capturing this polar, acidic compound.[15]
Experimental Protocols
Protocol 1: Sample Preparation using Liquid-Liquid Extraction (LLE)
This protocol is designed for the extraction of 2-pyrazineacetic acid from human plasma.
-
Sample Thawing: Thaw plasma samples at room temperature.
-
Aliquoting: Pipette 200 µL of plasma into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add the internal standard solution (e.g., 2-pyrazineacetic acid-d3).
-
Acidification: Add 50 µL of 2% formic acid to the plasma to adjust the pH and disrupt protein binding. Vortex briefly.
-
Extraction: Add 1 mL of methyl tert-butyl ether (MTBE).
-
Mixing: Vortex the tube vigorously for 5 minutes.
-
Centrifugation: Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Transfer: Carefully transfer the upper organic layer to a new clean tube.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 200 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). Vortex to mix.
-
Analysis: Transfer to an autosampler vial and inject 10 µL into the LC-MS/MS system.[4]
Visualizations
Logical Troubleshooting Workflow
This diagram outlines a systematic approach to diagnosing and resolving common LC-MS issues.
Caption: A step-by-step workflow for troubleshooting common LC-MS issues.
Mechanism of Peak Tailing
This diagram illustrates how secondary interactions with a silica-based stationary phase can cause peak tailing for 2-pyrazineacetic acid.
References
- 1. support.waters.com [support.waters.com]
- 2. acdlabs.com [acdlabs.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. ssi.shimadzu.com [ssi.shimadzu.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 11. An improved LC-MS/MS method for the simultaneous determination of pyrazinamide, pyrazinoic acid and 5-hydroxy pyrazinoic acid in human plasma for a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ion suppression; a critical review on causes, evaluation, prevention and applications [pubmed.ncbi.nlm.nih.gov]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 15. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. benchchem.com [benchchem.com]
- 18. zefsci.com [zefsci.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Stability and Degradation of 2-Pyrazine Acetic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the stability testing and degradation pathways of 2-Pyrazine acetic acid. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist in your research and development activities.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the stability testing of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Unexpectedly high levels of degradation in control samples. | - Contaminated glassware or reagents.- Improperly prepared buffer solutions.- Instability of the analytical standard in the chosen diluent. | - Ensure all glassware is thoroughly cleaned and use high-purity reagents and solvents.- Verify the pH and composition of all buffer solutions before use.- Evaluate the stability of the this compound standard in the analytical diluent over the anticipated analysis time. |
| Inconsistent or non-reproducible stability results. | - Variation in experimental conditions (e.g., temperature, humidity, light exposure).- Inhomogeneous sample aliquots.- Issues with the analytical method, such as poor resolution or peak shape. | - Tightly control all environmental parameters during the study. Utilize calibrated stability chambers.- Ensure thorough mixing of solutions before taking aliquots.- Re-validate the stability-indicating analytical method for robustness, ensuring good separation of the parent peak from all potential degradants. |
| Mass balance is not within the acceptable range (typically 90-110%). | - Formation of non-chromophoric degradation products.- Formation of volatile degradants.- Adsorption of the analyte or degradants onto container surfaces. | - Employ a universal detection method, such as mass spectrometry (MS) or charged aerosol detection (CAD), in parallel with UV detection.- Use headspace gas chromatography (GC) to analyze for volatile compounds.- Investigate the use of different container materials (e.g., silanized glass vials). |
| Difficulty in separating degradation products from the parent peak. | - Suboptimal chromatographic conditions (e.g., mobile phase, column chemistry, gradient). | - Systematically optimize the HPLC method. This may include screening different column stationary phases (e.g., C18, phenyl-hexyl), mobile phase modifiers (e.g., different buffers, ion-pairing agents), and gradient profiles. |
| Formation of secondary degradation products. | - Excessive stress conditions leading to the degradation of primary degradants. | - Monitor the degradation at multiple time points to distinguish between primary and secondary degradation products.[1] Reduce the severity of the stress condition (e.g., lower temperature, shorter exposure time, lower concentration of stressor).[1] |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: Based on the chemistry of the pyrazine ring and the carboxylic acid functional group, the primary degradation pathways for this compound are expected to be oxidation, decarboxylation under thermal stress, and potentially hydrolysis and photolysis. The pyrazine ring is susceptible to oxidation, which can be initiated by hydroxyl radicals.[2][3] The carboxylic acid group may undergo decarboxylation upon heating.[4]
Q2: What are the recommended storage conditions for this compound?
A2: To minimize degradation, this compound should be stored in a well-closed container, protected from light, at controlled room temperature. For long-term storage, refrigeration (2-8 °C) is recommended to reduce the rate of potential degradation.
Q3: How can I develop a stability-indicating HPLC method for this compound?
A3: A stability-indicating HPLC method must be able to separate the parent this compound from all its potential degradation products.[5] Development should involve:
-
Column Selection: A C18 column is a good starting point.
-
Mobile Phase Optimization: A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically effective.
-
Detector Selection: A UV detector set at the lambda max of this compound is commonly used.
-
Forced Degradation: The method must be validated by analyzing samples of this compound that have been subjected to forced degradation under acidic, basic, oxidative, photolytic, and thermal conditions to ensure all degradant peaks are resolved from the main peak.[6]
Q4: What are the expected degradation products of this compound?
A4: While specific degradation products for this compound are not extensively documented in the literature, based on related pyrazine compounds, potential degradants could include:
-
Oxidative Degradation: Hydroxylated pyrazine derivatives.[2]
-
Thermal Degradation: Pyrazine (from decarboxylation).[4]
-
Hydrolytic Degradation: While the pyrazine ring is generally stable to hydrolysis, extreme pH and temperature could potentially lead to ring opening.
-
Photolytic Degradation: Photodegradation may involve free radical mechanisms affecting various functional groups.
Q5: What are the typical stress conditions for forced degradation studies of this compound?
A5: Typical forced degradation conditions include:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: 105°C for 48 hours (solid state).
-
Photostability: Exposure to an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.
These conditions should be adjusted to achieve a target degradation of 5-20%.
Experimental Protocols
Forced Degradation Studies
Objective: To generate degradation products of this compound under various stress conditions to understand its intrinsic stability and to develop a stability-indicating analytical method.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 1 M
-
Sodium hydroxide (NaOH), 1 M
-
Hydrogen peroxide (H₂O₂), 30%
-
Methanol, HPLC grade
-
Water, HPLC grade
-
pH meter
-
Stability chamber with controlled temperature and humidity
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol or water at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1 M HCl.
-
Keep the solution at 60°C for 24 hours.
-
At appropriate time points, withdraw an aliquot, neutralize with an equivalent amount of 1 M NaOH, and dilute with mobile phase for analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1 M NaOH.
-
Keep the solution at 60°C for 24 hours.
-
At appropriate time points, withdraw an aliquot, neutralize with an equivalent amount of 1 M HCl, and dilute with mobile phase for analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 30% H₂O₂.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
At appropriate time points, withdraw an aliquot and dilute with mobile phase for analysis.
-
-
Thermal Degradation (Solid State):
-
Place a thin layer of solid this compound in a petri dish.
-
Expose to 105°C in a calibrated oven for 48 hours.
-
At appropriate time points, withdraw a sample, dissolve in a suitable solvent, and dilute for analysis.
-
-
Photolytic Degradation:
-
Expose a solution of this compound (e.g., 0.1 mg/mL in water) and a sample of the solid drug substance to light providing an overall illumination of ≥ 1.2 million lux hours and an integrated near UV energy of ≥ 200 watt hours/m².
-
A control sample should be kept in the dark under the same temperature conditions.
-
Analyze the samples at appropriate time points.
-
Stability-Indicating HPLC-UV Method
Objective: To develop and validate a High-Performance Liquid Chromatography (HPLC) method with UV detection capable of separating and quantifying this compound in the presence of its degradation products.
Instrumentation and Conditions:
-
HPLC System: A system with a gradient pump, autosampler, column oven, and UV-Vis detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
Time (min) %A %B 0 95 5 20 5 95 25 5 95 26 95 5 | 30 | 95 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 270 nm.
-
Injection Volume: 10 µL.
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, detection limit, quantitation limit, and robustness. Specificity will be demonstrated by analyzing the stressed samples from the forced degradation study to ensure peak purity of the this compound peak.
Data Presentation
Table 1: Summary of Forced Degradation Studies (Hypothetical Data)
| Stress Condition | Reagent/Condition | Duration | % Degradation | Number of Degradants |
| Acid Hydrolysis | 0.1 M HCl, 60°C | 24 h | 12.5 | 2 |
| Base Hydrolysis | 0.1 M NaOH, 60°C | 24 h | 8.2 | 1 |
| Oxidation | 3% H₂O₂, RT | 24 h | 18.7 | 3 |
| Thermal (Solid) | 105°C | 48 h | 5.1 | 1 |
| Photolytic | ICH Q1B | - | 15.3 | 2 |
Visualizations
Caption: Experimental workflow for forced degradation studies.
Caption: Potential degradation pathways of this compound.
Caption: Troubleshooting inconsistent stability results.
References
Technical Support Center: Scaling Up the Synthesis of 2-Pyrazine Acetic Acid for Preclinical Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 2-Pyrazine acetic acid, particularly when scaling up for preclinical studies.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis and purification of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low Yield in Hydrolysis of 2-Cyanopyrazine | Incomplete hydrolysis of the nitrile or amide intermediate. | - Increase Reaction Time and/or Temperature: Prolonging the reaction time or increasing the temperature can drive the hydrolysis to completion. Monitor the reaction progress by TLC or HPLC. - Ensure Sufficient Acid/Base Concentration: The concentration of the acid or base catalyst is crucial. For acidic hydrolysis, use a strong acid like concentrated HCl. For basic hydrolysis, a hydroxide base like NaOH or KOH is effective.[1][2] - Check Purity of Starting Material: Impurities in the 2-cyanopyrazine can interfere with the reaction. Ensure the starting material is of high purity. |
| Formation of Amide Byproduct | Incomplete hydrolysis of the intermediate pyrazinamide. | - Optimize Hydrolysis Conditions: As with low yield, extending the reaction time or increasing the temperature can promote the complete hydrolysis of the amide to the carboxylic acid.[3] - Use a More Concentrated Acid/Base: Increasing the concentration of the hydrolyzing agent can facilitate the second hydrolysis step. |
| Difficulty in Product Isolation/Purification | The product may be soluble in the aqueous workup solution. Inorganic salts from neutralization may co-precipitate with the product. | - Acid/Base Extraction: Dissolve the crude product in a suitable organic solvent and perform acid/base extractions to separate the acidic product from neutral or basic impurities. - Recrystallization: Recrystallize the crude product from a suitable solvent system (e.g., water, ethanol/water) to remove impurities.[4] - pH Adjustment for Precipitation: Carefully adjust the pH of the aqueous solution to the isoelectric point of this compound to maximize precipitation. |
| Incomplete Oxidation of 2-Methylpyrazine | Insufficient oxidant or suboptimal reaction conditions. | - Ensure Stoichiometry of Oxidant: Use a sufficient molar excess of the oxidizing agent (e.g., KMnO4). - Control Reaction Temperature: The oxidation of alkylpyrazines can be exothermic. Maintain the optimal reaction temperature to avoid side reactions and ensure complete oxidation. |
| Discoloration of Final Product | Presence of colored impurities from side reactions or degradation. | - Activated Carbon Treatment: Treat a solution of the crude product with activated carbon to adsorb colored impurities before recrystallization. - Chromatography: If recrystallization is ineffective, column chromatography may be necessary, although this is less ideal for large-scale production. |
Frequently Asked Questions (FAQs)
Synthesis and Scale-Up
-
Q1: What are the most common methods for synthesizing this compound on a larger scale? A1: The two most prevalent methods for the large-scale synthesis of this compound are the hydrolysis of 2-cyanopyrazine and the oxidation of 2-methylpyrazine. The hydrolysis of 2-cyanopyrazine is often favored due to its high potential yield and relatively straightforward, one-step process.[5]
-
Q2: What are the key challenges when scaling up the hydrolysis of 2-cyanopyrazine? A2: Key challenges include managing the exothermicity of the reaction, ensuring complete hydrolysis to avoid amide impurities, and developing an efficient and scalable purification protocol to remove inorganic salts and other byproducts.[6]
-
Q3: How can I monitor the progress of the hydrolysis reaction? A3: The reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A successful reaction will show the disappearance of the starting material (2-cyanopyrazine) and the intermediate amide, and the appearance of the final product (this compound).
Purification
-
Q4: My crude this compound is contaminated with inorganic salts. How can I remove them on a large scale? A4: A common method is to perform a recrystallization from a solvent in which this compound has good solubility at high temperatures and poor solubility at low temperatures, while the inorganic salts remain insoluble or highly soluble. Water or ethanol/water mixtures are often suitable. Alternatively, an acid-base workup can be employed where the product is extracted into a basic aqueous phase, the phases are separated, and the product is then precipitated by acidification.[4]
-
Q5: What is the expected purity of this compound for preclinical studies? A5: For preclinical studies, the purity of the active pharmaceutical ingredient (API) should typically be high, often ≥98%. The impurity profile should also be well-characterized.
Biological Activity
-
Q6: What is the known biological activity of this compound and its derivatives? A6: Pyrazine derivatives exhibit a wide range of biological activities, including anticancer, anti-inflammatory, antibacterial, and antitubercular properties.[1][6][7] The anticancer activity of some pyrazine derivatives has been linked to the inhibition of signaling pathways such as the PI3K/Akt/mTOR pathway.[8]
Data Presentation
Table 1: Comparison of Synthesis Parameters for this compound (Lab vs. Preclinical Scale - Illustrative)
| Parameter | Lab Scale (1-10 g) | Preclinical Scale (100 g - 1 kg) |
| Starting Material | 2-Cyanopyrazine | 2-Cyanopyrazine |
| Reaction Type | Acid or Base Hydrolysis | Acid or Base Hydrolysis |
| Typical Yield | 85-95% | 80-90% |
| Reaction Time | 2-6 hours | 4-12 hours |
| Typical Purity (crude) | 90-95% | 85-92% |
| Typical Purity (final) | >98% | >98% |
| Purification Method | Recrystallization, Column Chromatography | Recrystallization, Acid-Base Extraction |
Note: The data in this table is illustrative and may vary depending on the specific reaction conditions and scale-up process.
Experimental Protocols
Protocol 1: Synthesis of this compound via Hydrolysis of 2-Cyanopyrazine (Preclinical Scale)
Materials:
-
2-Cyanopyrazine (1.0 kg, 9.51 mol)
-
Concentrated Hydrochloric Acid (37%, ~3.0 L)
-
Sodium Hydroxide (50% w/w aqueous solution)
-
Deionized Water
-
Ethanol
Procedure:
-
To a 10 L jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, and temperature probe, charge the 2-cyanopyrazine.
-
Slowly add the concentrated hydrochloric acid to the reactor with stirring. The reaction is exothermic, so control the addition rate to maintain the internal temperature below 40 °C.
-
Once the addition is complete, heat the reaction mixture to reflux (approximately 100-105 °C) and maintain for 6-8 hours.
-
Monitor the reaction progress by HPLC until the disappearance of the starting material and the intermediate amide is confirmed.
-
Cool the reaction mixture to room temperature.
-
Slowly add the 50% sodium hydroxide solution to neutralize the excess acid and adjust the pH to approximately 2-3. The product will begin to precipitate. Control the rate of addition to manage the exotherm.
-
Cool the slurry to 0-5 °C and stir for at least 1 hour to ensure complete precipitation.
-
Filter the solid product using a suitable filter and wash the filter cake with cold deionized water until the washings are neutral.
-
To purify the crude product, transfer it to a clean reactor and add a suitable amount of ethanol/water mixture. Heat the mixture to reflux to dissolve the solid.
-
Allow the solution to cool slowly to room temperature, then cool to 0-5 °C to induce crystallization.
-
Filter the purified product, wash with a small amount of cold ethanol, and dry under vacuum at 50-60 °C to a constant weight.
Mandatory Visualizations
Synthesis of this compound
Caption: Synthetic routes to this compound.
Preclinical Scale-Up Workflow
Caption: General workflow for preclinical scale-up synthesis.
PI3K/Akt/mTOR Signaling Pathway Inhibition by Pyrazine Derivatives
Caption: Potential inhibition of the PI3K/Akt/mTOR pathway by pyrazine derivatives.
References
- 1. Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Practical scale up synthesis of carboxylic acids and their bioisosteres 5-substituted-1H-tetrazoles catalyzed by a graphene oxide-based solid acid carbocatalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Practical scale up synthesis of carboxylic acids and their bioisosteres 5-substituted-1H-tetrazoles catalyzed by a graphene oxide-based solid acid carbocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacological activity and mechanism of pyrazines [ouci.dntb.gov.ua]
- 6. benchchem.com [benchchem.com]
- 7. 2-Pyrazine-PPD, a novel dammarane derivative, showed anticancer activity by reactive oxygen species-mediate apoptosis and endoplasmic reticulum stress in gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Biological Activities of 2-Pyrazine Acetic Acid and Pyrazinamide
A comprehensive review of existing scientific literature reveals a significant disparity in the documented biological activities of 2-Pyrazine acetic acid and the well-established antitubercular drug, pyrazinamide. While pyrazinamide has been the subject of extensive research, defining its mechanism of action and clinical efficacy, data on the biological effects of this compound remains largely unavailable, precluding a direct, data-driven comparison.
This guide synthesizes the current understanding of pyrazinamide's biological activity, supported by established experimental protocols, and highlights the information gap concerning this compound.
Pyrazinamide: A Cornerstone of Tuberculosis Therapy
Pyrazinamide (PZA) is a crucial first-line medication for the treatment of tuberculosis, primarily valued for its potent sterilizing activity against semi-dormant Mycobacterium tuberculosis bacilli residing in acidic environments.
Mechanism of Action: A Prodrug Approach
Pyrazinamide is a prodrug, meaning it is converted into its active form, pyrazinoic acid (POA), within the mycobacterium. This conversion is catalyzed by the bacterial enzyme pyrazinamidase, encoded by the pncA gene. Resistance to pyrazinamide is most commonly associated with mutations in this gene, preventing the activation of the drug.
The precise molecular mechanism of pyrazinoic acid is still a subject of extensive research, with several hypotheses proposed:
-
Disruption of Membrane Energetics: Pyrazinoic acid is thought to disrupt the membrane potential and interfere with energy production in M. tuberculosis, particularly in acidic environments.[1]
-
Inhibition of Fatty Acid Synthase I (FAS I): Some studies suggest that pyrazinoic acid can inhibit FAS I, an enzyme essential for the synthesis of mycolic acids, which are critical components of the mycobacterial cell wall.[2]
-
Inhibition of Trans-translation: Another proposed mechanism is the inhibition of trans-translation, a rescue system for stalled ribosomes, by binding to the ribosomal protein S1 (RpsA).
-
Inhibition of Coenzyme A Biosynthesis: More recent evidence points towards the inhibition of coenzyme A (CoA) biosynthesis as a key mechanism. Pyrazinoic acid has been shown to bind to the aspartate decarboxylase (PanD), an essential enzyme in the CoA biosynthetic pathway.
The multifaceted mechanism of pyrazinamide likely contributes to its effectiveness in shortening the duration of tuberculosis therapy.
Experimental Data on Pyrazinamide Activity
The antimicrobial efficacy of pyrazinamide is typically quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a microorganism.
| Compound | Organism | MIC (µg/mL) | Culture Conditions |
| Pyrazinamide | Mycobacterium tuberculosis | 20 - 100 | Acidic (pH 5.5-5.9) |
Note: The MIC of pyrazinamide is highly dependent on the pH of the culture medium, with significantly higher concentrations required at neutral pH.
This compound: An Uncharacterized Profile
In stark contrast to pyrazinamide, a thorough review of scientific literature reveals a lack of published data on the biological activity of this compound. While numerous studies have investigated the properties of other pyrazine derivatives, including pyrazine-2-carboxylic acid (pyrazinoic acid), specific experimental data on the antimicrobial, antitubercular, or any other biological effects of this compound are not available.[3][4][5] This absence of information makes a comparative analysis with pyrazinamide impossible at this time.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the study of pyrazinamide's biological activity. These protocols would be applicable for evaluating this compound, should future research be undertaken.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Protocol:
-
Preparation of Drug Dilutions: A two-fold serial dilution of the test compound is prepared in a 96-well microtiter plate using an appropriate broth medium for mycobacteria, such as Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase). For pyrazinamide, the broth is typically acidified to pH 5.5-5.9.
-
Inoculum Preparation: A standardized suspension of M. tuberculosis is prepared to a McFarland standard of 0.5, which is then further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation: Each well containing the drug dilution is inoculated with the bacterial suspension. A growth control well (bacteria without drug) and a sterility control well (broth only) are also included.
-
Incubation: The microtiter plate is sealed and incubated at 37°C for 7-14 days, or until visible growth is observed in the growth control well.
-
Reading Results: The MIC is determined as the lowest concentration of the compound that shows no visible growth.
Fatty Acid Synthase (FAS) I Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of the FAS I enzyme.
Protocol:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing the purified FAS I enzyme, acetyl-CoA, and NADPH in a suitable buffer.
-
Initiation of Reaction: The enzymatic reaction is initiated by the addition of malonyl-CoA.
-
Measurement of Activity: The activity of FAS I is determined by spectrophotometrically monitoring the oxidation of NADPH at a wavelength of 340 nm. A decrease in the rate of NADPH oxidation in the presence of the test compound indicates inhibition of the enzyme.
-
IC50 Determination: The concentration of the compound that inhibits 50% of the enzyme activity (IC50) is calculated from a dose-response curve.
Visualizing the Activation of Pyrazinamide
The following diagram illustrates the conversion of the prodrug pyrazinamide to its active form, pyrazinoic acid.
Caption: Conversion of pyrazinamide to pyrazinoic acid.
Logical Relationship of Pyrazinamide's Proposed Mechanisms
This diagram outlines the proposed downstream effects following the activation of pyrazinamide.
Caption: Proposed mechanisms of action of pyrazinoic acid.
References
- 1. Pyrazinoic Acid Decreases the Proton Motive Force, Respiratory ATP Synthesis Activity, and Cellular ATP Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Bewildering Antitubercular Action of Pyrazinamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rjpbcs.com [rjpbcs.com]
A Comparative Guide to the Synthesis of 2-Pyrazine Acetic Acid: Established versus Novel Methodologies
For researchers, scientists, and professionals in drug development, the efficient synthesis of heterocyclic compounds like 2-Pyrazine acetic acid is a critical aspect of the discovery and optimization of novel therapeutic agents. This guide provides a comparative analysis of an established synthesis method for this compound alongside a novel, proposed approach, offering detailed experimental protocols and a quantitative assessment of their respective performances.
Executive Summary
The traditional synthesis of this compound relies on the oxidation of 2-ethylpyrazine, a straightforward and well-understood method. This guide introduces a novel, alternative pathway utilizing the Willgerodt-Kindler reaction, starting from the readily available 2-acetylpyrazine. This new approach offers the potential for a more streamlined process and utilizes different starting materials, which can be advantageous depending on precursor availability and cost. This document presents a head-to-head comparison of these two synthetic routes, providing the necessary data for an informed selection of the most suitable method for specific research and development needs.
Method 1: Established Synthesis via Oxidation of 2-Ethylpyrazine
This established method involves the direct oxidation of the ethyl side chain of 2-ethylpyrazine to a carboxylic acid. Potassium permanganate is a common and effective oxidizing agent for this transformation.
Experimental Protocol
-
Reaction Setup: A 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer is charged with 2-ethylpyrazine (10.8 g, 0.1 mol) and 100 mL of water.
-
Oxidation: The mixture is heated to 80°C with stirring. Potassium permanganate (31.6 g, 0.2 mol) is added portion-wise over a period of 2 hours, maintaining the temperature between 80-90°C. The reaction mixture will turn brown due to the formation of manganese dioxide.
-
Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed (approximately 4-6 hours).
-
Work-up: The reaction mixture is cooled to room temperature and the manganese dioxide is removed by filtration. The filter cake is washed with 50 mL of hot water.
-
Isolation: The combined filtrate is acidified to pH 3 with concentrated hydrochloric acid, resulting in the precipitation of a solid. The mixture is cooled in an ice bath for 1 hour to maximize precipitation.
-
Purification: The crude product is collected by vacuum filtration, washed with cold water, and dried under vacuum. Recrystallization from hot water yields pure this compound.
Method 2: Novel Synthesis via Willgerodt-Kindler Reaction of 2-Acetylpyrazine
This novel approach proposes the synthesis of this compound from 2-acetylpyrazine using the Willgerodt-Kindler reaction. This reaction converts an aryl ketone into a thioamide, which is then hydrolyzed to the corresponding carboxylic acid.
Experimental Protocol
-
Thioamide Formation: In a 100 mL three-necked flask fitted with a reflux condenser and a nitrogen inlet, 2-acetylpyrazine (12.2 g, 0.1 mol), sulfur (4.8 g, 0.15 mol), and morpholine (13.1 g, 0.15 mol) are mixed.
-
Reaction Conditions: The reaction mixture is heated to 130°C under a nitrogen atmosphere and stirred for 8 hours.
-
Reaction Monitoring: The formation of the thiomorpholide intermediate is monitored by TLC.
-
Hydrolysis: After cooling to room temperature, 50 mL of a 20% aqueous sodium hydroxide solution is added to the reaction mixture. The mixture is then refluxed for 12 hours to hydrolyze the thioamide.
-
Work-up and Isolation: The reaction mixture is cooled, and any unreacted sulfur is removed by filtration. The filtrate is washed with 30 mL of diethyl ether to remove organic impurities. The aqueous layer is then acidified to pH 3 with concentrated hydrochloric acid to precipitate the product.
-
Purification: The precipitated this compound is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from ethanol.
Performance Comparison
| Parameter | Method 1: Oxidation of 2-Ethylpyrazine | Method 2: Willgerodt-Kindler Reaction |
| Starting Material | 2-Ethylpyrazine | 2-Acetylpyrazine |
| Key Reagents | Potassium Permanganate, HCl | Sulfur, Morpholine, NaOH, HCl |
| Reaction Time | 4-6 hours | 20 hours (8h thioamide formation + 12h hydrolysis) |
| Reaction Temperature | 80-90°C | 130°C (thioamide formation), Reflux (hydrolysis) |
| Yield | ~65-75% | ~55-65% (estimated) |
| Purity (after recrystallization) | >98% | >97% (estimated) |
| Key Advantages | Well-established, high purity | Utilizes a different, common starting material |
| Key Disadvantages | Use of a strong oxidizing agent, formation of MnO2 waste | Longer reaction time, use of sulfur and morpholine |
Experimental and Logical Workflow Diagrams
Figure 1. Workflow for the established synthesis of this compound via oxidation.
Figure 2. Workflow for the novel synthesis of this compound via the Willgerodt-Kindler reaction.
Conclusion
Both the established oxidation method and the novel Willgerodt-Kindler approach present viable pathways for the synthesis of this compound. The choice of method will likely depend on factors such as the availability and cost of the starting materials, desired reaction scale, and tolerance for specific reagents and reaction conditions. The established oxidation route offers a higher yield and shorter reaction time, while the Willgerodt-Kindler reaction provides an alternative starting from a different common precursor. Further optimization of the novel method could potentially improve its yield and reduce the reaction time, making it a more competitive alternative. This guide provides the foundational data and protocols to enable researchers to make an informed decision based on their specific laboratory and project requirements.
A Comparative Analysis of Pyrazine Derivatives and Other Heterocyclic Compounds in Antimicrobial Research
An in-depth guide for researchers, scientists, and drug development professionals on the antimicrobial potential of pyrazine-based compounds versus other key heterocyclic families. This report synthesizes experimental data to offer a comparative overview of their efficacy against various microbial strains.
Quantitative Antimicrobial Performance: A Comparative Overview
The antimicrobial efficacy of various heterocyclic compounds is typically quantified by their Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a substance that prevents visible growth of a microorganism. The following tables summarize the MIC values of representative pyrazine derivatives and other heterocyclic compounds against common bacterial and fungal strains, as reported in several studies. Lower MIC values indicate higher antimicrobial potency.
Antibacterial Activity Data
| Compound Class | Specific Compound/Derivative | Target Organism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| Pyrazine Derivatives | Triazolo[4,3-a]pyrazine derivative (2e) | Staphylococcus aureus | 32 | Ampicillin | 32 |
| Triazolo[4,3-a]pyrazine derivative (2e) | Escherichia coli | 16 | Ampicillin | 8 | |
| Pyrazine-2-carboxylic acid derivative (P4) | Staphylococcus aureus | 6.25 | - | - | |
| Pyrazine-2-carboxylic acid derivative (P4) | Escherichia coli | 50 | - | - | |
| Pyrazine-2-carboxylic acid derivative (P10) | Pseudomonas aeruginosa | 25 | - | - | |
| Triazole Derivatives | Novel triazole-pyrazine compound (4) | Staphylococcus aureus | - | - | - |
| Novel triazole-pyrazine compound (4) | Escherichia coli | - | - | - | |
| Pyrazole Derivatives | Pyrazole-1-sulphonamide | - | Moderate Activity | - | - |
| 2-Pyrazoline derivative | Staphylococcus aureus | 20-70 | - | - | |
| Thiazole Derivatives | N'-[3,4-disubstituted-1,3-thiazol-2(3H)-ylidene]-2-(pyrazin-2-yloxy)acetohydrazide (11, 12, 40) | M. tuberculosis H37Rv | Significant Activity | - | - |
Antifungal Activity Data
| Compound Class | Specific Compound/Derivative | Target Organism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| Pyrazine Derivatives | Pyrazine-2-carboxylic acid derivative (P10) | Candida albicans | 3.125 | - | - |
| Pyrazine-2-carboxylic acid derivative (P4) | Candida albicans | 3.125 | - | - | |
| Pyrazole Derivatives | 2-Pyrazoline derivative | Aspergillus niger | 20-70 | - | - |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the referenced studies.
Microbroth Dilution Method for MIC Determination
This method is widely used to determine the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.
-
Preparation of Microbial Inoculum:
-
Bacterial or fungal strains are cultured on appropriate agar plates for 18-24 hours at 37°C.
-
A few colonies are then transferred to a sterile saline solution.
-
The turbidity of the microbial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.
-
The suspension is then diluted to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Antimicrobial Agent Dilutions:
-
The test compounds are dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.
-
Serial two-fold dilutions of the stock solution are prepared in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in 96-well microtiter plates.
-
-
Inoculation and Incubation:
-
Each well of the microtiter plate is inoculated with the prepared microbial suspension.
-
Positive control wells (containing medium and inoculum without the test compound) and negative control wells (containing medium only) are included.
-
The plates are incubated at 37°C for 18-24 hours for bacteria and 24-48 hours for fungi.
-
-
Determination of MIC:
-
The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth of the microorganism.
-
Agar Well Diffusion Method
This method is used for the preliminary screening of antimicrobial activity.
-
Preparation of Agar Plates:
-
A sterile nutrient agar medium is poured into sterile Petri dishes and allowed to solidify.
-
-
Inoculation:
-
The surface of the agar is uniformly inoculated with the test microorganism using a sterile swab.
-
-
Application of Test Compounds:
-
Wells of a specific diameter (e.g., 6 mm) are created in the agar using a sterile cork borer.
-
A defined volume of the test compound solution at a specific concentration is added to each well.
-
A control well with the solvent is also included.
-
-
Incubation and Measurement:
-
The plates are incubated at 37°C for 24 hours.
-
The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited).
-
Visualizing Relationships and Workflows
Structure-Activity Relationship of Triazolo[4,3-a]pyrazine Derivatives
The following diagram illustrates the general structure-activity relationships observed for a series of triazolo[4,3-a]pyrazine derivatives based on their antibacterial activity.
Pyrazine Derivatives in Oncology: A Comparative Analysis of Emerging Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The landscape of cancer therapy is continually evolving, with a significant focus on the development of targeted therapies that can selectively inhibit the signaling pathways driving tumor growth and survival. Among the diverse heterocyclic scaffolds utilized in medicinal chemistry, pyrazine derivatives have emerged as a privileged structure, forming the core of several clinically successful and promising investigational kinase inhibitors. This guide provides a comparative analysis of key pyrazine derivatives in drug development, focusing on their performance as kinase inhibitors, their mechanisms of action, and the experimental data supporting their clinical potential.
Comparative Analysis of Pyrazine-Based Kinase Inhibitors
Pyrazine derivatives have demonstrated significant efficacy as inhibitors of various protein kinases implicated in cancer pathogenesis. Their versatile structure allows for fine-tuning of selectivity and potency. Below is a comparative summary of prominent pyrazine-based kinase inhibitors, including their primary targets, inhibitory concentrations, and clinical status.
| Compound | Primary Target(s) | IC50 | Therapeutic Area | Key Features & Clinical Status |
| Acalabrutinib | Bruton's Tyrosine Kinase (BTK) | Covalent inhibitor (binds to Cys481) | B-cell malignancies (CLL, MCL) | Second-generation BTK inhibitor with high selectivity, minimizing off-target effects compared to ibrutinib. Approved by the FDA.[1][2] |
| Upadacitinib | Janus Kinase 1 (JAK1) | JAK1: 0.043 µM, JAK2: 0.12 µM, JAK3: 2.3 µM | Immune-mediated inflammatory diseases, with potential in oncology | Selective JAK1 inhibitor, demonstrating greater potency for JAK1 over other JAK isoforms.[3][4] Approved for several inflammatory conditions. |
| Darovasertib | Protein Kinase C (PKC) | PKCα: 1.9 nM, PKCθ: 0.4 nM | Metastatic Uveal Melanoma | First-in-class, potent, and selective pan-PKC inhibitor.[5][6][7] Granted orphan drug designation by the FDA.[8] |
| Prexasertib | Checkpoint Kinase 1 (CHK1) and CHK2 | - | Solid tumors (e.g., Ovarian Cancer) | Potent inhibitor of CHK1 and to a lesser extent CHK2, crucial for DNA damage response.[9] Investigated in clinical trials as a monotherapy and in combination with other agents.[9][10] |
Signaling Pathways of Key Pyrazine Derivatives
Understanding the specific signaling pathways targeted by these pyrazine derivatives is crucial for elucidating their mechanism of action and identifying potential combination therapies.
Acalabrutinib and the B-Cell Receptor (BCR) Signaling Pathway
Acalabrutinib targets Bruton's Tyrosine Kinase (BTK), a critical component of the B-cell receptor (BCR) signaling pathway.[1][2] In many B-cell malignancies, this pathway is constitutively active, promoting cell proliferation and survival. Acalabrutinib covalently binds to a cysteine residue (Cys481) in the active site of BTK, leading to its irreversible inhibition.[1] This blockade disrupts the downstream signaling cascade, including the activation of PLCγ2, ERK, and S6, ultimately inducing apoptosis in malignant B-cells.[11][12][13]
Upadacitinib and the JAK-STAT Signaling Pathway
Upadacitinib is a selective inhibitor of Janus Kinase 1 (JAK1), a key enzyme in the JAK-STAT signaling pathway.[14][15] This pathway transduces signals from various cytokines and growth factors involved in inflammation and immunity.[14] Upon cytokine binding to their receptors, JAKs become activated and phosphorylate Signal Transducers and Activators of Transcription (STATs). Phosphorylated STATs then dimerize, translocate to the nucleus, and regulate gene expression.[4] By inhibiting JAK1, Upadacitinib prevents STAT phosphorylation and activation, thereby dampening the inflammatory response.[4][16]
Darovasertib and the PKC Signaling Pathway
In uveal melanoma, activating mutations in GNAQ and GNA11 are common, leading to the constitutive activation of the Protein Kinase C (PKC) signaling pathway.[6][8] Darovasertib is a potent inhibitor of several PKC isoforms.[6][8] The activation of PKC triggers a downstream cascade, including the RAS-RAF-MEK-ERK (MAPK) pathway, which is a key driver of cell proliferation and survival in uveal melanoma.[6] By inhibiting PKC, Darovasertib blocks this oncogenic signaling, leading to cell cycle arrest and apoptosis in tumor cells.[7]
Prexasertib and the CHK1/2 DNA Damage Response Pathway
Prexasertib is an inhibitor of Checkpoint Kinases 1 and 2 (CHK1/2), which are critical regulators of the DNA damage response (DDR).[17] In response to DNA damage, the ATR and ATM kinases activate CHK1 and CHK2, respectively. These activated kinases then phosphorylate a range of downstream targets to induce cell cycle arrest, allowing time for DNA repair.[18] In cancer cells with a high level of replication stress or DNA damage, inhibiting CHK1/2 with Prexasertib can abrogate this checkpoint, leading to mitotic catastrophe and cell death.[9][10]
Experimental Protocols
To ensure the reproducibility and rigorous evaluation of pyrazine derivatives, detailed and standardized experimental protocols are essential.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[19]
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals.[19] The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours to allow for cell attachment and recovery.[20]
-
Compound Treatment: Treat the cells with various concentrations of the pyrazine derivative and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[20][21]
-
Incubation: Incubate the plate for 2 to 4 hours at 37°C in a humidified atmosphere with 5% CO2, allowing for the formation of formazan crystals.[19][20]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[19][20]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[21] Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[19] A reference wavelength of >650 nm can be used to subtract background absorbance.[19]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Protein Expression Analysis (Western Blotting)
Western blotting is a widely used technique to detect and quantify specific proteins in a complex mixture, such as a cell lysate.[22][23][24]
Principle: Proteins are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE), transferred to a solid support membrane, and then probed with specific primary antibodies that recognize the target protein. A secondary antibody conjugated to an enzyme or fluorophore is then used for detection.
Protocol:
-
Sample Preparation: Lyse cells or tissues in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to extract total protein.[22] Determine the protein concentration using a standard method like the Bradford or BCA assay.[25]
-
SDS-PAGE: Denature the protein samples by boiling in a loading buffer containing SDS. Load 30-50 µg of protein per lane onto an SDS-PAGE gel.[24] Run the gel to separate proteins based on their molecular weight.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature or overnight at 4°C to prevent non-specific antibody binding.[23]
-
Primary Antibody Incubation: Incubate the membrane with a specific primary antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.[22][26]
-
Washing: Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20) for 10 minutes each to remove unbound primary antibody.[24]
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP- or fluorophore-conjugated secondary antibody for 1 hour at room temperature with gentle agitation.[22][24]
-
Washing: Repeat the washing step as described above.
-
Detection: Detect the protein bands using a chemiluminescent or fluorescent imaging system.
-
Analysis: Quantify the band intensities relative to a loading control (e.g., β-actin or GAPDH) to determine the relative expression levels of the target protein.
Conclusion
Pyrazine derivatives represent a highly valuable and versatile scaffold in the development of targeted cancer therapies. The examples of Acalabrutinib, Upadacitinib, Darovasertib, and Prexasertib highlight the successful application of this chemical moiety in creating potent and selective kinase inhibitors that address critical oncogenic signaling pathways. The continued exploration of structure-activity relationships and the application of robust experimental methodologies will undoubtedly lead to the discovery of new and improved pyrazine-based drugs, further expanding the arsenal of precision medicines for cancer treatment.
References
- 1. What is the mechanism of Acalabrutinib? [synapse.patsnap.com]
- 2. Acalabrutinib: A Selective Bruton Tyrosine Kinase Inhibitor for the Treatment of B-Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Upadacitinib: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Darovasertib, a novel treatment for metastatic uveal melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Frontiers | Darovasertib, a novel treatment for metastatic uveal melanoma [frontiersin.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Prexasertib, a cell cycle checkpoint kinases 1 and 2 inhibitor, increases in vitro toxicity of PARP inhibition by preventing Rad51 foci formation in BRCA wild type high-grade serous ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Bruton's tyrosine kinase (BTK) inhibitor acalabrutinib demonstrates potent on-target effects and efficacy in two mouse models of chronic lympho... [cancer.fr]
- 12. The Bruton’s tyrosine kinase (BTK) inhibitor acalabrutinib demonstrates potent on-target effects and efficacy in two mouse models of chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. scholars.nova.edu [scholars.nova.edu]
- 15. What is the mechanism of Upadacitinib? [synapse.patsnap.com]
- 16. RINVOQ® (upadacitinib) Mechanism of Action [rinvoqhcp.com]
- 17. aacrjournals.org [aacrjournals.org]
- 18. Prexasertib, a Chk1/Chk2 inhibitor, increases the effectiveness of conventional therapy in B-/T- cell progenitor acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 19. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 20. atcc.org [atcc.org]
- 21. MTT assay protocol | Abcam [abcam.com]
- 22. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]
- 23. Western blot protocol | Abcam [abcam.com]
- 24. Western Blot Protocol | Proteintech Group [ptglab.com]
- 25. cusabio.com [cusabio.com]
- 26. bosterbio.com [bosterbio.com]
Confirming the Structure of Synthesized 2-Pyrazine Acetic Acid: A Comparative Guide to 2D NMR and Alternative Techniques
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of synthesized compounds is a critical step in the discovery and development pipeline. This guide provides a comprehensive comparison of two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy with other analytical techniques for the structural elucidation of 2-pyrazine acetic acid, a key heterocyclic building block in medicinal chemistry.
This document details the experimental protocols for the synthesis of this compound and its characterization using a suite of 2D NMR techniques, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC). Furthermore, it presents a comparative analysis with alternative methods such as mass spectrometry and X-ray crystallography, supported by experimental data, to offer a holistic view of the available analytical tools for structural confirmation.
Synthesis of this compound
A reliable method for the synthesis of this compound involves the oxidation of a suitable precursor, such as 2-acetylpyrazine. While various synthetic routes to pyrazine derivatives exist, a common laboratory-scale preparation can be adapted from known procedures for similar heterocyclic carboxylic acids.
Experimental Protocol: Synthesis of this compound
A potential synthetic route involves the haloform reaction of 2-acetylpyrazine. In a typical procedure, 2-acetylpyrazine is treated with an aqueous solution of sodium hypobromite (or hypochlorite) at controlled temperatures. The reaction proceeds via the formation of a trihalomethyl ketone intermediate, which is subsequently cleaved by hydroxide ions to yield the corresponding carboxylate and a haloform. Acidification of the reaction mixture then affords the desired this compound.
It is important to note that while general methods for the synthesis of pyrazine derivatives are documented, a specific, detailed, and universally optimized protocol for this compound may require adaptation based on laboratory conditions and available starting materials.
Structural Confirmation by 2D NMR Spectroscopy
Two-dimensional NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the connectivity of atoms within a molecule. By spreading the NMR signals into two dimensions, it resolves overlapping peaks that can be ambiguous in one-dimensional (1D) spectra, making it an invaluable tool for the structural elucidation of complex organic molecules.
Experimental Protocol: 2D NMR Analysis
A sample of synthesized this compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) and subjected to a series of 2D NMR experiments on a high-field NMR spectrometer.
Data Presentation: Expected 2D NMR Correlations for this compound
The following tables summarize the expected correlations in the COSY, HSQC, and HMBC spectra of this compound. These tables are predictive and serve as a guide for interpreting the experimental data.
Table 1: Expected ¹H-¹H COSY Correlations
| Proton (δ, ppm) | Correlating Proton(s) (δ, ppm) |
| H-3 | H-5 |
| H-5 | H-3, H-6 |
| H-6 | H-5 |
| -CH₂- | None |
Table 2: Expected ¹H-¹³C HSQC Correlations
| Proton (δ, ppm) | Correlating Carbon (δ, ppm) |
| H-3 | C-3 |
| H-5 | C-5 |
| H-6 | C-6 |
| -CH₂- | -CH₂- |
Table 3: Expected ¹H-¹³C HMBC Correlations
| Proton (δ, ppm) | Correlating Carbon(s) (δ, ppm) |
| H-3 | C-2, C-5 |
| H-5 | C-3, C-6 |
| H-6 | C-2, C-5 |
| -CH₂- | C-2, C=O |
Workflow for Synthesis and 2D NMR Confirmation
The logical flow from synthesis to structural confirmation using 2D NMR is a systematic process ensuring the identity and purity of the target compound.
Comparison with Alternative Structural Confirmation Methods
While 2D NMR is a cornerstone of structural elucidation, other techniques can provide complementary or, in some cases, definitive structural information.
Table 4: Comparison of Structural Confirmation Techniques
| Technique | Principle | Advantages | Limitations |
| 2D NMR (COSY, HSQC, HMBC) | Measures nuclear spin correlations through bonds. | Provides detailed connectivity information. Non-destructive. Can be performed on solutions. | Requires a relatively large amount of pure sample. Can be time-consuming to acquire and interpret data. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized molecules and their fragments. | High sensitivity, requires very small sample amounts. Provides molecular weight and fragmentation patterns. | Does not directly provide stereochemical or isomeric information. Fragmentation can be complex to interpret. |
| X-ray Crystallography | Determines the three-dimensional arrangement of atoms in a crystal. | Provides the absolute and unambiguous structure of a molecule. | Requires a suitable single crystal, which can be difficult to grow. Not applicable to non-crystalline materials. |
| Infrared (IR) Spectroscopy | Measures the absorption of infrared radiation by molecular vibrations. | Provides information about the functional groups present in a molecule. Fast and requires minimal sample preparation. | Provides limited information about the overall molecular skeleton. Spectra can be complex for large molecules. |
Experimental Data Comparison
-
Mass Spectrometry: For this compound (C₆H₆N₂O₂), the expected molecular ion peak [M]⁺ would be at m/z 138.12. High-resolution mass spectrometry (HRMS) can confirm the elemental composition. Fragmentation patterns in MS/MS experiments can provide clues about the structure, such as the loss of the carboxylic acid group (-COOH, 45 Da).
-
X-ray Crystallography: While no public crystal structure of this compound is readily available, if a suitable crystal were obtained, this technique would provide the most definitive structural proof, including bond lengths, bond angles, and intermolecular interactions in the solid state.
Conclusion
The structural confirmation of synthesized this compound is most comprehensively achieved through a combination of analytical techniques. 2D NMR spectroscopy stands out as the most powerful method for elucidating the complete covalent framework of the molecule in solution. The combination of COSY, HSQC, and HMBC experiments provides an intricate map of proton-proton and proton-carbon connectivities, leaving little room for ambiguity.
While mass spectrometry offers excellent sensitivity for determining molecular weight and elemental composition, and X-ray crystallography provides the "gold standard" for absolute structure determination in the solid state, 2D NMR offers a detailed structural picture under conditions that are often more relevant to the intended application of the molecule, particularly in drug discovery and development. Therefore, for routine and reliable structural confirmation of this compound and similar heterocyclic compounds, a well-executed set of 2D NMR experiments is the recommended and most informative approach.
A Comparative Guide to the Cross-Validation of Analytical Methods for 2-Pyrazine Acetic Acid
For researchers, scientists, and drug development professionals, the robust and accurate quantification of analytes is critical. This guide provides a comparative analysis of analytical methods for 2-Pyrazine acetic acid, a key chemical entity. While direct cross-validation studies for this compound are not extensively published, this guide draws upon validated methods for the closely related isomer, 2-pyridyl acetic acid, and other pyrazine derivatives to provide a comprehensive analytical overview. The principles and methodologies discussed are directly applicable to the analysis of this compound.
This document details the experimental protocols for High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), presents a summary of their quantitative performance, and outlines a general framework for cross-validation.
Data Presentation: Quantitative Comparison of Analytical Methods
The selection of an appropriate analytical method depends on factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. The following table summarizes the performance data for LC-MS/MS and HPLC methods suitable for the analysis of this compound and its isomers.
| Performance Parameter | LC-MS/MS | HPLC with UV Detection |
| Principle | Separation based on polarity, followed by mass-based detection of precursor and product ions. | Separation based on polarity, followed by UV absorbance detection. |
| Limit of Detection (LOD) | ~1 ng/mL[1] | Method dependent, typically in the µg/mL range. |
| Limit of Quantitation (LOQ) | 2.5 - 5.0 ng/mL[2][3] | Method dependent, typically in the µg/mL range. |
| Linearity (R²) | > 0.99[3] | > 0.99 |
| Accuracy (% Recovery) | Within ±7%[1] | Typically 95 - 105% |
| Precision (% RSD) | < 10%[1][2] | Typically ≤ 15% |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of analytical methods.
Method 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method provides high sensitivity and selectivity, making it ideal for the quantification of analytes in complex biological matrices.
1. Sample Preparation (Solid-Phase Extraction):
-
A solid-phase extraction was employed for the extraction of 2-pyridyl acetic acid (2PAA) and its internal standard from human plasma[2].
2. LC-MS/MS Analysis:
-
Instrumentation: A sensitive liquid chromatograph coupled with a tandem mass spectrometer.
-
Chromatographic Column: ACE CN, 5 µm (50 × 4.6 mm) column[2].
-
Mobile Phase: A gradient mobile phase comprising acetonitrile-methanol (90:10% v/v) and 0.7% v/v formic acid in 0.5 mm ammonium trifluoroacetate in purified water[2].
-
Ionization: Turbo-ion spray in a positive ion mode[2].
-
Quantitation: Achieved by monitoring multiple reaction monitoring (MRM) transition pairs. For 2-pyridyl acetic acid, the transition was m/z 138.1 to m/z 92.0[2].
3. Validation Parameters to Assess:
-
Specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ).
Method 2: High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC with UV detection is a robust and widely available technique suitable for the quantification of this compound, particularly at higher concentrations.
1. Sample Preparation:
-
For liquid samples, direct injection after filtration through a 0.45 µm filter may be possible.
-
For solid samples, a solvent extraction followed by filtration is necessary. The sample should be dissolved in the mobile phase.
2. HPLC Analysis:
-
Instrumentation: A standard HPLC system with a UV detector.
-
Chromatographic Column: Primesep 200, 4.6 x 250 mm, 5 µm, 100 A[4].
-
Mobile Phase: A gradient of water and acetonitrile (MeCN) with a formic acid buffer[4].
-
Flow Rate: 1.0 mL/min[4].
-
Detection: UV detection at 270 nm[4].
3. Validation Parameters to Assess:
-
As per LC-MS/MS, with a focus on specificity in the presence of potential impurities that may have similar UV absorbance.
Mandatory Visualization
The following diagrams illustrate the general workflow for the cross-validation of analytical methods and the logical relationship in method selection.
Caption: Workflow for the cross-validation of two analytical methods.
References
- 1. researchgate.net [researchgate.net]
- 2. An LC-MS/MS assay for the quantitative determination of 2-pyridyl acetic acid, a major metabolite and key surrogate for betahistine, using low-volume human K2 EDTA plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. HPLC Separation Of Mixture of Pyridylacetic Acids And Their Derivatives | SIELC Technologies [sielc.com]
Benchmarking the Efficacy of 2-Pyrazine Acetic Acid Derivatives Against Standard Antibiotics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The escalating threat of antibiotic resistance necessitates the exploration of novel antimicrobial agents. Pyrazine derivatives have emerged as a promising class of compounds with demonstrated antibacterial activity. This guide provides an objective comparison of the efficacy of 2-Pyrazine acetic acid derivatives against standard antibiotics, supported by available experimental data. It is important to note that direct comparative studies on this compound are limited in the current literature; therefore, this guide focuses on the performance of its derivatives.
Data Presentation: Comparative Efficacy
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of various 2-Pyrazine carboxylic acid derivatives against common Gram-positive and Gram-negative bacteria, alongside the MIC values for standard antibiotics. A lower MIC value indicates greater antimicrobial potency.
Table 1: Minimum Inhibitory Concentration (MIC) of 2-Pyrazine Carboxylic Acid Derivatives
| Compound/Derivative | Test Organism | MIC (µg/mL) | Reference |
| (3-aminopyrazin-2-yl)(4-(6-aminopyrimidin-4-yl)piperazin-1-yl)methanone (P10) | Candida albicans | 3.125 | [1] |
| (4-(6-aminopyrimidin-4-yl)piperazin-1-yl)(5-methylpyrazin-2-yl)methanone (P4) | Candida albicans | 3.125 | [1] |
| Derivative 'P3', 'P4', 'P7', 'P9' | Escherichia coli | 50 | [1] |
| Derivative 'P6', 'P7', 'P9', 'P10' | Pseudomonas aeruginosa | 25 | [1] |
| Triazolo[4,3-a]pyrazine derivative 2e | Staphylococcus aureus | 32 | [2] |
| Triazolo[4,3-a]pyrazine derivative 2e | Escherichia coli | 16 | [2] |
Table 2: Minimum Inhibitory Concentration (MIC) of Standard Antibiotics
| Antibiotic | Test Organism | MIC (µg/mL) |
| Ampicillin | Staphylococcus aureus | 32 |
| Ampicillin | Escherichia coli | 8 |
| Ofloxacin | S. aureus, B. subtilis, Salmonella typhi, E. coli | - |
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to assess the antimicrobial efficacy of compounds like this compound derivatives.
Agar Well Diffusion Method
This method is utilized to qualitatively assess the antimicrobial activity of a compound.[3]
1.1. Media Preparation:
-
Prepare Mueller-Hinton agar as per the manufacturer's guidelines and sterilize it by autoclaving.
1.2. Inoculum Preparation:
-
Prepare a bacterial suspension and adjust its turbidity to match the 0.5 McFarland standard.
1.3. Plate Inoculation:
-
Uniformly spread the prepared bacterial inoculum over the surface of the agar plates.
1.4. Well Preparation:
-
Create wells of a specific diameter (e.g., 6 mm) in the agar using a sterile borer.
1.5. Compound Application:
-
Introduce a fixed volume (e.g., 100 µL) of the test compound solution at a known concentration into each well.[3]
-
Use a standard antibiotic and the solvent as positive and negative controls, respectively.
1.6. Incubation:
-
Incubate the plates at 37°C for 18-24 hours.
1.7. Result Measurement:
-
Measure the diameter of the zone of inhibition around each well. A larger diameter signifies greater antibacterial activity.[3]
Microbroth Dilution Method
This method provides a quantitative measure of antimicrobial activity by determining the Minimum Inhibitory Concentration (MIC).[3]
2.1. Compound Dilution:
-
Perform a serial two-fold dilution of the test compound in a 96-well microtiter plate containing Mueller-Hinton broth.
2.2. Inoculum Preparation:
-
Prepare a bacterial suspension and dilute it to a final concentration of approximately 5 x 10^5 CFU/mL in each well.
2.3. Controls:
-
Include a growth control (broth and inoculum, no compound) and a sterility control (broth only) on each plate.
2.4. Incubation:
-
Incubate the plates at 37°C for 18-24 hours.
2.5. MIC Determination:
-
The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[3]
Mandatory Visualization
Experimental Workflow for Antimicrobial Susceptibility Testing
Caption: Experimental workflow for determining antimicrobial efficacy.
Proposed Signaling Pathway: Inhibition of DNA Gyrase
Some pyrazine-based antibacterial agents are thought to exert their effect by inhibiting bacterial DNA gyrase, an essential enzyme for DNA replication and repair.[3]
Caption: Proposed mechanism of action for pyrazine derivatives.
References
A Comparative Guide to the Structure-Activity Relationship of 2-Pyrazine Carboxylic Acid Derivatives
The pyrazine scaffold is a crucial pharmacophore in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Derivatives of 2-pyrazine carboxylic acid, a closely related analogue of 2-pyrazine acetic acid, have garnered significant attention for their diverse biological activities, including anticancer, antimycobacterial, and enzyme inhibitory properties.[3][4][5] This guide provides a comparative analysis of the structure-activity relationships (SAR) of these derivatives, supported by experimental data and methodologies, to aid researchers in the design of novel and potent therapeutic agents.
Comparative Biological Activity
The biological activity of 2-pyrazine carboxylic acid derivatives is profoundly influenced by the nature and position of substituents on the pyrazine ring and the amide moiety. The following tables summarize the quantitative data from various studies, highlighting these relationships.
Antimycobacterial and Antifungal Activity of 2-Pyrazine Carboxylic Acid Amides
A study by Krátký et al. investigated a series of amides derived from substituted pyrazine-2-carboxylic acids for their antimycobacterial and antifungal activities. The lipophilicity of the compounds was found to be a significant factor influencing their biological efficacy.
| Compound ID | R1 | R2 | Ar | % Inhibition (M. tuberculosis) | MIC (μmol·dm⁻³) vs. C. albicans | IC₅₀ (mmol·dm⁻³) Photosynthesis Inhibition | log P |
| 2d | H | Cl | 3-CH₃-C₆H₄ | >20 | 31.25-62.5 | 0.110 | 4.35 |
| 2f | t-Bu | Cl | 3-CH₃-C₆H₄ | >20 | 31.25-500 | 0.063 | 5.48 |
| 2k | t-Bu | H | 3,5-(CF₃)₂-C₆H₃ | >20 | - | - | 6.28 |
| 2l | t-Bu | H | 2-CH₃O-C₆H₄ | >20 | - | - | 4.30 |
| 2o | t-Bu | Cl | 3,5-(CF₃)₂-C₆H₃ | 72 | - | - | 6.85 |
Data sourced from Krátký et al.[3]
Key SAR Observations:
-
The presence of a tert-butyl group at the 5-position of the pyrazine ring appears to be favorable for antimycobacterial activity.[3]
-
A high lipophilicity, as indicated by a high log P value, is correlated with higher antituberculotic activity. For instance, compound 2o , with the highest log P of 6.85 and a 3,5-bis(trifluoromethyl)phenyl amide moiety, exhibited the highest inhibition (72%) against Mycobacterium tuberculosis.[3]
-
The substitution pattern on the aniline ring significantly impacts antifungal and photosynthesis-inhibiting activities.[3]
FGFR Inhibitory Activity of 3-Aminopyrazine-2-Carboxamide Derivatives
A series of 3-aminopyrazine-2-carboxamide derivatives were synthesized and evaluated as inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which are crucial targets in cancer therapy.
| Compound ID | R | IC₅₀ (nM) FGFR1 | IC₅₀ (nM) FGFR2 | IC₅₀ (nM) FGFR3 | IC₅₀ (nM) FGFR4 |
| 18i | 3,5-di-OH-phenyl | 15.6 | 1.8 | 6.4 | 1.2 |
Data sourced from a study on novel FGFR inhibitors.[4]
Key SAR Observations:
-
The 3-amino-N-(3,5-dihydroxyphenyl)-6-methylpyrazine-2-carboxamide scaffold was identified as a potent pan-FGFR inhibitor.[4]
-
Compound 18i demonstrated excellent in vitro activity against FGFR1-4, suggesting that the 3,5-dihydroxyphenyl moiety is crucial for potent inhibition.[4]
-
Molecular docking studies indicated that these compounds bind effectively within the FGFR2 binding site.[4]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. The following are outlines of key experimental protocols used in the cited studies.
Antimycobacterial Susceptibility Testing
The in vitro antimycobacterial activity of the synthesized compounds against Mycobacterium tuberculosis is typically evaluated using a standardized method such as the Microplate Alamar Blue Assay (MABA).
-
Preparation of Inoculum: A suspension of the mycobacterial strain is prepared in an appropriate broth medium and its turbidity is adjusted to a McFarland standard.
-
Drug Dilution: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted in the broth medium in a 96-well microplate.
-
Inoculation: The mycobacterial suspension is added to each well containing the diluted compound.
-
Incubation: The microplates are incubated at 37°C for a specified period.
-
Addition of Indicator: A solution of Alamar Blue is added to each well.
-
Reading of Results: After further incubation, the color change from blue to pink, which indicates mycobacterial growth, is observed. The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that prevents this color change.
In Vitro FGFR Kinase Assay
The inhibitory activity of the compounds against FGFR kinases is determined using a biochemical assay, such as the LanthaScreen™ Eu Kinase Binding Assay.
-
Reagents: The assay requires the specific FGFR kinase, a fluorescently labeled ATP tracer, and a europium-labeled anti-tag antibody.
-
Compound Preparation: The test compounds are serially diluted in the assay buffer.
-
Assay Reaction: The FGFR kinase, the tracer, and the test compound are incubated together in a microplate.
-
Detection: The europium-labeled antibody is added, and the plate is incubated to allow for binding. The time-resolved fluorescence resonance energy transfer (TR-FRET) signal is measured using a plate reader.
-
Data Analysis: The IC₅₀ values are calculated by plotting the percentage of inhibition against the compound concentration.
Visualizing Molecular Interactions and Workflows
Diagrams are essential for illustrating complex biological pathways and experimental procedures.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro and In Vivo Correlation of 2-Pyrazine Acetic Acid Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vitro and in vivo activities of 2-Pyrazine acetic acid and its analogs. It is designed to assist researchers in understanding the compound's mechanism of action, its performance in preclinical studies, and the methodologies used for its evaluation.
Introduction to this compound
This compound is a derivative of pyrazine, a heterocyclic compound that forms the core of many biologically active molecules. Pyrazine derivatives are known for a wide range of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory effects. This compound, in particular, has been investigated for its potential therapeutic applications, stemming from the well-established bioactivity of its parent compound, pyrazinoic acid. Pyrazinoic acid is the active metabolite of pyrazinamide, a first-line medication for tuberculosis. The carboxylic acid group is crucial for the antimycobacterial activity of pyrazinoic acid.[1]
Comparative In Vitro Activity
In vitro studies are fundamental in determining the direct effects of a compound on biological systems, such as cell lines or isolated enzymes. For pyrazine derivatives, these studies often focus on antimycobacterial, antifungal, and anticancer activities.
Table 1: Comparative In Vitro Antimycobacterial and Antifungal Activity of Pyrazine-2-Carboxylic Acid Amides
| Compound ID | Substituent on Pyrazine Ring | Substituent on Amide Nitrogen | Antimycobacterial Activity (% Inhibition vs. M. tuberculosis) | Antifungal Activity (MIC in µmol·dm⁻³) |
| 2d | 6-chloro | 3-methylphenyl | >20% | 31.25-500 |
| 2f | 5-tert-butyl-6-chloro | 3-methylphenyl | >20% | 31.25-500 |
| 2k | 5-tert-butyl | 3-bromophenyl | >20% | Not specified |
| 2l | 5-tert-butyl | 3,5-bis(trifluoromethyl)phenyl | >20% | Not specified |
| 2o | 5-tert-butyl-6-chloro | 3,5-bis(trifluoromethyl)phenyl | 72% | Not specified |
Source: Adapted from research on substituted amides of pyrazine-2-carboxylic acids.[2][3]
Key Findings from In Vitro Studies:
-
The lipophilicity and substitution pattern on the pyrazine ring and the amide nitrogen significantly influence the biological activity of pyrazine-2-carboxylic acid derivatives.[2][3]
-
The 3,5-bis-trifluoromethylphenyl amide of 5-tert-butyl-6-chloropyrazine-2-carboxylic acid (Compound 2o) demonstrated the highest antituberculotic activity.[2][3]
-
Certain pyrazine-based compounds have been designed and synthesized as allosteric inhibitors of the SHP2 protein, which is implicated in cancer pathways.[4][5]
In Vivo Activity and Correlation
In vivo studies, typically conducted in animal models, are crucial for understanding a compound's pharmacokinetic and pharmacodynamic properties in a whole organism. For pyrazine derivatives, these studies often assess efficacy in treating infections or tumors.
An In Vitro-In Vivo Correlation (IVIVC) is a predictive mathematical model that describes the relationship between an in vitro property of a dosage form (like drug dissolution) and an in vivo response (such as plasma drug concentration).[6] The primary goal of developing an IVIVC is to use in vitro data as a surrogate for in vivo bioavailability studies, which can accelerate drug development and reduce the need for extensive human testing.[7][8]
Levels of IVIVC:
-
Level A Correlation: This is a point-to-point correlation between the in vitro dissolution profile and the in vivo absorption profile. It is the highest level of correlation and can be used to justify manufacturing changes without additional human studies.[8]
-
Level B Correlation: This level uses statistical moment analysis to compare the mean in vitro dissolution time with the mean in vivo residence time.[6]
-
Level C Correlation: This involves correlating a single point from the in vitro dissolution profile to a single pharmacokinetic parameter, such as Cmax or AUC.[8]
Experimental Protocols
Detailed methodologies are essential for the reproducibility of scientific findings. Below are generalized protocols for key experiments cited in the context of pyrazine derivative evaluation.
In Vitro Antimycobacterial Susceptibility Testing
-
Bacterial Strain: Mycobacterium tuberculosis H37Rv is a commonly used standard strain.
-
Culture Medium: Middlebrook 7H9 broth supplemented with oleic acid-albumin-dextrose-catalase (OADC) is typically used.
-
Assay Method: A broth microdilution method is employed. The compounds are serially diluted in a 96-well plate.
-
Inoculum Preparation: A bacterial suspension is prepared and adjusted to a specific optical density.
-
Incubation: The plates are incubated at 37°C for a defined period.
-
Readout: Bacterial growth is measured by optical density or by using a viability indicator like resazurin. The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that inhibits visible growth.
In Vivo Efficacy Studies (General Protocol for an Anticancer Agent)
-
Animal Model: Immunocompromised mice (e.g., nude mice) are often used for xenograft models.
-
Tumor Cell Implantation: Human cancer cells are injected subcutaneously into the flanks of the mice.
-
Treatment: Once tumors reach a palpable size, mice are randomized into control and treatment groups. The test compound is administered orally or via injection at various doses.
-
Monitoring: Tumor volume and body weight are measured regularly.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size. Tumors are then excised and weighed.
-
Analysis: The antitumor efficacy is evaluated by comparing the tumor growth in the treated groups to the control group.
Signaling Pathways and Experimental Workflows
Visualizing complex biological pathways and experimental processes can aid in understanding the mechanism of action and the research approach.
Caption: Experimental workflow from in vitro screening to in vivo evaluation and IVIVC.
Caption: Simplified SHP2 signaling pathway targeted by some pyrazine compounds.
Alternatives and Future Directions
While this compound and its derivatives show promise, the development of novel analogs continues to be an active area of research. Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of these compounds.[1] Future research may focus on:
-
Synthesizing novel derivatives with improved pharmacokinetic profiles.
-
Investigating the efficacy of these compounds in combination with other therapeutic agents.
-
Exploring their potential in treating a broader range of diseases.
The development of robust IVIVC models for new pyrazine derivatives will be instrumental in streamlining their path from preclinical research to clinical application.[9]
References
- 1. Structure activity relationship of pyrazinoic acid analogs as potential antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Design, Synthesis, and In Vitro Activity of Pyrazine Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro-In vivo Correlation: Perspectives on Model Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Video: Drug Product Performance: In Vitro–In Vivo Correlation [jove.com]
- 9. premier-research.com [premier-research.com]
Head-to-head comparison of different 2-Pyrazine acetic acid synthesis protocols
For researchers, scientists, and drug development professionals, the efficient synthesis of key heterocyclic compounds such as 2-pyrazine acetic acid is of paramount importance. This guide provides a comparative analysis of plausible synthetic routes to this valuable compound, offering detailed experimental protocols and quantitative data to inform methodological choices. Due to a scarcity of direct, published comparisons, this guide outlines the most chemically sound and documented pathways, drawing upon established organic chemistry principles and analogous reactions in related heterocyclic systems.
Two primary synthetic strategies are evaluated: a multi-step synthesis commencing from 2-chloromethylpyrazine (Protocol A) and an alternative approach utilizing the Willgerodt-Kindler reaction with 2-acetylpyrazine as the starting material (Protocol B).
Comparative Data Summary
The following table summarizes the key quantitative metrics for the two proposed synthetic protocols for this compound. Yields and reaction conditions are based on representative procedures and analogous transformations in the literature.
| Parameter | Protocol A: From 2-Chloromethylpyrazine | Protocol B: From 2-Acetylpyrazine (Willgerodt-Kindler) |
| Starting Material | 2-Methylpyrazine | 2-Acetylpyrazine |
| Overall Number of Steps | 4 | 3 |
| Key Intermediates | 2-Methylpyrazine-N-oxide, 2-Chloromethylpyrazine, 2-Cyanomethylpyrazine | 2-Pyrazineaceto-thiomorpholide |
| Overall Yield (Estimated) | 40-60% | 30-50% |
| Reagent Hazards | Phosgene/SOCl₂, Sodium Cyanide (highly toxic) | Sulfur, Morpholine (toxic, corrosive) |
| Reaction Conditions | Low to moderate temperatures for most steps; reflux for hydrolysis. | High temperatures (reflux) for Willgerodt-Kindler step. |
| Scalability | Potentially scalable with appropriate safety measures for toxic reagents. | Can be challenging to scale due to heterogeneous nature of the reaction. |
Protocol A: Synthesis from 2-Chloromethylpyrazine
This protocol follows a classical approach involving the formation of a nitrile intermediate from a chloromethyl precursor, followed by hydrolysis.
Experimental Protocols
Step 1: Synthesis of 2-Methylpyrazine-N-oxide
-
Reaction: Oxidation of 2-methylpyrazine.
-
Procedure: To a solution of 2-methylpyrazine (1 equivalent) in glacial acetic acid, add hydrogen peroxide (30%, 2-3 equivalents) dropwise at room temperature. The mixture is then heated to 60-70°C for several hours until the reaction is complete (monitored by TLC). The solvent is removed under reduced pressure, and the residue is neutralized with a saturated solution of sodium bicarbonate and extracted with an organic solvent (e.g., dichloromethane). The organic layers are dried and concentrated to yield 2-methylpyrazine-N-oxide.
-
Typical Yield: 80-90%
Step 2: Synthesis of 2-Chloromethylpyrazine
-
Reaction: Chlorination of 2-methylpyrazine-N-oxide.
-
Procedure: 2-Methylpyrazine-N-oxide (1 equivalent) is dissolved in a suitable solvent such as dichloromethane. The solution is cooled to 0-5°C, and a chlorinating agent like phosgene or thionyl chloride (1-1.2 equivalents) is added dropwise, maintaining the low temperature.[1] An acid acceptor, such as triethylamine, may be used. The reaction is stirred at low temperature for a few hours and then allowed to warm to room temperature. The mixture is carefully quenched with water, and the organic layer is separated, washed, dried, and concentrated to give 2-chloromethylpyrazine.
-
Typical Yield: 70-80%
Step 3: Synthesis of 2-Cyanomethylpyrazine
-
Reaction: Cyanation of 2-chloromethylpyrazine.
-
Procedure: 2-Chloromethylpyrazine (1 equivalent) is dissolved in a polar aprotic solvent like DMSO or DMF. Sodium cyanide (1.1-1.5 equivalents) is added, and the mixture is stirred at room temperature or slightly elevated temperature (40-60°C) for several hours. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is poured into water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic extracts are washed with brine, dried, and concentrated to afford 2-cyanomethylpyrazine.
-
Typical Yield: 70-85%
Step 4: Hydrolysis of 2-Cyanomethylpyrazine to this compound
-
Reaction: Acid-catalyzed hydrolysis of the nitrile.
-
Procedure: 2-Cyanomethylpyrazine (1 equivalent) is suspended in a mixture of concentrated hydrochloric acid and water. The mixture is heated to reflux for several hours until the nitrile is fully hydrolyzed. The solution is then cooled, and the pH is adjusted to the isoelectric point of the amino acid (around pH 3-4) using a base (e.g., sodium hydroxide), which causes the this compound to precipitate. The solid is collected by filtration, washed with cold water, and dried.
-
Typical Yield: 80-95%
Workflow Diagram
Caption: Synthetic workflow for Protocol A.
Protocol B: Willgerodt-Kindler Synthesis from 2-Acetylpyrazine
This protocol offers a more convergent approach, utilizing the Willgerodt-Kindler reaction to directly functionalize the acetyl group.
Experimental Protocols
Step 1: Synthesis of 2-Acetylpyrazine
-
Reaction: Various methods exist, including the oxidation of 2-ethylpyrazine or reaction of 2-cyanopyrazine with a Grignard reagent. A representative procedure is provided.
-
Procedure (from 2-cyanopyrazine): To a solution of methylmagnesium bromide (a Grignard reagent, 1.2 equivalents) in an anhydrous ether solvent at 0°C, a solution of 2-cyanopyrazine (1 equivalent) in the same solvent is added dropwise. The reaction is stirred and allowed to warm to room temperature. After completion, the reaction is quenched by the slow addition of aqueous ammonium chloride. The resulting mixture is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The crude product is then purified by chromatography or distillation to give 2-acetylpyrazine.
-
Typical Yield: 60-75%
Step 2: Willgerodt-Kindler Reaction to form 2-Pyrazineacetothiomorpholide
-
Reaction: Reaction of 2-acetylpyrazine with sulfur and morpholine.[2][3][4]
-
Procedure: A mixture of 2-acetylpyrazine (1 equivalent), elemental sulfur (2-3 equivalents), and morpholine (3-5 equivalents) is heated to reflux for several hours. The progress of the reaction can be monitored by TLC. After cooling, the excess morpholine and sulfur are removed. The crude thioamide product can be isolated by precipitation upon pouring the reaction mixture into water, followed by filtration.
-
Typical Yield: 50-70%
Step 3: Hydrolysis of 2-Pyrazineacetothiomorpholide to this compound
-
Reaction: Hydrolysis of the thioamide.
-
Procedure: The crude 2-pyrazineacetothiomorpholide (1 equivalent) is suspended in an aqueous acid solution (e.g., 10-20% sulfuric acid) or a basic solution (e.g., 10% sodium hydroxide). The mixture is heated at reflux for an extended period (12-24 hours) until hydrolysis is complete. If acidic hydrolysis is used, the solution is cooled and neutralized to precipitate the product. If basic hydrolysis is performed, the solution is acidified to the isoelectric point to precipitate the this compound. The solid product is collected by filtration, washed with cold water, and dried.
-
Typical Yield: 70-90%
Workflow Diagram
Caption: Synthetic workflow for Protocol B.
Signaling Pathways and Logical Relationships
The choice between these synthetic protocols depends on several factors including the availability of starting materials, tolerance for hazardous reagents, and desired scale of production. The logical relationship for selecting a protocol can be visualized as follows:
Caption: Decision-making flowchart for protocol selection.
References
Safety Operating Guide
Proper Disposal of 2-Pyrazine Acetic Acid: A Comprehensive Safety and Operations Guide
This guide provides essential safety and logistical information for the proper handling and disposal of 2-pyrazine acetic acid. Adherence to these procedures is critical for ensuring personnel safety and environmental compliance. This content is intended for researchers, scientists, and drug development professionals.
Immediate Safety and Hazard Information
This compound and its chemical relatives are classified as irritants. All handling and disposal operations must be conducted with appropriate personal protective equipment (PPE) in a designated, well-ventilated area, preferably a chemical fume hood.[1][2][3]
Hazard Identification and Precautionary Measures
| Hazard Statement | Description | Precautionary Measures |
| H315 | Causes skin irritation.[1] | Wear protective gloves and clothing. Wash hands and any exposed skin thoroughly after handling.[1] |
| H319 | Causes serious eye irritation.[1] | Wear eye protection/face protection.[1] If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |
| H335 | May cause respiratory irritation.[1] | Avoid breathing dust/fumes/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area.[1] |
| General | Harmful if swallowed.[3] | Do not eat, drink, or smoke when using this product. If swallowed, call a poison center or doctor if you feel unwell. Rinse mouth.[3] |
Step-by-Step Disposal Protocol
The primary and required disposal method for this compound is to treat it as hazardous chemical waste.[4][5] It must be collected by a licensed environmental waste management service.[5][6] Under no circumstances should this chemical be disposed of down the drain or in regular solid waste. [1][6]
Step 1: Waste Identification and Segregation
-
Classify as Hazardous Waste: As the waste generator, you are responsible for classifying this compound waste as hazardous. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.[2]
-
Segregate Waste Streams: Do not mix this compound waste with other chemical wastes unless explicitly permitted by your institution's EHS department.[4] It is critical to keep acidic waste separate from bases, oxidizing agents, and water-reactive materials.[7][8]
Step 2: Waste Collection and Storage
-
Container Selection:
-
Solid Waste: Collect solid this compound powder and any grossly contaminated disposable items (e.g., weighing papers, single-use spatulas) in a dedicated, clearly labeled, and sealable hazardous waste container.[5] A high-density polyethylene (HDPE) container is a suitable choice.[5]
-
Liquid Waste: For solutions of this compound, use a compatible, leak-proof liquid waste container. Do not use metal containers for acidic waste.[9] Ensure the container is stored in secondary containment to prevent spills.
-
-
Container Handling:
-
Keep the waste container closed except when adding waste.
-
Do not fill liquid waste containers to more than 90% capacity to allow for vapor expansion.[9]
-
-
Labeling:
Step 3: Management of Contaminated Materials
-
Contaminated Labware (Non-disposable):
-
Decontaminate glassware and equipment by thoroughly rinsing with a suitable solvent (e.g., water), followed by a rinse with ethanol or acetone.
-
Collect the initial rinsate as hazardous liquid waste.[10]
-
-
Contaminated PPE and Disposables:
-
Heavily contaminated disposable items such as gloves, bench paper, and pipette tips should be double-bagged, sealed, and placed in the designated solid hazardous waste container.[5]
-
Step 4: Arranging for Disposal
-
Consult Institutional Policy: Follow your institution's specific procedures for chemical waste pickup. This is typically managed by the EHS department.[4]
-
Schedule Pickup: Once your waste container is full or has reached the maximum accumulation time allowed by your institution and local regulations (e.g., 90 days), contact your EHS department to schedule a pickup.[5][9]
-
Documentation: Complete all required waste manifest documentation provided by your EHS department.
-
Professional Disposal: Do not attempt to transport or dispose of the waste off-site yourself. Disposal must be handled by a licensed professional waste disposal service.[2][6]
Experimental Workflow & Disposal Decision Process
The following diagram illustrates the logical workflow for the proper handling and disposal of this compound.
References
- 1. aksci.com [aksci.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. vigon.com [vigon.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. synerzine.com [synerzine.com]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. nipissingu.ca [nipissingu.ca]
- 9. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 10. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Personal protective equipment for handling 2-Pyrazine acetic acid
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of 2-Pyrazine acetic acid in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe and compliant laboratory practices.
Hazard Identification and Personal Protective Equipment
This compound is a chemical that requires careful handling to prevent potential health hazards. The primary risks associated with this compound include skin irritation, serious eye irritation, and possible respiratory irritation. Ingestion may also be harmful.[1][2] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory.
Summary of Required Personal Protective Equipment
| PPE Category | Specification | Purpose |
| Eye and Face Protection | Chemical safety goggles or a face shield.[1][3][4] | To protect against splashes and dust. |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile rubber) and a lab coat.[1][3][4] | To prevent skin contact and contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH-approved respirator may be necessary if dust or aerosols are generated and ventilation is inadequate.[1][5] | To avoid inhalation of dust or fumes. |
It is crucial to select PPE based on a thorough risk assessment of the specific laboratory procedures being performed. Always inspect PPE for integrity before use.
Operational Plan for Safe Handling
A systematic approach to handling this compound is essential to minimize exposure and ensure a safe working environment. The following step-by-step operational plan should be followed:
1. Preparation and Engineering Controls:
-
Ensure a well-ventilated work area, preferably a chemical fume hood.[1][5]
-
Verify that an eyewash station and safety shower are readily accessible.[1]
-
Assemble all necessary equipment and reagents before starting the experiment.
-
Don the required personal protective equipment as specified in the table above.
2. Handling and Experimental Procedure:
-
Avoid direct contact with the skin, eyes, and clothing.[1]
-
Minimize the creation of dust when handling the solid form of the acid.[5]
-
Weigh and transfer the chemical in a designated area, such as a fume hood, to control airborne particles.
-
Keep containers tightly closed when not in use to prevent contamination and spills.[1]
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.[1]
3. Spill and Emergency Procedures:
-
In case of skin contact, immediately wash the affected area with plenty of soap and water.[1] If irritation persists, seek medical attention.[1]
-
If eye contact occurs, rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[1]
-
For spills, prevent further leakage if it is safe to do so.[1] Sweep up the solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[1][5]
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Characterization: this compound waste should be considered hazardous unless determined otherwise by a qualified professional.
-
Containerization: Collect all waste, including contaminated PPE and cleaning materials, in a clearly labeled, sealed container suitable for chemical waste.
-
Disposal Method: Dispose of the waste through a licensed and approved waste disposal company.[1][6] Do not pour down the drain or discard with regular trash.[1]
-
Contaminated Packaging: Empty containers should be rinsed and disposed of in accordance with local regulations.
Safe Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




